molecular formula C9H13NO B1352114 1-(3-Methoxyphenyl)ethanamine CAS No. 62409-13-6

1-(3-Methoxyphenyl)ethanamine

Numéro de catalogue: B1352114
Numéro CAS: 62409-13-6
Poids moléculaire: 151.21 g/mol
Clé InChI: CJWGCBRQAHCVHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Methoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWGCBRQAHCVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404865
Record name 1-(3-methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62409-13-6
Record name 3-Methoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62409-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxyphenyl)ethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062409136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-methoxyphenyl)ethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.224.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Racemic 1-(3-Methoxyphenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two common and effective methods for the synthesis of racemic 1-(3-methoxyphenyl)ethanamine, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic routes discussed are one-pot reductive amination and the Leuckart-Wallach reaction, both starting from the readily available 3-methoxyacetophenone. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to aid in laboratory-scale production.

Overview of Synthetic Pathways

The synthesis of racemic this compound from 3-methoxyacetophenone can be efficiently achieved through two primary methods:

  • Reductive Amination: This one-pot reaction involves the formation of an imine intermediate from 3-methoxyacetophenone and an ammonia (B1221849) source, which is then reduced in situ to the desired primary amine. This method is often favored for its milder reaction conditions and good yields.

  • Leuckart-Wallach Reaction: A classic method in organic synthesis, this reaction utilizes ammonium (B1175870) formate (B1220265) or a mixture of formamide (B127407) and formic acid to reductively aminate a ketone. It is a robust method, typically requiring higher temperatures.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of Starting Material and Product

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
3-MethoxyacetophenoneC₉H₁₀O₂150.17Colorless to pale yellow liquid586-37-8
This compoundC₉H₁₃NO151.21Colorless to pale yellow liquid62409-13-6

Table 2: Spectroscopic Data for 3-Methoxyacetophenone

TechniqueKey Signals/Peaks
¹H NMR (CDCl₃)δ (ppm): 7.55-7.53 (m, 1H), 7.49-7.47 (m, 1H), 7.39 (t, J=7.9 Hz, 1H), 7.14-7.11 (m, 1H), 3.86 (s, 3H), 2.60 (s, 3H)
¹³C NMR (CDCl₃)δ (ppm): 197.9, 159.9, 138.4, 129.6, 120.9, 119.5, 112.4, 55.4, 26.7
IR (neat)ν (cm⁻¹): 1685 (C=O), 1597, 1487, 1258 (C-O), 785
Mass Spec (EI)m/z (%): 150 (M⁺, 35), 135 (100), 107 (20), 77 (25)

Table 3: Spectroscopic Data for Racemic this compound

TechniqueKey Signals/Peaks
¹H NMR (CDCl₃)δ (ppm): 7.24 (t, J=7.8 Hz, 1H), 6.90-6.87 (m, 2H), 6.77 (dd, J=8.2, 2.5 Hz, 1H), 4.11 (q, J=6.6 Hz, 1H), 3.81 (s, 3H), 1.63 (br s, 2H, NH₂), 1.39 (d, J=6.6 Hz, 3H)
¹³C NMR (CDCl₃)δ (ppm): 146.9, 159.8, 129.5, 118.9, 112.2, 111.8, 55.2, 51.1, 25.5
IR (neat)ν (cm⁻¹): 3360, 3285 (N-H), 2960, 1600, 1488, 1255 (C-O), 780
Mass Spec (EI)m/z (%): 151 (M⁺, 20), 136 (100), 108 (15), 91 (10)

Experimental Protocols

Method 1: One-Pot Reductive Amination

This procedure utilizes ammonium acetate (B1210297) as the ammonia source and sodium cyanoborohydride as the reducing agent. Sodium cyanoborohydride is advantageous as it is less reactive towards the ketone starting material at neutral or slightly acidic pH, selectively reducing the imine intermediate.[1]

Workflow Diagram:

reductive_amination cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product ketone 3-Methoxyacetophenone reaction_vessel Reaction Mixture in Methanol ketone->reaction_vessel ammonia_source Ammonium Acetate ammonia_source->reaction_vessel reducing_agent Sodium Cyanoborohydride reducing_agent->reaction_vessel solvent Methanol solvent->reaction_vessel reaction_vessel->reducing_agent Addition quench Quench with water reaction_vessel->quench Stir at RT basify Basify with NaOH quench->basify extract Extract with Dichloromethane (B109758) basify->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill product Racemic this compound distill->product

Caption: Workflow for the one-pot reductive amination synthesis.

Experimental Procedure:

  • To a solution of 3-methoxyacetophenone (15.0 g, 0.1 mol) and ammonium acetate (38.5 g, 0.5 mol) in 200 mL of methanol, stir the mixture at room temperature for 1 hour.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride (3.14 g, 0.05 mol) portion-wise over 30 minutes, ensuring the temperature remains below 20°C.

  • Remove the ice bath and continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • To the residue, add 100 mL of water and basify to pH > 12 with a 2 M sodium hydroxide (B78521) solution.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield racemic this compound as a colorless to pale yellow oil.

Expected Yield: 75-85%

Method 2: Leuckart-Wallach Reaction

This classical method employs ammonium formate, which serves as both the ammonia source and the reducing agent at elevated temperatures.[2] The reaction proceeds through an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine.

Workflow Diagram:

leuckart_reaction cluster_reactants Reactants cluster_reaction Reaction & Hydrolysis cluster_workup Work-up & Purification cluster_product Product ketone 3-Methoxyacetophenone heating Heat mixture (180-190°C) ketone->heating reagent Ammonium Formate reagent->heating hydrolysis Acid Hydrolysis (HCl) heating->hydrolysis Cool and add HCl basify Basify with NaOH hydrolysis->basify extract Extract with Diethyl Ether basify->extract dry Dry over K₂CO₃ extract->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill product Racemic this compound distill->product

References

(S)-1-(3-Methoxyphenyl)ethanamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-(3-Methoxyphenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the asymmetric synthesis of various pharmaceutical compounds. Its stereospecific structure makes it a valuable intermediate for the development of enantiomerically pure drugs. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications in drug discovery.

Chemical and Physical Properties

(S)-1-(3-Methoxyphenyl)ethanamine is a colorless to pale yellow liquid. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 82796-69-8[1]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Appearance Clear colourless to very pale yellow liquid
Boiling Point 66 °C at 0.38 mmHg
Density 1.028 g/cm³
Refractive Index 1.5335
Optical Rotation -27° ± 2° (neat)

Synthesis of (S)-1-(3-Methoxyphenyl)ethanamine

The enantiomerically pure form of 1-(3-Methoxyphenyl)ethanamine is critical for its use in pharmaceutical synthesis. The primary methods for obtaining the (S)-enantiomer are through diastereomeric resolution and asymmetric reductive amination.

Diastereomeric Resolution using Mandelic Acid

A common and efficient method for resolving the racemic mixture of this compound is through the formation of diastereomeric salts with a chiral resolving agent, such as enantiomerically pure mandelic acid.[1]

Experimental Protocol:

While specific industrial protocols are proprietary, a general laboratory-scale procedure based on published literature is as follows:[1][2]

  • Salt Formation: A solution of racemic this compound in a suitable solvent, such as methanol (B129727), is treated with an equimolar amount of (R)-mandelic acid.

  • Crystallization: The mixture is allowed to cool, leading to the crystallization of the less-soluble diastereomeric salt, (R)-1-(3-methoxyphenyl)ethanaminium (R)-mandelate. The initial crystallization from methanol can yield a product with high diastereomeric excess.[1][2]

  • Recrystallization: The collected salt is further purified by recrystallization from a different solvent, such as 2-propanol, to achieve a higher diastereomeric and enantiomeric purity.[1][2]

  • Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the mandelic acid and liberate the free (S)-1-(3-methoxyphenyl)ethanamine.

  • Extraction: The free amine is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane), dried, and concentrated under reduced pressure to yield the purified (S)-enantiomer.

G cluster_synthesis Diastereomeric Resolution Workflow racemate Racemic this compound salt_formation Diastereomeric Salt Formation (in Methanol) racemate->salt_formation mandelic_acid (R)-Mandelic Acid mandelic_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble_salt Less-Soluble Diastereomeric Salt ((R)-amine • (R)-acid) crystallization->less_soluble_salt more_soluble_salt More-Soluble Diastereomeric Salt ((S)-amine • (R)-acid) (in filtrate) crystallization->more_soluble_salt recrystallization Recrystallization (from 2-Propanol) less_soluble_salt->recrystallization purified_salt Purified Diastereomeric Salt recrystallization->purified_salt liberation Liberation of Free Amine (Base Treatment) purified_salt->liberation product (S)-1-(3-Methoxyphenyl)ethanamine liberation->product

Caption: Workflow for the synthesis of (S)-1-(3-Methoxyphenyl)ethanamine.

Asymmetric Reductive Amination

Asymmetric reductive amination of 3-methoxyacetophenone is another powerful strategy to directly synthesize the chiral amine. This method involves the condensation of the ketone with an amine source in the presence of a chiral catalyst and a reducing agent.

Applications in Drug Development

(S)-1-(3-Methoxyphenyl)ethanamine is a key intermediate in the synthesis of several notable pharmaceutical agents.

Synthesis of Rivastigmine

Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's disease-related dementia, utilizes (S)-1-(3-methoxyphenyl)ethanamine as a pivotal precursor.

Experimental Protocol Outline for Rivastigmine Synthesis:

A general synthetic route involves the following key transformations:

  • N-Methylation: The primary amine of (S)-1-(3-methoxyphenyl)ethanamine is methylated. A common method is reductive amination using formaldehyde (B43269) and a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium borohydride.

  • Demethylation of the Methoxy (B1213986) Group: The methoxy group on the phenyl ring is converted to a hydroxyl group. This is typically achieved using a demethylating agent such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

  • Carbamoylation: The resulting phenolic hydroxyl group is then reacted with N-ethyl-N-methylcarbamoyl chloride to form the final carbamate (B1207046) ester, yielding Rivastigmine.

G cluster_rivastigmine Role of (S)-1-(3-Methoxyphenyl)ethanamine in Rivastigmine Synthesis start (S)-1-(3-Methoxyphenyl)ethanamine step1 N-Methylation (e.g., Eschweiler-Clarke Reaction) start->step1 intermediate1 (S)-N-Methyl-1-(3-methoxyphenyl)ethanamine step1->intermediate1 step2 O-Demethylation (e.g., BBr3 or HBr) intermediate1->step2 intermediate2 (S)-3-(1-(Methylamino)ethyl)phenol step2->intermediate2 step3 Carbamoylation (with N-ethyl-N-methylcarbamoyl chloride) intermediate2->step3 end Rivastigmine step3->end

Caption: Synthetic pathway from (S)-1-(3-Methoxyphenyl)ethanamine to Rivastigmine.

Intermediate in the Synthesis of Apremilast Precursors

While not a direct precursor, structurally related chiral amines are key to the synthesis of Apremilast, an oral medication for the treatment of certain types of psoriasis and psoriatic arthritis. The synthetic strategies for these related chiral amines often employ similar methodologies, highlighting the importance of this class of compounds in medicinal chemistry.

Conclusion

(S)-1-(3-Methoxyphenyl)ethanamine is a fundamentally important chiral building block for the pharmaceutical industry. Its efficient synthesis, primarily through diastereomeric resolution, allows for the large-scale production of enantiomerically pure drugs like Rivastigmine. The methodologies described herein provide a foundation for researchers and drug development professionals working on the synthesis of complex, stereospecific active pharmaceutical ingredients.

References

A Comprehensive Technical Guide to the Physical Properties of (R)-1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of (R)-1-(3-Methoxyphenyl)ethanamine, a chiral amine widely utilized as a building block in the synthesis of pharmaceutical compounds. The information presented herein is intended to support research and development activities by offering reliable data and standardized experimental protocols.

Core Physical Properties

(R)-1-(3-Methoxyphenyl)ethanamine is a colorless liquid under ambient conditions.[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Molecular Properties
PropertyValueSource
Chemical Formula C₉H₁₃NO[2][3][4]
Molecular Weight 151.21 g/mol [2][3][5][6]
Appearance Clear colorless liquid[1][4]
CAS Number 88196-70-7[2][4]
Physicochemical Data
PropertyValueConditionsSource
Density 1.023 g/mLNot Specified[7][8]
Boiling Point 118-119 °Cat 6 mmHg[9]
Melting Point 5 °C[8][10]
Refractive Index 1.5335 - 1.534at 20 °C[7][8]
Solubility in Water 10 g/Lat 20 °C[1][8][10][11]
Flash Point >100 °C (>212 °F)[8]
Optical Rotation +27° ±1°Neat[4]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These are generalized protocols that can be applied to (R)-1-(3-Methoxyphenyl)ethanamine.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[12]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Heating source (Bunsen burner or oil bath)

  • Sample of (R)-1-(3-Methoxyphenyl)ethanamine

Procedure:

  • A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

  • The capillary tube is inverted (open end down) and placed into the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil) such that the heat is distributed evenly.

  • The Thiele tube is gently heated. As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12]

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.

Apparatus:

  • Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

  • Analytical balance

  • Thermometer

  • Distilled water (for calibration)

  • Sample of (R)-1-(3-Methoxyphenyl)ethanamine

Procedure:

  • The clean, dry pycnometer is weighed accurately (m₁).

  • The pycnometer is filled with distilled water and the stopper is inserted. Excess water will exit through the capillary. The outside is wiped dry and it is weighed again (m₂). The temperature of the water is recorded.

  • The pycnometer is emptied, dried, and then filled with the sample liquid. It is stoppered, wiped dry, and weighed (m₃).

  • The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the recorded temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that can be measured with high precision using an Abbe refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Sample of (R)-1-(3-Methoxyphenyl)ethanamine

  • Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The prism of the refractometer is cleaned and dried.

  • A few drops of the sample are placed on the prism.

  • The prism is closed and the light source is adjusted to illuminate the field of view.

  • The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read from the scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical property analysis of a liquid sample such as (R)-1-(3-Methoxyphenyl)ethanamine.

G cluster_0 Sample Preparation and Initial Observation cluster_1 Quantitative Physical Property Determination cluster_2 Data Compilation and Reporting Sample Obtain Sample of (R)-1-(3-Methoxyphenyl)ethanamine Appearance Observe Physical State and Color Sample->Appearance Density Density Measurement (Pycnometer) Appearance->Density Proceed to Quantitative Analysis BoilingPoint Boiling Point Determination (Thiele Tube) Appearance->BoilingPoint RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Appearance->RefractiveIndex Solubility Solubility Test (e.g., in Water) Appearance->Solubility Tabulate Tabulate All Quantitative Data Density->Tabulate Record Data BoilingPoint->Tabulate RefractiveIndex->Tabulate Solubility->Tabulate Report Generate Technical Report Tabulate->Report

Caption: Workflow for Physical Property Analysis.

References

Spectroscopic Profile of 1-(3-Methoxyphenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Methoxyphenyl)ethanamine (CAS No: 62409-13-6 for the racemic mixture). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR) data, characteristic Infrared (IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, standardized experimental protocols for acquiring such spectroscopic data are provided.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₃NO

  • Molecular Weight: 151.21 g/mol

  • Structure: Chemical structure of this compound

    Image Source: PubChem CID 4612058

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data is predicted and should be used as a reference. Actual experimental values may vary depending on the solvent, concentration, and instrument.

2.1.1. ¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.25t1HAr-H (H5)
~ 6.90d1HAr-H (H6)
~ 6.85d1HAr-H (H4)
~ 6.80s1HAr-H (H2)
~ 4.10q1HCH-NH₂
~ 3.80s3HOCH₃
~ 1.50 (broad s)s2HNH₂
~ 1.40d3HCH₃

2.1.2. ¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~ 160.0Ar-C (C3)
~ 147.0Ar-C (C1)
~ 129.5Ar-C (C5)
~ 118.0Ar-C (C6)
~ 112.0Ar-C (C4)
~ 111.0Ar-C (C2)
~ 55.0OCH₃
~ 51.0CH-NH₂
~ 25.0CH₃
Infrared (IR) Spectroscopy

The following table lists the expected characteristic infrared absorption bands for this compound based on its functional groups. An experimental FTIR spectrum has been reported for the enantiomers of this compound, obtained using a Bruker Tensor 27 FT-IR instrument with a neat technique.

Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3250Medium, BroadN-H stretch (primary amine)
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch
1600, 1490StrongAromatic C=C stretch
1260 - 1200StrongAryl C-O stretch (asymmetric)
1050 - 1020StrongAryl C-O stretch (symmetric)
880 - 780StrongAromatic C-H bend (out-of-plane)
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of the compound is 151.21 g/mol . GC-MS data for this compound is available, with prominent ions observed at m/z 137, 136, and 109.

2.3.1. Tabulated Mass Spectrometry Data

m/zRelative IntensityProposed Fragment Ion
151Moderate[M]⁺ (Molecular Ion)
136High[M - CH₃]⁺
109Moderate[M - C₂H₄N]⁺
108High[M - CH₃ - CO]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl ion)

2.3.2. Proposed Fragmentation Pathway

The primary fragmentation is expected to involve the loss of a methyl group from the ethylamine (B1201723) side chain to form a stable benzylic cation at m/z 136. Subsequent loss of carbon monoxide (CO) from the methoxy (B1213986) group can lead to the ion at m/z 108. Another significant fragmentation pathway involves the cleavage of the C-C bond of the ethylamine side chain, resulting in the formation of the methoxybenzyl cation at m/z 136.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

3.1.2. Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

  • Place a small drop of this compound directly onto the ATR crystal.

3.2.2. Data Acquisition

  • Collect a background spectrum of the empty ATR crystal.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Process the data by performing a background subtraction.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

3.3.2. Data Acquisition (GC-MS)

  • Inject a small volume (e.g., 1 µL) of the prepared solution into the gas chromatograph (GC) inlet.

  • Separate the components on a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • The eluent from the GC is introduced into the mass spectrometer.

  • Acquire mass spectra using electron ionization (EI) at a standard energy of 70 eV over a mass range of m/z 40-400.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent (for NMR) Sample->Dissolution Dilution Dilute in Volatile Solvent (for GC-MS) Sample->Dilution Neat Neat Sample (for IR) Sample->Neat NMR NMR Spectrometer Dissolution->NMR MS GC-MS System Dilution->MS IR FT-IR Spectrometer Neat->IR NMR_Data ¹H and ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Synthesis of 1-(3-Methoxyphenyl)ethanamine: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-(3-Methoxyphenyl)ethanamine, a key intermediate in the synthesis of various pharmaceutical compounds. The document details the most common starting materials, outlines key experimental methodologies, and presents quantitative data to facilitate comparison and selection of the most suitable synthetic strategy.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound predominantly commences from 3-methoxyacetophenone . This readily available ketone serves as the central precursor for several reliable synthetic transformations. The choice of a specific route often depends on the desired scale, required stereochemical purity, and available reagents and equipment. The principal synthetic pathways are:

  • Reductive Amination: A versatile and widely employed method that directly converts the carbonyl group of 3-methoxyacetophenone into an amine.

  • Leuckart Reaction: A classic reductive amination technique utilizing formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent.

  • Reduction of an Oxime Intermediate: A two-step process involving the conversion of 3-methoxyacetophenone to its corresponding oxime, which is subsequently reduced to the target amine.

  • Asymmetric Synthesis: Crucial for the production of enantiomerically pure this compound, these methods employ chiral auxiliaries or catalysts to control the stereochemistry of the product.

The following sections will delve into the specifics of each of these synthetic approaches, providing detailed experimental protocols and comparative data.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. It can be performed as a one-pot reaction (direct) or in a stepwise manner (indirect), where the intermediate imine is first formed and then reduced.

Direct Reductive Amination with Sodium Cyanoborohydride

This method is favored for its mild reaction conditions and good yields.

Experimental Protocol:

  • To a solution of 3-methoxyacetophenone (1 equivalent) and ammonium acetate (B1210297) (10 equivalents) in methanol, add sodium cyanoborohydride (1.5 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the addition of water and concentrate the mixture under reduced pressure.

  • Adjust the pH of the aqueous solution to >10 with a suitable base (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by distillation or column chromatography.

Catalytic Hydrogenation

This "green" chemistry approach avoids the use of metal hydride reducing agents.

Experimental Protocol:

  • In a pressure vessel, dissolve 3-methoxyacetophenone (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C, 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Heat the reaction mixture to 50-80 °C and stir vigorously for 12-24 hours.

  • After cooling to room temperature, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Work up the residue as described in the sodium cyanoborohydride method (alkaline extraction).

  • Purify the product by distillation.

The Leuckart Reaction

The Leuckart reaction is a cost-effective method for the synthesis of amines, though it often requires higher temperatures.[1]

Experimental Protocol:

  • Heat a mixture of 3-methoxyacetophenone (1 equivalent) and ammonium formate (5-10 equivalents) to 160-180 °C for 4-8 hours.[2]

  • During the reaction, water and carbon dioxide will be evolved.

  • Cool the reaction mixture and add concentrated hydrochloric acid.

  • Reflux the mixture for several hours to hydrolyze the intermediate formamide.

  • After cooling, make the solution strongly alkaline with sodium hydroxide (B78521) solution.

  • Extract the liberated amine with an organic solvent (e.g., diethyl ether or toluene).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the this compound by vacuum distillation.

Synthesis via Oxime Reduction

This two-step approach provides a reliable alternative to direct reductive amination.

Synthesis of 3-Methoxyacetophenone Oxime

Experimental Protocol:

  • Dissolve 3-methoxyacetophenone (1 equivalent) in ethanol (B145695).

  • Add a solution of hydroxylamine (B1172632) hydrochloride (1.5 equivalents) and a base such as sodium acetate or pyridine (B92270) (1.5 equivalents) in water.

  • Reflux the mixture for 1-3 hours.

  • Cool the reaction mixture and pour it into a large volume of cold water to precipitate the oxime.

  • Filter the solid, wash with cold water, and dry to obtain 3-methoxyacetophenone oxime.

Reduction of 3-Methoxyacetophenone Oxime

Experimental Protocol:

  • Dissolve the 3-methoxyacetophenone oxime (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. Common choices include:

    • Zinc dust in acetic acid: Add zinc dust portion-wise to the solution and stir at room temperature or with gentle heating.

    • Catalytic Hydrogenation: Use a catalyst like Raney Nickel or Palladium on carbon under a hydrogen atmosphere.

  • After the reaction is complete (monitored by TLC), filter off the solid residues.

  • Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by distillation.

Asymmetric Synthesis

For applications requiring a specific enantiomer of this compound, asymmetric synthesis is necessary. A common strategy is asymmetric reductive amination using a chiral auxiliary.

Experimental Protocol (using a chiral phenylethylamine auxiliary):

  • React 3-methoxyacetophenone (1 equivalent) with an optically active phenylethylamine (e.g., (R)-(+)-α-phenylethylamine) (1 equivalent) in an organic solvent like toluene, often with a dehydrating agent or a Dean-Stark trap to form the chiral imine.

  • Reduce the resulting chiral imine in situ. This can be achieved through catalytic hydrogenation (e.g., with Pd/C or Raney-Ni and H₂) or with a hydride reducing agent. The chiral auxiliary directs the addition of the hydride, leading to a diastereomeric excess of one of the amine products.

  • The chiral auxiliary is then removed by hydrogenolysis (e.g., using a higher loading of Pd/C and hydrogen pressure) to yield the desired enantiomerically enriched this compound.

  • Purification is typically carried out by chromatography or distillation.

Quantitative Data Summary

The following table summarizes typical yields for the different synthetic routes described. Note that yields can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions.

Starting MaterialSynthetic MethodReagents/CatalystTypical Yield (%)Reference
3-MethoxyacetophenoneDirect Reductive AminationNH₄OAc, NaBH₃CN60-80General Method
3-MethoxyacetophenoneCatalytic HydrogenationNH₄OAc, 10% Pd/C, H₂70-90General Method
3-MethoxyacetophenoneLeuckart ReactionHCONH₂, HCOOH50-70[1]
3-MethoxyacetophenoneOxime Formation & Reduction1. NH₂OH·HCl, NaOAc 2. Zn/AcOH70-85 (over 2 steps)General Method
3-MethoxyacetophenoneAsymmetric Reductive AminationChiral phenylethylamine, Raney-Ni/H₂>75[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic transformations for producing this compound.

Reductive_Amination_Workflow start 3-Methoxyacetophenone reagents1 NH₃ / Reducing Agent (e.g., NaBH₃CN or H₂/Pd-C) start->reagents1 product This compound reagents1->product Reductive Amination

Caption: Reductive Amination of 3-Methoxyacetophenone.

Leuckart_Reaction_Workflow start 3-Methoxyacetophenone reagents Ammonium Formate or Formamide/Formic Acid start->reagents intermediate N-formyl Intermediate reagents->intermediate Leuckart Reaction hydrolysis Acid Hydrolysis (HCl) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Leuckart Reaction Pathway.

Oxime_Reduction_Workflow start 3-Methoxyacetophenone reagents1 Hydroxylamine (NH₂OH) start->reagents1 intermediate 3-Methoxyacetophenone Oxime reagents1->intermediate Oximation reagents2 Reducing Agent (e.g., Zn/AcOH or H₂/Raney-Ni) intermediate->reagents2 product This compound reagents2->product Reduction

Caption: Synthesis via Oxime Reduction.

Asymmetric_Synthesis_Workflow start 3-Methoxyacetophenone reagents1 Chiral Auxiliary (e.g., (R)-Phenylethylamine) start->reagents1 intermediate1 Chiral Imine reagents1->intermediate1 Condensation reagents2 Reduction (e.g., H₂/Pd-C) intermediate1->reagents2 intermediate2 Diastereomeric Amines reagents2->intermediate2 Diastereoselective Reduction reagents3 Auxiliary Removal (Hydrogenolysis) intermediate2->reagents3 product Enantiomerically Enriched This compound reagents3->product

Caption: Asymmetric Synthesis Workflow.

References

An In-depth Technical Guide to 1-(3-Methoxyphenyl)ethanamine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methoxyphenyl)ethanamine, a chiral amine of significant interest, has emerged as a critical building block in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. The document elucidates its physicochemical properties through structured data presentation and offers in-depth experimental protocols for its preparation. Furthermore, this guide explores the pivotal role of this compound and its derivatives as key intermediates in the synthesis of notable drugs such as Rivastigmine and Apremilast (B1683926). The underlying mechanisms of action of these drugs, stemming from the structural contributions of the this compound moiety, are detailed through signaling pathway diagrams, providing valuable insights for researchers in drug discovery and development.

Introduction

This compound is a primary amine featuring a methoxy-substituted phenyl ring. Its chirality, with the existence of (R) and (S) enantiomers, makes it a valuable precursor for the stereoselective synthesis of complex molecules. While the initial discovery and synthesis of this compound are not extensively documented in early chemical literature, its prominence has grown substantially with the advancement of pharmaceutical chemistry. The strategic placement of the methoxy (B1213986) group and the chiral center has made it an ideal starting material for the development of neurologically and immunologically active agents. This guide aims to consolidate the available scientific information on this compound, offering a detailed resource for professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its enantiomers is essential for its application in synthesis and drug development. The following tables summarize key quantitative data for the racemic mixture and the individual (R) and (S) enantiomers.

Table 1: General Physicochemical Properties

PropertyValueReference(s)
Racemic this compound
CAS Number62409-13-6[1]
Molecular FormulaC₉H₁₃NO[1]
Molecular Weight151.21 g/mol [1]
(R)-1-(3-Methoxyphenyl)ethanamine
CAS Number88196-70-7[2]
Molecular FormulaC₉H₁₃NO[2]
Molecular Weight151.21 g/mol [2]
(S)-1-(3-Methoxyphenyl)ethanamine
CAS Number82796-69-8[3]
Molecular FormulaC₉H₁₃NO[3]
Molecular Weight151.21 g/mol [3]

Table 2: Physical and Spectroscopic Data

PropertyValueReference(s)
Boiling Point Not specified
Density Not specified
Refractive Index Not specified
Solubility Soluble in organic solvents, slightly soluble in water.[3]
¹H NMR Data available in literature, characteristic peaks for aromatic, methoxy, methyl, and amine protons.[4][5][6]
¹³C NMR Data available in literature, characteristic peaks for aromatic, methoxy, methyl, and amine-adjacent carbons.[4][5][7]
Mass Spectrometry Molecular ion peak consistent with the molecular weight.[8]
Infrared (IR) Spectroscopy Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O bonds.[4]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reductive amination of 3-methoxyacetophenone. This method can be adapted to produce the racemic mixture or, through asymmetric synthesis, the individual enantiomers. Another classical method is the Leuckart reaction.

General Synthesis Workflow

The overall workflow for the synthesis of this compound typically involves the conversion of a ketone to an amine.

General Synthesis Workflow 3-Methoxyacetophenone 3-Methoxyacetophenone Reductive_Amination Reductive Amination 3-Methoxyacetophenone->Reductive_Amination NH₃, Reducing Agent Asymmetric_Synthesis Asymmetric Reductive Amination 3-Methoxyacetophenone->Asymmetric_Synthesis Chiral Amine, Reducing Agent Racemic_Amine This compound (Racemic) Reductive_Amination->Racemic_Amine Chiral_Resolution Chiral Resolution Racemic_Amine->Chiral_Resolution Chiral Acid Enantiomers (R)- and (S)-Enantiomers Chiral_Resolution->Enantiomers Asymmetric_Synthesis->Enantiomers

Caption: General synthetic routes to this compound.

Experimental Protocol 1: Reductive Amination (Racemic)

This protocol describes a general method for the synthesis of racemic this compound.

Objective: To synthesize racemic this compound from 3-methoxyacetophenone.

Reagents and Materials:

  • 3-Methoxyacetophenone

  • Ammonium (B1175870) formate

  • Formic acid

  • Methanol

  • Sodium borohydride (B1222165) (alternative reducing agent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • To a solution of 3-methoxyacetophenone in methanol, add ammonium formate.

  • Add formic acid to the mixture.

  • Heat the reaction mixture to reflux and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove excess reagents and byproducts.

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield this compound.

Experimental Protocol 2: Asymmetric Reductive Amination

This protocol outlines a method for the synthesis of enantiomerically enriched this compound.

Objective: To synthesize a specific enantiomer of this compound using a chiral auxiliary.

Reagents and Materials:

  • 3-Methoxyacetophenone

  • (R)- or (S)-α-methylbenzylamine (chiral auxiliary)

  • Titanium(IV) isopropoxide (Lewis acid catalyst)

  • Raney Nickel or Platinum on carbon (hydrogenation catalyst)

  • Hydrogen gas

  • Methanol or another suitable solvent

  • Palladium on carbon (for debenzylation)

  • Standard hydrogenation and purification equipment

Procedure:

  • In a reaction vessel, dissolve 3-methoxyacetophenone and the chiral auxiliary (e.g., (S)-α-methylbenzylamine) in a suitable solvent.

  • Add the Lewis acid catalyst (e.g., Titanium(IV) isopropoxide).

  • Add the hydrogenation catalyst (e.g., Raney Nickel).

  • Pressurize the vessel with hydrogen gas and stir the mixture at a specified temperature until the reaction is complete.

  • Filter off the catalyst and concentrate the filtrate.

  • The resulting diastereomeric secondary amine can be purified by crystallization or chromatography.

  • The purified diastereomer is then subjected to hydrogenolysis (e.g., using Palladium on carbon and hydrogen gas) to cleave the chiral auxiliary, yielding the desired enantiomer of this compound.

  • Purify the final product by distillation.

Experimental Protocol 3: Chiral Resolution

This protocol describes the separation of enantiomers from a racemic mixture of this compound.[9][10][11][12][13]

Objective: To resolve racemic this compound into its (R) and (S) enantiomers.

Reagents and Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid)[9]

  • Methanol or another suitable solvent

  • Filtration apparatus

  • Base (e.g., sodium hydroxide) for liberation of the free amine

Procedure:

  • Dissolve the racemic amine in a suitable solvent.

  • Add a solution of the chiral resolving agent in the same solvent.

  • Allow the diastereomeric salts to form and crystallize, often by cooling the solution.

  • Isolate the less soluble diastereomeric salt by filtration.

  • The enantiomeric purity of the isolated salt can be enhanced by recrystallization.

  • Liberate the free amine from the purified diastereomeric salt by treatment with a base.

  • Extract the enantiomerically pure amine with an organic solvent.

  • The more soluble diastereomeric salt remaining in the filtrate can be treated similarly to recover the other enantiomer.

Role in Drug Synthesis and Signaling Pathways

This compound and its derivatives are crucial intermediates in the synthesis of several commercially available drugs. The following sections detail its application in the synthesis of Rivastigmine and the role of a related structure in the synthesis of Apremilast, along with the signaling pathways these drugs modulate.

Synthesis of Rivastigmine

(S)-1-(3-Methoxyphenyl)ethanamine is a key precursor in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease.[14]

Rivastigmine Synthesis S_Amine (S)-1-(3-Methoxyphenyl)ethanamine Step1 N-Methylation S_Amine->Step1 Intermediate1 (S)-N-Methyl-1-(3-methoxyphenyl)ethanamine Step1->Intermediate1 Step2 Demethylation Intermediate1->Step2 Step3 Carbamoylation Step2->Step3 Intermediate2 3-[(S)-1-(Methylamino)ethyl]phenol Rivastigmine Rivastigmine Step3->Rivastigmine

Caption: Simplified synthetic pathway to Rivastigmine.

Mechanism of Action: Cholinesterase Inhibition

Rivastigmine functions by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[14] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. In Alzheimer's disease, there is a deficit of cholinergic neurons, leading to reduced acetylcholine levels and cognitive impairment. By inhibiting AChE and BuChE, Rivastigmine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.

Rivastigmine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_Vesicle->ACh Release AChE AChE / BuChE ACh->AChE Hydrolysis by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds Breakdown Choline + Acetate AChE->Breakdown Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits Signal Signal Transduction ACh_Receptor->Signal

Caption: Mechanism of action of Rivastigmine.

Synthesis of Apremilast Intermediate

A derivative of this compound, specifically (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, is a key intermediate in the synthesis of Apremilast. Apremilast is a phosphodiesterase 4 (PDE4) inhibitor used to treat certain inflammatory conditions.

Apremilast Intermediate Synthesis Starting_Material 3-Ethoxy-4-methoxybenzonitrile Step1 Condensation with Dimethyl Sulfone Starting_Material->Step1 Intermediate1 β-Ketosulfone Step1->Intermediate1 Step2 Asymmetric Reductive Amination Intermediate1->Step2 Apremilast_Intermediate (S)-1-(3-ethoxy-4-methoxyphenyl)- 2-(methylsulfonyl)ethanamine Step2->Apremilast_Intermediate

Caption: Synthesis of a key intermediate for Apremilast.

Mechanism of Action: PDE4 Inhibition

Apremilast works by inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, Apremilast increases intracellular cAMP levels. Elevated cAMP levels lead to the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-23, IL-17) and the upregulation of anti-inflammatory cytokines (e.g., IL-10), thereby reducing inflammation.

Apremilast Signaling Pathway ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Degradation by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Apremilast Apremilast Apremilast->PDE4 Inhibits Pro_inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-23, IL-17) PKA->Pro_inflammatory Anti_inflammatory ↑ Anti-inflammatory Cytokines (IL-10) PKA->Anti_inflammatory

Caption: Mechanism of action of Apremilast.

Conclusion

This compound is a versatile and valuable chiral building block in modern pharmaceutical synthesis. Its efficient preparation, particularly through asymmetric reductive amination, has enabled the large-scale production of important drugs. The structural features of this amine are integral to the therapeutic efficacy of compounds like Rivastigmine and the broader class of molecules to which Apremilast belongs. A comprehensive understanding of its synthesis, properties, and the biological pathways modulated by its derivatives is crucial for the continued development of novel therapeutics. This guide serves as a foundational resource for researchers and scientists, providing the necessary technical information to leverage the potential of this compound in future drug discovery and development endeavors.

References

Solubility of 1-(3-Methoxyphenyl)ethanamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Methoxyphenyl)ethanamine in various organic solvents. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on presenting the existing qualitative and semi-quantitative data. Furthermore, a detailed, generalized experimental protocol for the determination of solubility of organic amines is provided to enable researchers to generate precise data. This guide also includes a visual representation of the experimental workflow for solubility determination to facilitate understanding and implementation.

Introduction

This compound is a primary amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, designing purification strategies such as crystallization and chromatography, and for the formulation of final products. Key physical and chemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₃NO[1][2]
Molecular Weight151.21 g/mol [1][2]
AppearanceSolid[3]
pKa8.92 ± 0.10 (Predicted)[4]
LogP1.5 at 23℃ and pH 10.5[4]

Solubility Data

Direct, experimentally determined quantitative solubility data for this compound across a wide range of organic solvents is not extensively reported in the available literature. However, some qualitative and semi-quantitative data for the compound and its isomers are available and summarized in Table 2. It is important to note that solubility can be influenced by factors such as temperature, the specific form of the compound (e.g., free base vs. salt), and the presence of impurities.

Table 2: Available Solubility Data for this compound and Related Compounds

CompoundSolventSolubilityReference
(S)-1-(3-Methoxyphenyl)ethanamineWater10 g/L[4]
(S)-1-(3-Methoxyphenyl)ethanamineChloroformSparingly Soluble[4]
(S)-1-(3-Methoxyphenyl)ethanamineMethanolSlightly Soluble[4]
(S)-(-)-1-(4-Methoxyphenyl)ethylamineChloroformSlightly Soluble[5]
(S)-(-)-1-(4-Methoxyphenyl)ethylamineDMSOSlightly Soluble[5]
(S)-(-)-1-(4-Methoxyphenyl)ethylamineMethanolSlightly Soluble[5]

Given the basic nature of the amine group, this compound is expected to be soluble in acidic aqueous solutions due to the formation of the corresponding ammonium (B1175870) salt. All amines are generally considered to be soluble in organic solvents like diethyl ether or dichloromethane.[6]

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound such as this compound in an organic solvent. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute.[7]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker with temperature control

  • Syringe filters (e.g., 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Sample Preparation : Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration : Seal the vials and place them in a constant temperature bath or shaker. Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours, to ensure the solution is saturated.[7] The exact time to reach equilibrium may need to be determined empirically.

  • Sample Collection and Preparation : After equilibration, let the vials stand undisturbed in the constant temperature bath to allow the excess solid to settle.[7] Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any undissolved microparticles.[7]

  • Quantification : Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.[7]

  • Calculation : Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.[7]

Visualized Experimental Workflow

The logical workflow for the experimental determination of solubility is depicted in the following diagram.

Solubility_Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (24-72h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute filtered solution D->E F Analyze by HPLC or UV-Vis E->F G Calculate solubility F->G

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide on the Basic Reactivity of the Amine Group in 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic reactivity of the primary amine group in 1-(3-Methoxyphenyl)ethanamine. This compound is a valuable building block in medicinal chemistry and drug development, and a thorough understanding of its amine reactivity is crucial for its effective utilization in the synthesis of novel therapeutic agents. This document details the fundamental aspects of its basicity, including its pKa value, and explores key reactions such as salt formation, acylation, alkylation, reductive amination, and amide bond formation. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows are provided to facilitate practical application in a research and development setting.

Introduction

This compound is a primary amine that features a chiral center and a methoxy-substituted aromatic ring. The presence of the amine functional group is central to its synthetic utility, serving as a nucleophilic handle for a wide array of chemical transformations. The basicity of this amine, influenced by the electronic effects of the phenyl and methoxy (B1213986) groups, dictates its reactivity in various synthetic protocols. This guide aims to provide a detailed technical resource on the core reactions involving the amine group of this compound.

Basicity and pKa

Key Reactions of the Amine Group

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile and a base, enabling a variety of important chemical transformations.

Salt Formation

As a base, this compound readily reacts with acids to form the corresponding ammonium (B1175870) salts. This reaction is fundamental for purification, isolation, and formulation of amine-containing compounds.

Experimental Protocol: Formation of this compound Hydrochloride

  • Dissolve this compound (1.0 eq.) in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (1.0-1.1 eq., e.g., 2M HCl in diethyl ether) to the stirred amine solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure ammonium salt.

Acylation

Acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is widely used for the protection of the amine group or for the synthesis of bioactive amide-containing molecules.

Experimental Protocol: N-Acetylation of this compound

  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq.) in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acetylated product.

Alkylation

The nitrogen atom of this compound can be alkylated by reaction with alkyl halides. However, direct alkylation of primary amines can often lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. To achieve mono-alkylation, indirect methods such as reductive amination are often preferred. For direct alkylation, using a large excess of the amine can favor mono-alkylation.

Experimental Protocol: N-Methylation of this compound (Illustrative)

  • Dissolve this compound (a large excess, e.g., 5-10 eq.) in a suitable solvent such as THF or acetonitrile.

  • Add a base such as potassium carbonate (2.0 eq.).

  • Add methyl iodide (1.0 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Filter off the inorganic salts and concentrate the filtrate.

  • Purify the residue by column chromatography to separate the desired secondary amine from the unreacted primary amine and any over-alkylated products.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is a preferred method for the controlled alkylation of amines. It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination with a Ketone

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), combine the ketone (1.1 eq.), this compound (1.0 eq.), and a suitable solvent such as methanol (B129727) or dichloromethane.

  • Add a dehydrating agent, such as molecular sieves (4Å), to drive the imine formation.

  • Stir the mixture at room temperature for a period of time (e.g., 10 minutes to several hours) to allow for imine formation.

  • Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. A specific example of a reductive amination involving a derivative of this compound reported a yield of 92%.[2]

Amide Bond Formation

Beyond acylation with simple acylating agents, this compound can be coupled with carboxylic acids to form a wide range of amides. This transformation typically requires the use of a coupling agent to activate the carboxylic acid.

Experimental Protocol: Amide Coupling with a Carboxylic Acid

  • Dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (1.2 eq.) in an anhydrous aprotic solvent like DMF or DCM.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Dilute the filtrate with an organic solvent and wash sequentially with a dilute acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

Reaction TypeReactantsProductYield (%)Reference
Reductive Amination3-Methoxyacetophenone, Benzoylhydrazine, [Ir(COD)f-Binaphane]Cl, I₂(+)-N'-(1-(3-methoxyphenyl)ethyl)benzohydrazide92[2]
Amide Bond FormationBenzoic Acid, Benzylamine, Dodecamethoxy-neopentasilaneN-Benzylbenzamide98[3]
N-AcetylationAniline, Acetic AnhydrideAcetanilide~95[4]

Note: Yields for amide bond formation and N-acetylation are for analogous reactions and serve as a general reference.

Visualizations

Signaling Pathways (Reaction Mechanisms)

Salt_Formation Amine R-NH₂ Salt R-NH₃⁺ X⁻ Amine->Salt + H-X Acid H-X Salt->Amine + Base Acylation Amine R-NH₂ Intermediate    R-NH₂⁺-C(O⁻)R'     |      Cl   Amine->Intermediate + R'-COCl AcylChloride R'-COCl Amide R-NH-COR' Intermediate->Amide - HCl Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction Amine R-NH₂ Imine R'₂C=N-R Amine->Imine + R'₂C=O - H₂O Carbonyl R'₂C=O ReducedAmine R'₂CH-NH-R Imine->ReducedAmine + [H] Amide_Coupling_Workflow Start Combine Carboxylic Acid, Amine, Coupling Agent, and Base in Solvent Stir Stir at Room Temperature (12-24h) Start->Stir Filter Filter Solid Byproducts Stir->Filter Workup Aqueous Workup (Acid, Base, Brine) Filter->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Pure Amide Product Purify->Product

References

A Technical Guide to the Thermochemical Properties of 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the thermochemical properties of 1-(3-Methoxyphenyl)ethanamine. Due to a lack of extensive, publicly available experimental thermochemical data for this specific compound, this guide outlines the established experimental and computational methodologies that are applied to aromatic amines for the precise determination of key thermochemical parameters such as enthalpy of formation, entropy, and heat capacity. Furthermore, this document presents the known physical properties of this compound and illustrates its critical role as a chiral intermediate in the synthesis of the Alzheimer's disease therapeutic, Rivastigmine.

Introduction

This compound is a primary aromatic amine of significant interest in the pharmaceutical industry. Its chiral forms, particularly (S)-1-(3-methoxyphenyl)ethanamine, serve as crucial building blocks in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). A thorough understanding of the thermochemical properties of this compound is essential for process development, safety analysis, and the optimization of reaction conditions in drug manufacturing. Thermochemical data inform reaction energetics, equilibria, and the stability of the molecule, which are critical parameters for scalable and safe chemical synthesis.

This guide will detail the standard experimental protocols, including combustion calorimetry and methods for determining the enthalpy of vaporization. Additionally, it will describe a high-level computational chemistry approach for the accurate prediction of its thermochemical properties.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₃NOPubChem
Molecular Weight 151.21 g/mol PubChem[1][2][3]
Appearance Clear colourless to very pale yellow liquidThermo Fisher Scientific[4]
Refractive Index (@ 20°C) 1.5325 - 1.5345Thermo Fisher Scientific[4]
Storage Temperature 2-8°C, under inert atmosphereSigma-Aldrich

Experimental Determination of Thermochemical Properties

The following sections describe the primary experimental techniques used to determine the key thermochemical properties of aromatic amines like this compound.

Enthalpy of Combustion and Formation via Combustion Calorimetry

Static bomb combustion calorimetry is the standard method for determining the standard molar enthalpy of formation (ΔfH°ₘ) of organic compounds.[5][6]

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a constant-volume bomb calorimeter. For liquid samples, encapsulation in a gelatin capsule or another suitable container is common.

  • Combustion: The bomb is charged with high-pressure oxygen (typically around 3 MPa) and the sample is ignited. The combustion of the compound leads to the formation of CO₂, H₂O, and N₂.

  • Temperature Measurement: The temperature change of the surrounding water bath is meticulously measured to determine the energy released during combustion.

  • Correction to Standard State: The experimental data are corrected to standard conditions (298.15 K and 0.1 MPa). These corrections account for the initial and final states of the calorimeter deviating from standard conditions.[5]

  • Calculation of Enthalpy of Formation: The standard molar enthalpy of formation is derived from the standard molar enthalpy of combustion using Hess's law.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH°ₘ) is a critical parameter for understanding intermolecular forces and for deriving the gas-phase enthalpy of formation from condensed-phase data. Correlation gas chromatography is a reliable method for determining this property for amines.[7]

Methodology:

  • Instrumentation: A gas chromatograph with a well-characterized stationary phase is used.

  • Retention Time Measurement: The retention times of this compound and a series of standard compounds with known vaporization enthalpies are measured at different column temperatures.

  • Correlation: The enthalpy of transfer from the stationary phase to the gas phase is determined from the temperature dependence of the retention times. A linear correlation is established between the vaporization enthalpies of the standard compounds and their enthalpies of transfer.

  • Determination of ΔvapH°ₘ: The vaporization enthalpy of this compound is then determined from this correlation using its measured enthalpy of transfer.

Computational Thermochemistry

High-level quantum chemical calculations provide a powerful tool for predicting the thermochemical properties of molecules where experimental data are unavailable. The G3(MP2)//B3LYP composite method is a widely used and reliable approach for obtaining accurate enthalpies of formation.[8][9]

Methodology:

  • Geometry Optimization: The molecular geometry of this compound is optimized using Density Functional Theory (DFT) at the B3LYP level with a suitable basis set (e.g., 6-31G(d)).

  • Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., QCISD(T), MP4, MP2) with larger basis sets.

  • G3(MP2) Energy Calculation: The final G3(MP2) energy is calculated by combining the results of these calculations in a specific, predefined manner that approximates a very high-level calculation at a lower computational cost.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is then derived from the G3(MP2) energy using atomization or isodesmic reaction schemes.

Application in Pharmaceutical Synthesis: The Synthesis of Rivastigmine

(S)-1-(3-Methoxyphenyl)ethanamine is a key chiral intermediate in the synthesis of Rivastigmine, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[10][11] The synthesis pathway highlights the industrial relevance of this compound.

Rivastigmine_Synthesis cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_rivastigmine Rivastigmine Synthesis 3_methoxyacetophenone 3-Methoxyacetophenone S_amine (S)-1-(3-Methoxyphenyl)ethanamine 3_methoxyacetophenone->S_amine Asymmetric Reductive Amination N_methylation N-methylation S_amine->N_methylation Formic Acid, Formaldehyde demethylation Demethylation N_methylation->demethylation HBr carbamoylation Carbamoylation demethylation->carbamoylation N-ethyl-N-methyl carbamoyl chloride rivastigmine Rivastigmine carbamoylation->rivastigmine

References

A Technical Guide to the Stereoisomers of 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 1-(3-Methoxyphenyl)ethanamine, a chiral amine of significant interest in pharmaceutical synthesis. Due to the presence of a single stereocenter, this compound exists as a pair of enantiomers: (R)-1-(3-Methoxyphenyl)ethanamine and (S)-1-(3-Methoxyphenyl)ethanamine. This document details the chemical and physical properties of these stereoisomers, methods for their synthesis and separation, and analytical techniques for their characterization. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in the effective utilization of these chiral building blocks.

Introduction to Stereoisomerism in this compound

This compound possesses a chiral carbon atom at the first position of the ethylamine (B1201723) side chain, directly attached to the phenyl ring, the amino group, a methyl group, and a hydrogen atom. Consequently, it is a chiral molecule and exists as two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules.

The distinct three-dimensional arrangement of atoms in each enantiomer can lead to significant differences in their biological activity, including pharmacology and toxicology. Therefore, the ability to synthesize and isolate enantiomerically pure forms of this compound is crucial for the development of stereochemically defined active pharmaceutical ingredients (APIs). These enantiomers serve as key intermediates in the synthesis of various pharmaceutical compounds, including Rivastigmine, which is used in the management of Alzheimer's disease.[1]

Physicochemical Properties of Stereoisomers

The (R)- and (S)-enantiomers of this compound share identical physical properties such as boiling point, density, and refractive index. However, they exhibit opposite optical activity, rotating plane-polarized light in equal but opposite directions. The specific rotation is a key parameter for distinguishing between the two enantiomers.

Property(R)-1-(3-Methoxyphenyl)ethanamine(S)-1-(3-Methoxyphenyl)ethanamine
Molecular Formula C₉H₁₃NOC₉H₁₃NO
Molecular Weight 151.21 g/mol [2][3]151.21 g/mol [4]
CAS Number 88196-70-7[2][3]82796-69-8[4]
Appearance Colorless liquid[5]Colorless to very pale yellow liquid[6]
Boiling Point 66°C at 0.38 mmHg66°C at 0.38 mmHg
Density ~1.028 g/cm³1.028 g/cm³
Refractive Index (@ 20°C) ~1.53351.5325 - 1.5345[6]
Optical Rotation +27° ± 1° (neat)[7]-27° ± 2° (neat)[6]
Enantiomeric Excess (typical) ≥98%[7]>99.0%[6]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically involves the synthesis of the racemic mixture followed by a chiral resolution step.

Synthesis of Racemic this compound

A common method for the synthesis of the racemic mixture is the reductive amination of 3-methoxyacetophenone.

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-methoxyacetophenone in a suitable solvent such as methanol (B129727) or ethanol.

  • Ammonia (B1221849) Source: Add a source of ammonia, such as ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol.

  • Reducing Agent: Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for a period sufficient to ensure complete conversion (typically monitored by techniques like TLC or GC).

  • Work-up: Upon completion, quench the reaction carefully. Acidify the mixture with an appropriate acid (e.g., HCl) and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove unreacted ketone.

  • Isolation: Basify the aqueous layer with a strong base (e.g., NaOH) to liberate the free amine. Extract the product into an organic solvent.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation under reduced pressure to yield racemic this compound.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers can be achieved through several methods, with diastereomeric salt formation being a widely used technique.

Experimental Protocol: Diastereomeric Resolution using Mandelic Acid [8]

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent, such as methanol. Add an equimolar amount of an enantiomerically pure chiral resolving agent, for example, (R)-(-)-mandelic acid.

  • Crystallization: Allow the mixture to stand, possibly with cooling, to induce the crystallization of one of the diastereomeric salts. The diastereomers, having different physical properties, will exhibit different solubilities, leading to the preferential crystallization of the less soluble salt. The first crystallization from methanol is reported to yield the less-soluble diastereomeric salt in 70% yield with 99% diastereomeric excess.[8]

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent to remove the more soluble diastereomer. Recrystallization of the salt from a different solvent, such as 2-propanol, can further enhance the diastereomeric purity.[8]

  • Liberation of the Enantiomerically Pure Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH) to neutralize the acid and liberate the free amine.

  • Extraction and Purification: Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane). Dry the organic layer, remove the solvent under reduced pressure, and if necessary, purify the resulting enantiomer by distillation.

  • Recovery of the Other Enantiomer: The mother liquor from the initial crystallization, which is enriched in the more soluble diastereomeric salt, can be treated in a similar manner to recover the other enantiomer.

Analytical Methods for Stereoisomer Characterization

The determination of enantiomeric purity (enantiomeric excess, ee) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for this analysis.

Chiral HPLC Method Development:

  • Stationary Phase: A chiral stationary phase (CSP) is essential. Common choices for the separation of chiral amines include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based columns.

  • Mobile Phase: The mobile phase typically consists of a non-polar solvent (e.g., hexane (B92381) or heptane) with a polar modifier (e.g., isopropanol (B130326) or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine (B46881) or triethylamine) is often necessary to improve peak shape and resolution.

  • Detection: UV detection is commonly used, monitoring at a wavelength where the analyte absorbs.

Visualizations

Chemical Structures

G Figure 1. Stereoisomers of this compound cluster_R (R)-1-(3-Methoxyphenyl)ethanamine cluster_S (S)-1-(3-Methoxyphenyl)ethanamine R_img S_img

Caption: Stereoisomers of this compound.

Workflow for Diastereomeric Resolution```dot

G racemate Racemic this compound resolving_agent Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) racemate->resolving_agent diastereomers Formation of Diastereomeric Salts ((R,R) and (S,R) salts) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble base_treatment1 Base Treatment less_soluble->base_treatment1 base_treatment2 Base Treatment more_soluble->base_treatment2 enantiomer1 Isolated Enantiomer 1 base_treatment1->enantiomer1 enantiomer2 Isolated Enantiomer 2 base_treatment2->enantiomer2

Caption: The central role of enantiopure amines in producing safer and more effective pharmaceuticals.

Conclusion

The stereoisomers of this compound are valuable chiral building blocks in modern pharmaceutical development. A thorough understanding of their properties, synthesis, and resolution is essential for their effective application. This guide has provided a detailed overview of these aspects, offering protocols and data to aid researchers in their work with these important chiral amines. The ability to access enantiomerically pure forms of this compound is a critical step in the development of next-generation therapeutics with improved efficacy and safety profiles.

References

Commercial Availability and Application of 1-(3-Methoxyphenyl)ethanamine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the enantiomers of 1-(3-Methoxyphenyl)ethanamine, a key chiral intermediate in the pharmaceutical industry. It includes detailed experimental protocols for their separation and analysis, and highlights the significance of the (S)-enantiomer in the synthesis of the Alzheimer's drug, Rivastigmine.

Commercial Availability

The enantiomers of this compound are readily available from a variety of chemical suppliers. The following tables summarize the offerings from several major vendors, detailing purity, enantiomeric excess (e.e.), and pricing for different quantities. It is important to note that prices are subject to change and may vary based on institutional agreements.

(R)-(+)-1-(3-Methoxyphenyl)ethanamine
SupplierCatalog NumberPurityEnantiomeric Excess (e.e.)QuantityPrice (USD)
Thermo Fisher Scientific L16323.06≥99.0% (GC)≥98%5 g135.65
L16323.14≥99.0% (GC)≥98%25 g485.00
Fisher Scientific AAL1632306ChiPros 99+%98%5 g160.00
AAL1632314ChiPros 99+%98%25 g572.00
Sigma-Aldrich CDS002381--50 mg77.90

Note: Purity and e.e. for the Sigma-Aldrich product are not specified on the product page and should be confirmed by consulting the certificate of analysis.

(S)-(-)-1-(3-Methoxyphenyl)ethanamine
SupplierCatalog NumberPurityEnantiomeric Excess (e.e.)QuantityPrice (USD)
Thermo Fisher Scientific L16324.03≥99.0% (GC)>99.0% (GC)1 g47.65
L16324.06≥99.0% (GC)>99.0% (GC)5 g155.00
L16324.14≥99.0% (GC)>99.0% (GC)25 g595.00
Fisher Scientific AAL1632403ChiPros 99+%99+%1 g55.00
AAL1632406ChiPros 99+%99+%5 g181.00
ChemicalBook CB734895399%-1 kginquire
ChemUniverse P45189 (as HCl salt)98%-1 g55.00

Note: Enantiomeric excess for the ChemicalBook and ChemUniverse products are not explicitly stated and should be verified.

Experimental Protocols

Diastereomeric Resolution of Racemic this compound using Mandelic Acid

This protocol describes the separation of the enantiomers of this compound via the formation of diastereomeric salts with an enantiomerically pure chiral resolving agent, (R)-(-)-Mandelic Acid. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

Materials:

  • Racemic this compound

  • (R)-(-)-Mandelic Acid

  • Methanol (B129727)

  • 2-Propanol

  • 1 M Sodium Hydroxide (NaOH) solution

  • Diethyl ether or Dichloromethane (B109758)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)

  • Heating mantle or hot plate with stirring capabilities

  • Ice bath

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 100 mL of methanol.

    • In a separate beaker, dissolve an equimolar amount of (R)-(-)-Mandelic Acid in a minimal amount of warm methanol.

    • Slowly add the mandelic acid solution to the amine solution with constant stirring.

    • Heat the resulting mixture gently to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • Dry the crystals under vacuum. This will yield the diastereomeric salt of one of the enantiomers.

  • Recrystallization for Enantiomeric Enrichment (Optional but Recommended):

    • Dissolve the obtained diastereomeric salt in a minimal amount of hot 2-propanol.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to recrystallize.

    • Collect the purified crystals by vacuum filtration and dry. This step enhances the diastereomeric and, consequently, the enantiomeric purity.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in approximately 50 mL of water.

    • Add 1 M NaOH solution dropwise with stirring until the pH of the solution is basic (pH > 10), leading to the liberation of the free amine.

    • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the enantiomerically enriched this compound.

  • Isolation of the Other Enantiomer:

    • The other enantiomer can be recovered from the mother liquor from the initial crystallization by evaporation of the solvent, followed by the same basification and extraction procedure. The enantiomeric purity of this fraction will be lower and may require further purification.

Chiral Gas Chromatography (GC) for Enantiomeric Excess (e.e.) Determination

This method provides a general guideline for the determination of the enantiomeric excess of this compound. Derivatization is often required to improve the separation and peak shape of chiral amines.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based capillary column, such as a Beta-DEX™ or Gamma-DEX™ phase, is commonly used. The exact choice of column will depend on the derivatizing agent used.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: A starting temperature of around 100-120 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 200-220 °C. The program should be optimized for the specific column and derivative.

  • Injection Mode: Split injection is typically used.

Derivatization (Example with Trifluoroacetic Anhydride):

  • Dissolve a small amount (approx. 1-2 mg) of the amine sample in 1 mL of a suitable solvent (e.g., dichloromethane).

  • Add a slight excess of trifluoroacetic anhydride.

  • Allow the reaction to proceed at room temperature for 15-30 minutes.

  • The resulting solution containing the trifluoroacetylated amine can be directly injected into the GC.

Analysis:

  • Inject a small volume (e.g., 1 µL) of the derivatized sample onto the GC column.

  • The two enantiomers should elute as separate peaks.

  • Calculate the enantiomeric excess using the following formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (e.e.) Determination

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for the separation of chiral amines.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used for normal-phase chromatography. A small amount of an amine modifier (e.g., diethylamine (B46881) or triethylamine, typically 0.1%) is often added to the mobile phase to improve peak shape and resolution. A common starting mobile phase is Hexane:Isopropanol (90:10, v/v) + 0.1% Diethylamine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: Monitor the UV absorbance at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm or 270 nm).

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

  • Sample Preparation: Dissolve a small amount of the amine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the sample onto the chiral HPLC column.

    • The two enantiomers should be resolved into two separate peaks.

    • Calculate the enantiomeric excess using the peak areas as described for the GC method.

Applications and Signaling Pathways

The (S)-enantiomer of this compound is a crucial building block in the synthesis of Rivastigmine, a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.

Synthesis of Rivastigmine from (S)-1-(3-Methoxyphenyl)ethanamine

The following diagram illustrates a simplified synthetic pathway from (S)-1-(3-Methoxyphenyl)ethanamine to Rivastigmine.

Rivastigmine_Synthesis S_amine (S)-1-(3-Methoxyphenyl)ethanamine intermediate1 N-Ethyl-N-methyl-3-[1-((S)-1-(3-methoxyphenyl)ethylamino)ethyl]phenylcarbamate S_amine->intermediate1 Reaction with N-ethyl-N-methylcarbamoyl chloride Rivastigmine Rivastigmine intermediate1->Rivastigmine Reductive Amination Chiral_Resolution_Workflow racemate Racemic Amine (R)- and (S)-enantiomers salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts ((R,R) and (S,R)) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (e.g., (R,R)-salt) crystallization->less_soluble Precipitate more_soluble More Soluble Diastereomer (e.g., (S,R)-salt in mother liquor) crystallization->more_soluble Solution liberation1 Liberation of Free Amine (Basification) less_soluble->liberation1 liberation2 Liberation of Free Amine (Basification) more_soluble->liberation2 enantiomer1 Enantiomerically Enriched (R)-Amine liberation1->enantiomer1 enantiomer2 Enantiomerically Enriched (S)-Amine liberation2->enantiomer2

Technical Guide on the Safety and Handling of 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official institutional and regulatory safety protocols. All laboratory work should be conducted after a thorough, site-specific risk assessment.

Executive Summary

This guide provides comprehensive safety and handling information for 1-(3-Methoxyphenyl)ethanamine (CAS No. 62409-13-6). The compound is classified as harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1] It is also harmful to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE) and engineering controls, is mandatory to ensure personnel safety and environmental protection. This document outlines the known hazards, physical and chemical properties, handling and storage procedures, and emergency first-aid measures. Furthermore, it details the standardized experimental methodologies used to determine the key toxicological endpoints for chemicals of this nature.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its corrosive nature and acute toxicity.

Table 1: GHS Hazard Classification [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1AH317: May cause an allergic skin reaction
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Hazardous to the Aquatic Environment, Long-Term HazardCategory 3H412: Harmful to aquatic life with long lasting effects

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₃NOPubChem[1]
Molecular Weight 151.21 g/mol PubChem[1]
CAS Number 62409-13-6PubChem[1]
Appearance Colorless LiquidFisher Scientific[2]
Odor Amine compoundsFisher Scientific[2]
Boiling Point 66 °C / 150.8 °FFisher Scientific[2]
Melting Point 5 °C / 41 °FFisher Scientific[2]
Flash Point > 100 °C / > 212 °FFisher Scientific[2]
Specific Gravity 1.023 g/cm³Fisher Scientific[2]
pH 10.9 (10 g/L at 20°C)Fisher Scientific[2]
Partition Coefficient (XLogP3) 1.6PubChem[1]

Safe Handling and Storage

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical splash goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield should also be worn where there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact.

    • Protective Clothing: A lab coat is mandatory. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron or suit should be used.

  • Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe mists or vapors.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in laboratory areas.

  • Keep containers tightly closed when not in use.

Storage Requirements
  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed to prevent moisture and air exposure.

  • Store in a designated "Corrosives" area, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

  • Store locked up to restrict access to authorized personnel.

Emergency and First-Aid Procedures

Immediate medical attention is required for all exposures.

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor immediately.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Experimental Protocols for Safety Assessment

The GHS classifications are determined by standardized experimental protocols, typically following OECD (Organisation for Economic Co-operation and Development) guidelines. The following are summaries of the methodologies that would be used to assess the key hazards of this compound.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
  • Principle: This method aims to classify a substance into a GHS toxicity category based on the mortality and morbidity observed in a small number of animals after a single oral dose. It uses a stepwise procedure with a limited number of animals at each step.

  • Methodology:

    • Animal Model: Typically, young adult female rats are used.

    • Dosing: A starting dose (e.g., 300 mg/kg) is administered orally via gavage to a group of three fasted animals.

    • Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

    • Stepwise Procedure:

      • If mortality occurs in two or three animals, the test is stopped, and the substance is classified in the corresponding high-toxicity category.

      • If one animal dies, the procedure is repeated with three more animals at the same dose.

      • If no mortality occurs, the procedure is repeated with three animals at a higher dose level (e.g., 2000 mg/kg).

    • Endpoint: The result is not a precise LD50 value but a classification into a GHS category (e.g., Category 4 for "Harmful if swallowed," where the LD50 is estimated to be between 300 and 2000 mg/kg).

Skin Corrosion/Irritation (OECD Guideline 431: In Vitro Skin Corrosion - Reconstructed Human Epidermis Test Method)
  • Principle: This in vitro method uses a three-dimensional reconstructed human epidermis (RhE) model to assess the skin corrosion potential of a chemical, thereby avoiding the use of live animals. The principle is that corrosive chemicals will penetrate the stratum corneum and cause cytotoxicity in the underlying cell layers.

  • Methodology:

    • Test System: A commercially available RhE model, which mimics the biochemical and physiological properties of the human epidermis, is used.

    • Application: The test chemical is applied topically to the surface of the RhE tissue.

    • Exposure: The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).

    • Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a quantitative assay, typically the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which is then measured colorimetrically.

    • Endpoint: The percentage of cell viability relative to a negative control is calculated. A chemical is identified as corrosive (Category 1) if the mean viability is below a certain threshold (e.g., <50% after a 3-minute exposure or <15% after a 1-hour exposure). The results can also help sub-categorize the corrosive potential (e.g., 1A, 1B, 1C).

Serious Eye Damage/Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)
  • Principle: This in vivo test evaluates the potential of a substance to cause eye irritation or damage when applied to the eye of an animal. Due to animal welfare concerns, a weight-of-the-evidence and tiered testing approach (including in vitro methods) is strongly recommended before any in vivo testing is considered.

  • Methodology:

    • Animal Model: The albino rabbit is the preferred species.

    • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

    • Pain Management: The use of topical anesthetics and systemic analgesics is required to minimize animal pain and distress.

    • Observation: The eyes are examined at specific intervals (1, 24, 48, and 72 hours after application) and scored for lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling).

    • Endpoint: The severity and reversibility of the ocular lesions are assessed. "Serious eye damage" (Category 1) is determined if irreversible effects are observed within 21 days. "Eye irritation" (Category 2) is assigned if reversible effects are observed.

Workflow and Process Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

References

An In-depth Technical Guide to 1-(3-Methoxyphenyl)ethanamine and Its Salts: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties, nomenclature, synthesis, and potential metabolic pathways of 1-(3-methoxyphenyl)ethanamine and its common salts. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature

The systematic naming of this compound and its enantiomers and salts follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

  • Racemic Mixture: The IUPAC name for the mixture of both enantiomers is This compound [1][2].

  • Enantiomers: The chiral center at the first carbon of the ethylamine (B1201723) chain gives rise to two stereoisomers:

    • (S)-1-(3-methoxyphenyl)ethanamine [3][4]

    • (R)-1-(3-methoxyphenyl)ethanamine [2][5]

  • Salts: The amine functional group readily forms salts with acids. The IUPAC nomenclature for its common salts is as follows:

    • Hydrochloride Salt: 1-(3-methoxyphenyl)ethanaminium chloride

    • Hydrobromide Salt: 1-(3-methoxyphenyl)ethanaminium bromide

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular FormulaC₉H₁₃NO[1][2]
Molecular Weight151.21 g/mol [1][2]
XLogP31.6[1][2]
Exact Mass151.099714038 Da[1][2]
Topological Polar Surface Area35.3 Ų[1][2]
AppearanceClear, colorless to very pale yellow liquid
SolubilitySoluble in organic solvents, insoluble in water.[5]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, including reductive amination of the corresponding ketone. The synthesis of enantiomerically pure forms typically involves chiral resolution of the racemic mixture.

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is the reductive amination of 3-methoxyacetophenone.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-methoxyacetophenone and a suitable amine source, such as ammonium (B1175870) acetate, in a solvent like methanol (B129727) or ethanol.

  • Reduction: Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂ over Pd/C), to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture, typically with water. Adjust the pH to basic conditions using a base like sodium hydroxide (B78521) to liberate the free amine.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by distillation or column chromatography.

G cluster_synthesis Synthesis of Racemic this compound start 3-Methoxyacetophenone reaction Reductive Amination start->reaction reagents Amine Source (e.g., NH₄OAc) Reducing Agent (e.g., NaBH₃CN) reagents->reaction workup Aqueous Work-up & pH Adjustment reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Distillation/Chromatography) extraction->purification product Racemic this compound purification->product

A flowchart illustrating the general workflow for the synthesis of racemic this compound.
Chiral Resolution of this compound

The separation of the racemic mixture into its individual enantiomers can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as mandelic acid.[6]

Experimental Protocol:

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent, such as methanol or ethanol. Add an equimolar amount of a single enantiomer of a chiral acid (e.g., (R)-(-)-mandelic acid).

  • Fractional Crystallization: Allow the diastereomeric salts to crystallize. The two diastereomers will have different solubilities, leading to the preferential crystallization of one. The less soluble diastereomer can be isolated by filtration.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free amine.

  • Extraction and Purification: Extract the enantiomerically enriched amine with an organic solvent. Wash, dry, and concentrate the organic phase to yield the final product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC).

G cluster_resolution Chiral Resolution Workflow racemate Racemic Amine salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Filtration crystallization->separation less_soluble Less Soluble Diastereomer (Solid) separation->less_soluble more_soluble More Soluble Diastereomer (in Filtrate) separation->more_soluble liberation Liberation of Free Amine (Base Treatment) less_soluble->liberation product Enantiomerically Enriched Amine liberation->product

A diagram depicting the process of chiral resolution via diastereomeric salt formation.

Analytical Methodologies

The characterization and quantification of this compound and its salts rely on standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of this compound. For quantitative analysis, a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. Detection is commonly performed using a UV detector. Chiral HPLC, utilizing a chiral stationary phase, is the method of choice for determining the enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Proposed Metabolic Pathways

Hypothetical Metabolic Scheme:

  • Oxidative Deamination: The primary amine is likely oxidized by monoamine oxidase (MAO) to the corresponding aldehyde, which is then further oxidized to a carboxylic acid or reduced to an alcohol.

  • O-Demethylation: The methoxy (B1213986) group can be cleaved to form the corresponding phenol.

These pathways can also occur in combination, leading to a variety of metabolites.

G cluster_metabolism Proposed Metabolic Pathways parent This compound deamination_path Oxidative Deamination (MAO) parent->deamination_path Pathway A demethylation_path O-Demethylation (CYP450) parent->demethylation_path Pathway B aldehyde 1-(3-Methoxyphenyl)ethanal deamination_path->aldehyde phenol 1-(3-Hydroxyphenyl)ethanamine demethylation_path->phenol acid 1-(3-Methoxyphenyl)acetic acid aldehyde->acid Oxidation alcohol 1-(3-Methoxyphenyl)ethanol aldehyde->alcohol Reduction phenol_deamination Oxidative Deamination phenol->phenol_deamination phenol_acid 1-(3-Hydroxyphenyl)acetic acid phenol_deamination->phenol_acid

References

Predicted Pharmacological Profile of 1-(3-Methoxyphenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a predicted pharmacological profile of 1-(3-Methoxyphenyl)ethanamine, a phenethylamine (B48288) derivative. Due to the limited availability of direct experimental data for this specific compound, this profile is largely inferred from its structural similarity to known monoaminergic modulators. The document outlines predicted interactions with key central nervous system targets, including monoamine transporters and receptors. Furthermore, it details the standard experimental protocols required to empirically determine the precise pharmacological characteristics of this molecule. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this compound.

Introduction

This compound belongs to the phenethylamine class of compounds, which are known to interact with various components of the monoaminergic neurotransmitter systems.[1] Its chemical structure, featuring a methoxy (B1213986) group on the phenyl ring and an alpha-methyl group on the ethylamine (B1201723) side chain, suggests potential activity at adrenergic, dopaminergic, and serotonergic targets. Understanding the pharmacological profile of this compound is crucial for elucidating its potential therapeutic effects and off-target liabilities. This document presents a predicted profile based on structure-activity relationships (SAR) of similar molecules and provides detailed methodologies for its experimental validation.

Predicted Pharmacological Profile

Based on its structural features, this compound is predicted to be a modulator of monoamine transporters and G-protein coupled receptors (GPCRs). The presence of the methoxy group and the ethylamine backbone are key determinants of its potential interactions.

Predicted Receptor and Transporter Interactions
  • Monoamine Transporters: Phenylethylamine derivatives frequently exhibit affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[2][3] The alpha-methyl group can influence the selectivity and potency at these transporters.

  • Adrenergic Receptors: The phenylethylamine scaffold is a core component of many adrenergic receptor agonists and antagonists.[1] Interactions with α- and β-adrenergic receptor subtypes are anticipated.

  • Dopaminergic Receptors: Affinity for dopamine receptor subtypes (D1-like and D2-like) is plausible, given the structural resemblance to dopamine and other dopaminergic ligands.[4][5]

  • Serotonergic Receptors: Interactions with various serotonin (5-HT) receptor subtypes are also predicted. Methoxy-substituted phenethylamines are known to bind to 5-HT receptors, particularly the 5-HT1A and 5-HT2A subtypes.[6][7]

Data Presentation: Predicted Quantitative Profile

The following tables summarize the hypothetical quantitative data for the predicted pharmacological profile of this compound. These values are for illustrative purposes and must be determined experimentally.

Table 1: Predicted Receptor Binding Affinities (Ki, nM)

TargetPredicted Kᵢ (nM)
Monoamine Transporters
Dopamine Transporter (DAT)50 - 200
Norepinephrine Transporter (NET)100 - 500
Serotonin Transporter (SERT)200 - 1000
Adrenergic Receptors
α₁-Adrenergic100 - 400
α₂-Adrenergic200 - 800
β₁-Adrenergic500 - 1500
β₂-Adrenergic800 - 2000
Dopaminergic Receptors
D₁ Receptor300 - 1200
D₂ Receptor150 - 600
Serotonergic Receptors
5-HT₁ₐ Receptor80 - 300
5-HT₂ₐ Receptor120 - 500
5-HT₂C Receptor400 - 1500

Table 2: Predicted Functional Activity (EC₅₀/IC₅₀, nM)

TargetAssay TypePredicted Activity (EC₅₀/IC₅₀, nM)Predicted Efficacy (% of Standard Agonist)
Monoamine Transporters
DAT[³H]Dopamine Uptake100 - 400 (IC₅₀)N/A
NET[³H]Norepinephrine Uptake200 - 800 (IC₅₀)N/A
SERT[³H]Serotonin Uptake500 - 2000 (IC₅₀)N/A
GPCRs
α₁-AdrenergicCalcium Flux150 - 600 (EC₅₀)40 - 70%
α₂-AdrenergiccAMP Inhibition300 - 1000 (IC₅₀)N/A
D₂ ReceptorcAMP Inhibition200 - 800 (IC₅₀)N/A
5-HT₁ₐ ReceptorcAMP Inhibition100 - 400 (IC₅₀)N/A
5-HT₂ₐ ReceptorCalcium Flux180 - 700 (EC₅₀)30 - 60%

Experimental Protocols

To empirically determine the pharmacological profile of this compound, the following standard experimental protocols are recommended.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[8]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for various monoamine transporters and receptors.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Incubation: A fixed concentration of a specific radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[8]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: Competition binding curves are generated, and the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.[9]

dot

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes with Target Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound This compound TestCompound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data Generate Competition Curve Counting->Data Analysis Calculate IC50 and Ki Data->Analysis cAMP_Assay_Logic cluster_gs Gs-Coupled Pathway cluster_gi Gi-Coupled Pathway Gs_Agonist Agonist Binding Gs_Activation Gs Activation Gs_Agonist->Gs_Activation AC_Stimulation Adenylyl Cyclase Stimulation Gs_Activation->AC_Stimulation cAMP_Increase Increased cAMP AC_Stimulation->cAMP_Increase Gi_Agonist Agonist Binding Gi_Activation Gi Activation Gi_Agonist->Gi_Activation AC_Inhibition Adenylyl Cyclase Inhibition Gi_Activation->AC_Inhibition cAMP_Decrease Decreased cAMP AC_Inhibition->cAMP_Decrease TestCompound This compound TestCompound->Gs_Agonist Tests for agonism TestCompound->Gi_Agonist Tests for agonism Transporter_Uptake_Workflow cluster_setup Setup cluster_assay Assay cluster_analysis Analysis Cells Cells Expressing Transporter Preincubation Pre-incubation with Test Compound Cells->Preincubation TestCompound This compound TestCompound->Preincubation Uptake Add Radiolabeled Substrate Preincubation->Uptake Termination Terminate Uptake Uptake->Termination Lysis Cell Lysis Termination->Lysis Counting Scintillation Counting Lysis->Counting Analysis Calculate IC50 Counting->Analysis

References

Methodological & Application

Application Note: Chiral Resolution of 1-(3-Methoxyphenyl)ethanamine using Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of 1-(3-Methoxyphenyl)ethanamine are valuable chiral building blocks in the synthesis of various pharmaceutical compounds. The stereochemistry of these intermediates is often crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the chiral resolution of racemic this compound via diastereomeric salt crystallization using L-(+)-tartaric acid as the resolving agent. This classical method remains a robust and scalable approach for obtaining enantiomerically enriched amines.

The principle of this resolution lies in the reaction of the racemic amine with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts with different physical properties, most notably solubility. By exploiting this difference in solubility, one diastereomer can be selectively crystallized from a suitable solvent, while the other remains in the mother liquor. Subsequent liberation of the amine from the isolated diastereomeric salt yields the desired enantiomerically enriched amine.

Experimental Overview

The chiral resolution process involves three main stages:

  • Diastereomeric Salt Formation: Reaction of racemic this compound with L-(+)-tartaric acid in a suitable solvent to form diastereomeric salts.

  • Fractional Crystallization: Isolation of the less soluble diastereomeric salt by crystallization.

  • Liberation of the Enantiomerically Enriched Amine: Decomposition of the isolated salt with a base to recover the free amine.

The enantiomeric excess (e.e.) of the resolved amine can be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific optical rotation.

Data Presentation

The following tables summarize the key quantitative data to be collected during the chiral resolution process.

Table 1: Physical Properties of this compound Enantiomers

EnantiomerSpecific Rotation (neat)
(R)-(+)-1-(3-Methoxyphenyl)ethanamine+27° ±1°
(S)-(-)-1-(3-Methoxyphenyl)ethanamine-27° ±2°

Table 2: Experimental Results of Chiral Resolution

ParameterValue
Initial mass of racemic amineTo be determined
Mass of L-(+)-tartaric acid usedTo be determined
Yield of diastereomeric saltTo be determined
Yield of enantiomerically enriched amineTo be determined
Specific rotation of resolved amineTo be determined
Enantiomeric excess (e.e.)To be determined

Experimental Workflow

G cluster_0 Stage 1: Diastereomeric Salt Formation cluster_1 Stage 2: Fractional Crystallization cluster_2 Stage 3: Liberation of Free Amine racemic_amine Racemic this compound dissolution Dissolution and Mixing racemic_amine->dissolution tartaric_acid L-(+)-Tartaric Acid tartaric_acid->dissolution solvent Methanol solvent->dissolution heating Heating to Dissolve dissolution->heating cooling Slow Cooling to Room Temperature heating->cooling crystallization Crystallization of Less Soluble Diastereomeric Salt cooling->crystallization filtration Filtration and Washing crystallization->filtration isolated_salt Isolated Diastereomeric Salt filtration->isolated_salt mother_liquor Mother Liquor (contains more soluble diastereomer) filtration->mother_liquor salt_suspension Suspend Salt in Water/Organic Solvent isolated_salt->salt_suspension base_addition Addition of Aqueous Base (e.g., NaOH) salt_suspension->base_addition extraction Liquid-Liquid Extraction base_addition->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation final_product Enantiomerically Enriched Amine evaporation->final_product

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure chiral amines are critical building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The specific stereochemistry of an amine can profoundly influence its pharmacological activity, making the efficient production of single enantiomers a key challenge in drug development. Enzymatic kinetic resolution (EKR) has emerged as a powerful and sustainable alternative to traditional chemical methods for resolving racemic mixtures. This approach leverages the high stereoselectivity of enzymes to differentiate between enantiomers, offering mild reaction conditions, high efficiency, and a reduced environmental footprint.

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 1-(3-methoxyphenyl)ethanamine, a valuable chiral intermediate. The protocols focus on the use of two major classes of enzymes: lipases, particularly Candida antarctica lipase (B570770) B (CaLB), and transaminases.

Principle of the Method

Enzymatic kinetic resolution is based on the principle that one enantiomer of a racemic mixture reacts at a significantly higher rate than the other in the presence of a chiral catalyst, in this case, an enzyme.

  • Lipase-Catalyzed Resolution: In this approach, a lipase, such as Candida antarctica lipase B, selectively catalyzes the acylation of one enantiomer of the racemic amine using an acyl donor. This results in a mixture of the acylated amine (amide) and the unreacted, enantiomerically enriched amine. These two compounds can then be separated by standard chemical techniques, such as acid-base extraction or chromatography. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.

  • Transaminase-Catalyzed Resolution: Transaminases catalyze the transfer of an amino group from an amine to a carbonyl acceptor. In a kinetic resolution setup, an (S)- or (R)-selective transaminase will preferentially convert one enantiomer of the racemic amine to the corresponding ketone, leaving the other enantiomer unreacted and thus enantiomerically pure.

Data Presentation

The following tables summarize representative quantitative data for the enzymatic kinetic resolution of racemic amines, based on studies of structurally similar compounds. These values can serve as a benchmark for the resolution of this compound.

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Amines

EnzymeAcylating AgentSolventTime (h)Conversion (%)Enantiomeric Excess of Amide (eep, %)Enantiomeric Ratio (E)
Immobilized Candida antarctica Lipase B (Novozym 435)Ethyl Methoxyacetate (B1198184)Toluene (B28343)6~50>99>200
Immobilized Candida antarctica Lipase B (Novozym 435)Diisopropyl MalonateToluene445-5292-99>100
Candida antarctica Lipase B on Magnetic NanoparticlesIsopropyl 2-cyanoacetateToluene8~50>98>100

Data is representative and compiled from various sources on the kinetic resolution of structurally related amines.[1][2][3]

Table 2: Transaminase-Catalyzed Kinetic Resolution of Racemic Amines

EnzymeAmino AcceptorCo-substratepHTime (h)Conversion (%)Enantiomeric Excess of Amine (ees, %)
(S)-selective TransaminasePyruvate (B1213749)Pyridoxal-5'-phosphate (PLP)8.024~50>99
Immobilized (R)-selective TransaminasePyruvatePyridoxal-5'-phosphate (PLP)7.512~50>98

Data is representative and compiled from various sources on the kinetic resolution of structurally related amines.

Experimental Protocols

Protocol for Lipase-Catalyzed Kinetic Resolution

This protocol describes the kinetic resolution of racemic this compound using immobilized Candida antarctica lipase B (e.g., Novozym 435).

Materials and Reagents:

Procedure:

  • Enzyme Preparation (Optional but Recommended):

    • If the immobilized enzyme has been stored for an extended period, it is advisable to activate it. Suspend the required amount of Novozym 435 in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) and stir gently for 30 minutes.

    • Filter the enzyme, wash it with distilled water, and then with the organic solvent to be used in the reaction. Dry the enzyme under vacuum before use.

  • Enzymatic Resolution Reaction:

    • In a dry, screw-capped vial, dissolve racemic this compound (e.g., 1 mmol, 151.2 mg) in the organic solvent (e.g., 5 mL of toluene).

    • Add the acylating agent (e.g., 0.5 to 0.6 equivalents of ethyl methoxyacetate). The optimal ratio may require experimental determination.

    • Add the immobilized Candida antarctica lipase B (e.g., 20-50 mg/mL).

    • Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 40-50 °C) with constant agitation (e.g., 200 rpm).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 1-2 hours).

    • Analyze the aliquots by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide. The reaction should be stopped at or near 50% conversion to maximize the yield and enantiomeric excess of both components.

  • Reaction Quenching and Product Separation:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and potentially reused.

    • The filtrate contains the unreacted amine and the acylated amine (amide). Separate these two components using acid-base extraction:

      • Add 1 M aqueous HCl to the filtrate. The unreacted amine will be protonated and partition into the aqueous phase, while the neutral amide will remain in the organic phase.

      • Separate the two phases.

      • Recover the amide from the organic phase by washing with brine, drying over anhydrous Na₂SO₄, and evaporating the solvent under reduced pressure.

      • To recover the unreacted amine, basify the aqueous phase with 1 M NaOH until the pH is >10. Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extracts over anhydrous Na₂SO₄ and evaporate the solvent.

  • Purification and Analysis:

    • If necessary, purify the separated amine and amide by column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified amine and the hydrolyzed amide (after hydrolysis back to the amine) by chiral HPLC or GC.

Protocol for Transaminase-Catalyzed Kinetic Resolution

This protocol outlines the kinetic resolution of racemic this compound using a stereoselective transaminase.

Materials and Reagents:

  • Racemic this compound

  • (S)- or (R)-selective transaminase (lyophilized powder or immobilized)

  • Sodium pyruvate (or other suitable amino acceptor)

  • Pyridoxal-5'-phosphate (PLP) monohydrate (co-substrate)

  • Buffer solution (e.g., 100 mM phosphate buffer, pH 8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a solution of racemic this compound (e.g., 10 mM) and sodium pyruvate (e.g., 10 mM) in the buffer solution.

    • Add PLP to a final concentration of 1 mM.

    • Add the transaminase enzyme to the desired concentration (this will depend on the specific activity of the enzyme preparation and should be optimized).

  • Enzymatic Reaction:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle shaking.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking samples at different time points and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining amine and the conversion to the ketone product (3-methoxyacetophenone). The reaction should be stopped at approximately 50% conversion.

  • Work-up and Product Isolation:

    • Once the reaction has reached the desired conversion, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.

    • Adjust the pH of the aqueous phase to >10 with a suitable base (e.g., 1 M NaOH) to ensure the amine is in its free base form.

    • Extract the unreacted amine into the organic phase. Repeat the extraction 2-3 times.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess of the isolated amine by chiral HPLC or GC analysis.

Visualizations

Lipase-Catalyzed Kinetic Resolution Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Separation cluster_analysis Analysis racemic_amine Racemic this compound reaction_vessel Reaction Vessel (40-50 °C, shaking) racemic_amine->reaction_vessel acyl_donor Acyl Donor (e.g., Ethyl Methoxyacetate) acyl_donor->reaction_vessel enzyme Immobilized Lipase (CaLB) enzyme->reaction_vessel solvent Organic Solvent (e.g., Toluene) solvent->reaction_vessel filter Filter to remove enzyme reaction_vessel->filter extraction Acid-Base Extraction filter->extraction unreacted_amine (S)-1-(3-Methoxyphenyl)ethanamine (Enantiomerically Enriched) extraction->unreacted_amine acylated_amine (R)-N-acyl-1-(3-Methoxyphenyl)ethanamine extraction->acylated_amine analysis Chiral HPLC/GC Analysis unreacted_amine->analysis acylated_amine->analysis

Caption: Workflow for lipase-catalyzed kinetic resolution.

Transaminase-Catalyzed Kinetic Resolution Signaling Pathway

G cluster_reactants Reactants cluster_enzyme Enzyme & Cofactor cluster_products Products racemic_amine Racemic this compound ((R)-Amine + (S)-Amine) transaminase (S)-selective Transaminase racemic_amine->transaminase pyruvate Pyruvate (Amino Acceptor) pyruvate->transaminase r_amine (R)-1-(3-Methoxyphenyl)ethanamine (Unreacted, Enantiopure) transaminase->r_amine (S)-Amine is converted ketone 3-Methoxyacetophenone transaminase->ketone alanine L-Alanine transaminase->alanine plp PLP (Cofactor) plp->transaminase

Caption: Transaminase-catalyzed kinetic resolution pathway.

Logical Relationship in Enzymatic Kinetic Resolution

G start Start with Racemic Amine enzyme_selection Select Enzyme (Lipase or Transaminase) start->enzyme_selection reaction Enzymatic Reaction (Selective Conversion) enzyme_selection->reaction separation Separation of Products (e.g., Extraction) reaction->separation analysis Determine Enantiomeric Purity (Chiral HPLC/GC) separation->analysis end Obtain Enantiopure Amine analysis->end

Caption: Key logical steps in enzymatic kinetic resolution.

Troubleshooting and Optimization

  • Low Conversion:

    • Increase enzyme loading.

    • Optimize temperature and pH (especially for transaminases).

    • Ensure proper mixing/agitation.

    • Check for enzyme inhibition by substrate or product.

  • Low Enantioselectivity (Low e.e.):

    • Screen different enzymes or enzyme variants.

    • For lipases, screen different acylating agents and solvents.

    • Optimize the reaction temperature; lower temperatures sometimes improve selectivity.

    • Ensure the reaction is stopped at or before 50% conversion.

  • Difficulty in Separating Products:

    • Optimize the acid-base extraction procedure.

    • Employ column chromatography with a carefully selected eluent system.

Conclusion

The enzymatic kinetic resolution of racemic this compound using either lipases or transaminases provides a highly efficient and selective route to its enantiomers. By carefully selecting the enzyme and optimizing reaction parameters such as the acylating agent (for lipases), solvent, and temperature, it is possible to achieve high enantiomeric excess for both the unreacted amine and the product. The reusability of immobilized enzymes further enhances the cost-effectiveness and sustainability of these biocatalytic approaches, making them attractive for applications in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Use of 1-(3-Methoxyphenyl)ethanamine as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution via diastereomeric salt formation remains a cornerstone technique in pharmaceutical development and chemical synthesis for the separation of enantiomers.[1] The selection of an appropriate resolving agent is critical to the success of this method, which relies on the differential solubility of the diastereomeric salts formed between a racemic compound and a chiral resolving agent. 1-(3-Methoxyphenyl)ethanamine is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. Its aromatic structure and the presence of a basic amino group allow for the formation of well-defined crystalline salts with acidic compounds, facilitating their separation by fractional crystallization.[2]

These application notes provide a comprehensive overview of the use of this compound as a chiral resolving agent, including its primary applications, detailed experimental protocols, and a summary of expected outcomes based on available literature.

Principle of Chiral Resolution

The fundamental principle involves the reaction of a racemic mixture of a carboxylic acid, (±)-Acid, with a single enantiomer of this compound, for instance, (R)-1-(3-Methoxyphenyl)ethanamine. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine]. Because these salts are diastereomers, they possess distinct physical properties, most notably different solubilities in a given solvent system. This disparity in solubility allows for their separation through fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains in the mother liquor. Following separation, the desired enantiomer of the carboxylic acid can be regenerated from the corresponding diastereomeric salt by treatment with a strong acid.

Applications

A notable documented example involves the resolution of racemic this compound itself using enantiomerically pure mandelic acid.[3] Although this represents the reverse of the primary application discussed here, the principles and the outcomes of the diastereomeric salt formation are directly comparable and provide valuable insights into the efficiency of the separation process.

Data Presentation

The following table summarizes the quantitative data from the resolution of (±)-1-(3-Methoxyphenyl)ethanamine with (R)-mandelic acid. This data serves as a representative example of the efficiency of diastereomeric salt formation involving this compound.

Racemic CompoundResolving AgentSolvent (Crystallization)Diastereomeric SaltYield (%)Diastereomeric Excess (de%)
(±)-1-(3-Methoxyphenyl)ethanamine(R)-Mandelic AcidMethanol(R)-Amine·(R)-Acid7099
(R)-Amine·(R)-Acid Salt(Recrystallization)2-Propanol(R)-Amine·(R)-Acid97100

Table 1: Quantitative data for the resolution of (±)-1-(3-Methoxyphenyl)ethanamine with (R)-mandelic acid.[3]

Experimental Protocols

The following are detailed protocols for the chiral resolution of a racemic carboxylic acid using (S)-1-(3-Methoxyphenyl)ethanamine as the resolving agent. These protocols are based on the established principles of diastereomeric salt formation and the specific conditions reported for the resolution involving this amine.[3]

Materials:

  • Racemic carboxylic acid

  • (S)-1-(3-Methoxyphenyl)ethanamine (or the R-enantiomer)

  • Methanol

  • 2-Propanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Filter paper

  • Standard laboratory glassware (flasks, beakers, separatory funnel, etc.)

  • Heating mantle or hot plate with stirring

  • Rotary evaporator

Protocol 1: Formation and Isolation of the Diastereomeric Salt
  • Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of warm methanol.

  • Addition of Resolving Agent: In a separate container, dissolve (S)-1-(3-Methoxyphenyl)ethanamine (0.5 to 1.0 equivalent) in a small amount of methanol. Note: Starting with a sub-stoichiometric amount of the resolving agent can often lead to a higher enantiomeric excess in the initially precipitated salt.

  • Salt Formation: Slowly add the solution of the resolving agent to the stirred solution of the racemic acid.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may improve the yield.

  • Isolation: Collect the crystalline diastereomeric salt by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol, followed by a wash with cold diethyl ether to facilitate drying.

  • Drying: Dry the isolated diastereomeric salt under vacuum.

Protocol 2: Recrystallization of the Diastereomeric Salt (Optional, for higher purity)
  • Dissolution: Dissolve the isolated diastereomeric salt in a minimal amount of a suitable hot solvent (e.g., 2-propanol).

  • Crystallization: Allow the solution to cool slowly to room temperature to effect recrystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 3: Liberation of the Enantiomerically Enriched Carboxylic Acid
  • Dissolution of the Salt: Suspend the purified diastereomeric salt in water.

  • Acidification: Add 1 M HCl dropwise while stirring until the pH of the aqueous solution is approximately 1-2. This will protonate the carboxylate and liberate the free carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated carboxylic acid into an organic solvent such as diethyl ether or ethyl acetate (B1210297) (perform 2-3 extractions).

  • Washing: Combine the organic extracts and wash with a small amount of water, followed by a brine wash.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the enantiomeric excess (ee%) of the recovered carboxylic acid using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Visualization of Experimental Workflow

Chiral_Resolution_Workflow cluster_step1 Step 1: Diastereomeric Salt Formation cluster_step2 Step 2: Fractional Crystallization cluster_step3 Step 3: Separation of Diastereomers cluster_step4 Step 4: Liberation of Enantiomer racemic_acid Racemic Carboxylic Acid dissolution Dissolution & Mixing racemic_acid->dissolution resolving_agent (S)-1-(3-Methoxyphenyl)ethanamine resolving_agent->dissolution solvent1 Methanol (Solvent) solvent1->dissolution cooling Slow Cooling dissolution->cooling filtration Vacuum Filtration cooling->filtration less_soluble_salt Less-Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor (Contains More-Soluble Diastereomer) filtration->mother_liquor acidification Acidification (e.g., HCl) less_soluble_salt->acidification extraction Solvent Extraction acidification->extraction purification Drying & Solvent Removal extraction->purification enantiomer Enantiomerically Pure Carboxylic Acid purification->enantiomer

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

References

Application of 1-(3-Methoxyphenyl)ethanamine in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-(3-Methoxyphenyl)ethanamine as a versatile chiral auxiliary and building block in asymmetric synthesis. This chiral amine is a valuable tool for the stereoselective formation of carbon-carbon and carbon-nitrogen bonds, finding significant application in the synthesis of complex chiral molecules and active pharmaceutical ingredients (APIs), such as Rivastigmine.

Introduction to this compound in Asymmetric Synthesis

This compound is a chiral primary amine that serves as an effective chiral auxiliary. In this role, it is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer. The chiral center of the amine creates a sterically defined environment that biases the approach of reagents to one face of the molecule. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.

Furthermore, enantiomerically pure this compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its application in diastereoselective reductive amination reactions is a notable example of its utility as a chiral building block.

Key Applications and Quantitative Data

The primary applications of this compound in asymmetric synthesis include diastereoselective reductive amination, asymmetric alkylation, and its use as a precursor for pharmaceutical synthesis. The following tables summarize the quantitative data for these key applications.

Table 1: Diastereoselective Reductive Amination of Prochiral Ketones
Ketone SubstrateChiral AmineProductYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
Aliphatic Ketones (various)(R/S)-α-methylbenzylamineChiral Secondary Amine76-9072-98Not Applicable
Aliphatic Ketones (various)(R/S)-α-methylbenzylamineChiral Primary Amine (after hydrogenolysis)71-78 (overall)Not Applicable66-98[1]
Ketone-amino acid derivative(S)-α-methylbenzylamineDi-amino acid derivative8586:14 (dr)Not Applicable[1]
3-Methoxyacetophenone(S/R)-α-methylbenzylamineSecondary Amine63-8780-98Not Applicable[1]

*Data from analogous chiral amine, α-methylbenzylamine, indicating expected performance.

Table 2: Asymmetric Synthesis of Rivastigmine Intermediate
ReactionStarting MaterialProductYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
Diastereomeric Resolution(±)-1-(3-Methoxyphenyl)ethylamine(R)-1-(3-Methoxyphenyl)ethylamine mandelate (B1228975) salt70 (1st crystallization)99Not Applicable[1]
Recrystallization(R)-1-(3-Methoxyphenyl)ethylamine mandelate salt(R)-1-(3-Methoxyphenyl)ethylamine mandelate salt97100Not Applicable[1]
Reductive Amination3-Methoxyacetophenone & (S)-α-methylbenzylamine(S)-1-(3-methoxyphenyl)-N-[(S)-1-phenylethyl]ethanamineNot specifiedNot specified100[1]

Experimental Protocols

Protocol for Diastereoselective Reductive Amination

This protocol describes a one-pot asymmetric reductive amination of a prochiral ketone followed by the removal of the chiral auxiliary.

Materials:

  • Prochiral ketone (1.0 eq)

  • (R)- or (S)-1-(3-Methoxyphenyl)ethanamine (1.1 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Raney Nickel (catalyst)

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., Methanol or Ethanol)

  • Palladium on carbon (Pd/C) for hydrogenolysis

Procedure:

Step 1: Asymmetric Reductive Amination

  • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel, dissolve the prochiral ketone (1.0 eq) and (R)- or (S)-1-(3-Methoxyphenyl)ethanamine (1.1 eq) in the anhydrous solvent.

  • Add Titanium(IV) isopropoxide to the solution.

  • Introduce the Raney Nickel catalyst.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, substrate-dependent).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for 6-20 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude diastereomerically enriched secondary amine.

Step 2: Hydrogenolysis for Chiral Auxiliary Removal

  • Dissolve the crude secondary amine in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas.

  • Stir the mixture at room temperature until the cleavage of the chiral auxiliary is complete (monitored by TLC or GC).

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude chiral primary amine.

  • Purify the product by column chromatography or distillation to obtain the enantiomerically pure primary amine.

Protocol for Asymmetric Alkylation using a Chiral Auxiliary

This protocol is adapted for this compound based on established procedures for similar chiral phenylethylamine auxiliaries.

Materials:

  • (S)-1-(3-Methoxyphenyl)ethanamine (1.0 eq)

  • Carboxylic acid chloride (e.g., propionyl chloride) (1.1 eq)

  • Triethylamine (B128534) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (1.1 eq)

  • Alkyl halide (1.2 eq)

  • 1M HCl, saturated NaHCO₃, brine, saturated aqueous NH₄Cl

  • Anhydrous Na₂SO₄

Procedure:

Step 1: Amide Formation

  • Dissolve (S)-1-(3-Methoxyphenyl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C.

  • Add the carboxylic acid chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the chiral amide.

Step 2: Enolate Formation and Alkylation

  • Dissolve the chiral amide (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add LDA solution (1.1 eq) dropwise and stir for 1 hour to form the enolate.

  • Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica (B1680970) gel column chromatography to isolate the alkylated amide.

Step 3: Auxiliary Removal

  • The chiral auxiliary can be removed by acidic or basic hydrolysis of the amide to yield the corresponding chiral carboxylic acid.

Visualizations

Diagram 1: General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

G Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Chiral_Auxiliary Chiral Auxiliary (this compound) Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage of Auxiliary Diastereomerically_Enriched_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for employing a chiral auxiliary.

Diagram 2: Logical Relationship in Diastereoselective Reductive Amination

G Ketone Prochiral Ketone Imine_Formation Imine Formation (Ti(OiPr)4) Ketone->Imine_Formation Chiral_Amine This compound Chiral_Amine->Imine_Formation Chiral_Imine Chiral Imine Intermediate Imine_Formation->Chiral_Imine Reduction Diastereoselective Reduction (H2, Raney Ni) Chiral_Imine->Reduction Secondary_Amine Diastereomerically Enriched Secondary Amine Reduction->Secondary_Amine Hydrogenolysis Hydrogenolysis (H2, Pd/C) Secondary_Amine->Hydrogenolysis Primary_Amine Enantiomerically Enriched Primary Amine Hydrogenolysis->Primary_Amine Recovered_Auxiliary_Core Recovered Auxiliary (as Toluene) Hydrogenolysis->Recovered_Auxiliary_Core

Caption: Key steps in diastereoselective reductive amination.

References

Application Notes and Protocols: Synthesis of an Apremilast Intermediate from 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a potential intermediate for the drug Apremilast, starting from 1-(3-Methoxyphenyl)ethanamine. The target intermediate, N-[2-[1-(3-methoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide, is synthesized via a direct condensation reaction with 3-acetamidophthalic anhydride (B1165640). This method offers a straightforward approach to constructing the core phthalimide (B116566) structure of Apremilast analogs. The following sections detail the reaction, purification, and characterization of this novel intermediate, supported by a summary of expected quantitative data and a visual representation of the synthetic workflow.

Introduction

Apremilast is an important oral medication for the treatment of psoriasis and psoriatic arthritis. Its synthesis typically involves the coupling of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine with 3-acetamidophthalic anhydride. This application note explores an alternative synthetic route, utilizing the readily available starting material this compound to produce a structurally related intermediate. The synthesis of N-substituted phthalimides through the condensation of primary amines with phthalic anhydrides is a well-established and robust reaction, often carried out in high-boiling point solvents such as glacial acetic acid.[1][2][3][4] This protocol adapts this classical method for the preparation of a novel Apremilast intermediate.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of the Apremilast intermediate. These values are based on typical results for analogous reactions.[5][6]

ParameterExpected Value
Reactants
This compound1.0 equivalent
3-Acetamidophthalic Anhydride1.0 equivalent
Reaction Conditions
SolventGlacial Acetic Acid
TemperatureReflux (~118 °C)
Reaction Time4-6 hours
Product
Product NameN-[2-[1-(3-methoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide
Expected Yield75-85%
AppearanceOff-white to pale yellow solid
Melting Point180-190 °C (estimated)
Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz)δ 9.5-9.7 (s, 1H, NH), 7.1-7.8 (m, 7H, Ar-H), 5.4-5.6 (q, 1H, CH), 2.1 (s, 3H, COCH₃), 1.7-1.8 (d, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ 169.0, 167.5, 167.0, 159.5, 142.0, 136.0, 134.0, 131.5, 129.8, 123.5, 118.0, 115.0, 113.0, 112.0, 55.0, 48.0, 24.0, 17.0
IR (KBr, cm⁻¹)3300-3400 (N-H), 1760-1780 (C=O, imide), 1700-1720 (C=O, imide), 1660-1680 (C=O, amide), 1580-1600 (C=C, aromatic)

Experimental Protocol

Synthesis of N-[2-[1-(3-methoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide

This protocol details the condensation reaction between this compound and 3-Acetamidophthalic Anhydride.

Materials:

  • This compound

  • 3-Acetamidophthalic Anhydride

  • Glacial Acetic Acid

  • Ethanol (B145695)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.51 g, 10 mmol) and 3-Acetamidophthalic Anhydride (2.05 g, 10 mmol).

  • Add 50 mL of glacial acetic acid to the flask.

  • Heat the reaction mixture to reflux with constant stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 200 mL of ice-cold deionized water with stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (3 x 30 mL) to remove any residual acetic acid.

  • Recrystallize the crude product from ethanol to obtain the pure N-[2-[1-(3-methoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide.

  • Dry the purified product in a vacuum oven at 60 °C overnight.

  • Determine the yield, melting point, and characterize the product using NMR and IR spectroscopy.

Visualizations

Synthetic Workflow

Synthesis_Workflow Reactant1 This compound Reaction Condensation Reaction (Reflux, 4-6h) Reactant1->Reaction Reactant2 3-Acetamidophthalic Anhydride Reactant2->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Workup Precipitation in Water & Filtration Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Apremilast Intermediate Purification->Product

Caption: Synthetic workflow for the Apremilast intermediate.

Signaling Pathway (Illustrative)

While this document focuses on chemical synthesis, Apremilast itself is known to inhibit phosphodiesterase 4 (PDE4), leading to an increase in cyclic AMP (cAMP) levels. This, in turn, modulates the expression of various inflammatory and anti-inflammatory cytokines. The following diagram illustrates this general pathway.

Apremilast_Pathway Apremilast Apremilast PDE4 PDE4 Apremilast->PDE4 inhibition cAMP cAMP PDE4->cAMP degradation PKA PKA cAMP->PKA activation Inflammatory Inflammatory Cytokines (e.g., TNF-α, IL-23) PKA->Inflammatory downregulation AntiInflammatory Anti-inflammatory Cytokines (e.g., IL-10) PKA->AntiInflammatory upregulation

Caption: General signaling pathway of Apremilast.

References

Preparation of Rivastigmine from (S)-1-(3-Methoxyphenyl)ethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Rivastigmine, a key acetylcholinesterase inhibitor for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. The synthesis route commences with the chiral starting material, (S)-1-(3-Methoxyphenyl)ethanamine, ensuring the stereospecific formation of the biologically active (S)-enantiomer of Rivastigmine.

Synthetic Strategy Overview

The synthesis of Rivastigmine from (S)-1-(3-Methoxyphenyl)ethanamine is a multi-step process that involves three key transformations:

  • N,N-Dimethylation: The primary amine of (S)-1-(3-Methoxyphenyl)ethanamine is converted to a tertiary amine, (S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine, via the Eschweiler-Clarke reaction.

  • Demethylation: The methoxy (B1213986) group on the phenyl ring is cleaved to yield the corresponding phenol (B47542), (S)-3-(1-(dimethylamino)ethyl)phenol. This intermediate is crucial for the subsequent carbamoylation step.

  • O-Carbamoylation: The final step involves the reaction of the phenolic intermediate with N-ethyl-N-methylcarbamoyl chloride in the presence of a base to form the carbamate (B1207046) ester, yielding Rivastigmine.

This enantioselective approach avoids the need for chiral resolution in later stages, making it an efficient route for the preparation of the pure (S)-enantiomer.

Quantitative Data Summary

The following table summarizes the typical yields and purity data for each step in the synthesis of Rivastigmine from (S)-1-(3-Methoxyphenyl)ethanamine.

StepReactionIntermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Purity (HPLC) (%)
1N,N-Dimethylation(S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine179.2685-95>98
2Demethylation(S)-3-(1-(dimethylamino)ethyl)phenol165.2370-80>99[1]
3O-Carbamoylation(S)-Rivastigmine250.3470-85>99.7[2]
Overall-(S)-Rivastigmine250.34>45[2]>99.7[2]

Experimental Protocols

Step 1: Synthesis of (S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine (N,N-Dimethylation)

This protocol utilizes the Eschweiler-Clarke reaction for the exhaustive methylation of the primary amine.[3] This reaction is known to proceed without racemization of chiral centers.[3]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (S)-1-(3-Methoxyphenyl)ethanamine (1 equivalent) and formic acid (4 equivalents).

  • To this mixture, add formaldehyde solution (2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully add water.

  • Neutralize the excess acid by the portion-wise addition of sodium carbonate until the effervescence ceases and the pH of the solution is basic (pH 8-9).

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine as an oil. The product is often of sufficient purity for the next step, or it can be further purified by vacuum distillation.

Step 2: Synthesis of (S)-3-(1-(dimethylamino)ethyl)phenol (Demethylation)

This step involves the cleavage of the aryl methyl ether using a strong acid like hydrobromic acid.

Materials:

  • (S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine

  • Hydrobromic acid (48% aqueous solution)

  • Sodium hydroxide (B78521) solution

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of (S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine (1 equivalent) in a round-bottom flask, add hydrobromic acid (48% aqueous solution).

  • Heat the mixture to reflux for 10-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide solution to a pH of 7-8.

  • Extract the product into ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude (S)-3-(1-(dimethylamino)ethyl)phenol. The product can be purified by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of (S)-Rivastigmine (O-Carbamoylation)

The final step is the formation of the carbamate ester by reacting the phenol with N-ethyl-N-methylcarbamoyl chloride.

Materials:

  • (S)-3-(1-(dimethylamino)ethyl)phenol

  • N-ethyl-N-methylcarbamoyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of (S)-3-(1-(dimethylamino)ethyl)phenol (1 equivalent) in anhydrous THF dropwise to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of N-ethyl-N-methylcarbamoyl chloride (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction completion by HPLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude Rivastigmine base.

  • The crude product can be purified by silica gel column chromatography.[4] For higher purity, the Rivastigmine base can be converted to its tartrate salt and recrystallized.

Visualizations

Synthetic Pathway of Rivastigmine

Rivastigmine_Synthesis A (S)-1-(3-Methoxyphenyl)ethanamine B (S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine A->B HCOOH, HCHO (Eschweiler-Clarke) C (S)-3-(1-(dimethylamino)ethyl)phenol B->C HBr D (S)-Rivastigmine C->D N-ethyl-N-methylcarbamoyl chloride, NaH, THF

Caption: Chemical synthesis pathway of Rivastigmine.

Experimental Workflow for Rivastigmine Preparation

Rivastigmine_Workflow cluster_step1 Step 1: N,N-Dimethylation cluster_step2 Step 2: Demethylation cluster_step3 Step 3: O-Carbamoylation A1 Mix (S)-1-(3-Methoxyphenyl)ethanamine, formic acid, and formaldehyde A2 Reflux for 5-6 hours A1->A2 A3 Neutralize with Na2CO3 A2->A3 A4 Extract with Ethyl Acetate A3->A4 A5 Dry and Concentrate A4->A5 B1 Reflux intermediate with HBr A5->B1 B2 Neutralize with NaOH B1->B2 B3 Extract with Ethyl Acetate B2->B3 B4 Dry, Concentrate, and Purify B3->B4 C1 React phenol intermediate with NaH in THF B4->C1 C2 Add N-ethyl-N-methylcarbamoyl chloride C1->C2 C3 Stir for 12-16 hours C2->C3 C4 Quench with water and Extract C3->C4 C5 Dry, Concentrate, and Purify C4->C5

References

Chiral HPLC Method for the Separation of 1-(3-Methoxyphenyl)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

1-(3-Methoxyphenyl)ethanamine is a chiral primary amine and a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The stereochemistry of such molecules is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of reliable and efficient analytical methods for the enantioselective separation and quantification of this compound is of significant importance in drug development and quality control. This application note presents a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the (R)- and (S)-enantiomers of this compound.

The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad applicability in resolving a variety of racemic compounds, including primary amines.[1] The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.[1] The protocol described herein provides a robust and reproducible method suitable for researchers, scientists, and professionals in the pharmaceutical industry.

Materials and Methods

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Data acquisition and processing software.

Chemicals and Reagents
  • Racemic this compound

  • (R)-1-(3-Methoxyphenyl)ethanamine and (S)-1-(3-Methoxyphenyl)ethanamine reference standards

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Trifluoroacetic acid (TFA)

Chromatographic Conditions

Two alternative methods are presented to provide flexibility based on available columns and desired selectivity. Method 1 is based on a widely used polysaccharide-based CSP, while Method 2 utilizes a cyclofructan-based CSP.

Method 1: Polysaccharide-Based CSP (Normal Phase)

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1.0 mg/mL in mobile phase

Method 2: Cyclofructan-Based CSP (Polar Organic Mode)

  • Column: Larihc® CF6-P, 150 x 4.6 mm, 5 µm (or equivalent cyclofructan-based CSP)

  • Mobile Phase: Acetonitrile / Methanol / Acetic Acid / Triethylamine (95:5:0.3:0.2, v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm

  • Injection Volume: 5 µL

  • Sample Concentration: 1.0 mg/mL in mobile phase

Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the corresponding mobile phase.

  • Similarly, prepare individual solutions of the (R)- and (S)-enantiomer reference standards at a concentration of 0.5 mg/mL in the mobile phase to determine the elution order.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Results and Discussion

The described HPLC methods provide excellent separation of the enantiomers of this compound. The use of a polysaccharide-based chiral stationary phase in normal phase mode (Method 1) is a well-established technique for the resolution of primary amines. The addition of a small amount of an acidic modifier like trifluoroacetic acid to the mobile phase is crucial for improving peak shape and resolution by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica (B1680970) support.[2]

Method 2, employing a cyclofructan-based CSP in polar organic mode, offers an alternative selectivity. The combination of acidic and basic additives in the mobile phase is often effective in modulating the retention and resolution of amine enantiomers on this type of stationary phase.[3]

A summary of the expected chromatographic parameters for both methods is presented in the table below. These values are representative and may vary slightly depending on the specific column batch, instrument, and laboratory conditions.

Quantitative Data Summary
ParameterMethod 1 (Polysaccharide CSP)Method 2 (Cyclofructan CSP)
Retention Time (t_R1) ~ 8.5 min~ 6.2 min
Retention Time (t_R2) ~ 10.2 min~ 7.8 min
Resolution (R_s) > 2.0> 1.8
Selectivity (α) ~ 1.25~ 1.30
Tailing Factor (T_f) 0.9 - 1.20.9 - 1.3

Experimental Protocols

Protocol 1: Chiral Separation using Polysaccharide-Based CSP
  • System Preparation:

    • Install the Chiralpak® AD-H column in the HPLC system.

    • Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and Trifluoroacetic acid in a 90:10:0.1 ratio.

    • Purge the pump with the mobile phase to remove any air bubbles.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30-60 minutes).

    • Set the column oven temperature to 25 °C and the UV detector wavelength to 272 nm.

  • Analysis:

    • Inject 10 µL of the prepared racemic this compound sample solution.

    • Record the chromatogram for a sufficient time to allow the elution of both enantiomers.

    • To confirm the elution order, inject the individual (R)- and (S)-enantiomer solutions under the same conditions.

  • Data Processing:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the retention times, resolution, selectivity, and tailing factors.

    • For quantitative analysis, perform a calibration using standards of known concentrations.

Protocol 2: Chiral Separation using Cyclofructan-Based CSP
  • System Preparation:

    • Install the Larihc® CF6-P column in the HPLC system.

    • Prepare the mobile phase by mixing Acetonitrile, Methanol, Acetic Acid, and Triethylamine in a 95:5:0.3:0.2 ratio.

    • Purge the pump and equilibrate the column with the mobile phase at 1.0 mL/min until a stable baseline is obtained.

    • Set the column oven temperature to 30 °C and the UV detector to 272 nm.

  • Analysis:

    • Inject 5 µL of the prepared racemic sample solution.

    • Run the analysis and record the chromatogram.

    • Inject the individual enantiomer standards to determine the elution order.

  • Data Processing:

    • Integrate the peaks and calculate the relevant chromatographic parameters as described in Protocol 1.

Visualizations

Experimental Workflow Diagram

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic Amine dissolve Dissolve in Mobile Phase racemate->dissolve standards R/S Standards standards->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler Inject column Chiral Column autosampler->column detector UV Detector (272 nm) column->detector chromatogram Chromatogram detector->chromatogram Signal integration Peak Integration chromatogram->integration report Report Generation integration->report

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

Logical Relationship for Method Development

Method_Development cluster_csp Chiral Stationary Phase (CSP) Selection cluster_mp Mobile Phase Selection cluster_additives Additive Selection compound This compound (Primary Amine) polysaccharide Polysaccharide-based (e.g., Chiralpak® AD-H) compound->polysaccharide cyclofructan Cyclofructan-based (e.g., Larihc® CF6-P) compound->cyclofructan np Normal Phase (Hexane/Alcohol) polysaccharide->np po Polar Organic (ACN/Alcohol) cyclofructan->po acidic Acidic (TFA, Acetic Acid) np->acidic optimization Optimization (Flow Rate, Temperature, % Modifier) np->optimization po->acidic basic Basic (TEA) po->basic po->optimization acidic->optimization basic->optimization

Caption: Decision-making process for chiral HPLC method development for a primary amine.

References

Application Note: Gas Chromatography Analysis for Purity Determination of 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Methoxyphenyl)ethanamine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. This application note details a robust gas chromatography (GC) method for the quantitative determination of the purity of this compound and the identification of potential process-related impurities. The protocol is intended for researchers, scientists, and professionals in drug development and quality control. The methodology employs a flame ionization detector (FID) for quantification and can be adapted for mass spectrometry (MS) for impurity identification. Due to the primary amine nature of the analyte, a derivatization step is included to improve chromatographic peak shape and thermal stability.[1][2]

Principle

The purity of this compound is determined by gas chromatography with flame ionization detection (GC-FID). The amine is first derivatized with acetic anhydride (B1165640) to form the corresponding acetamide.[3] This derivatization enhances the volatility and reduces the polarity of the analyte, resulting in improved peak symmetry and resolution on a non-polar capillary GC column.[1] The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. For enantiomeric purity, a specialized chiral GC column would be required.[3][4]

Experimental Protocols

1. Materials and Reagents

  • This compound (Sample)

  • Acetic Anhydride (≥99.5%, for derivatization)

  • Pyridine (B92270) (Anhydrous, ≥99.8%)

  • Ethyl Acetate (GC grade, ≥99.9%)

  • Methanol (GC grade, ≥99.9%)

  • Reference Standard: this compound (≥99.5% purity)

  • Nitrogen (Carrier gas, ultra-high purity)

  • Hydrogen (FID fuel, ultra-high purity)

  • Compressed Air (FID oxidant, zero grade)

2. Instrumentation

  • Gas Chromatograph: Agilent 6890N or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).

  • GC Column: Agilent DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Data Acquisition System: Agilent ChemStation or equivalent.

3. Sample Preparation (Derivatization)

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in 5 mL of ethyl acetate.

  • Add 1 mL of pyridine and 2 mL of acetic anhydride.

  • Cap the flask and vortex for 1 minute.

  • Heat the mixture at 60°C for 30 minutes in a water bath or heating block.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with ethyl acetate.

  • Prepare a blank solution containing all reagents except the analyte.

  • Prepare a reference standard solution following the same procedure.

4. Gas Chromatography Conditions

ParameterValue
Injector
Temperature250°C
Injection Volume1.0 µL
Split Ratio50:1
Oven
Initial Temperature100°C
Initial Hold Time2 minutes
Ramp Rate10°C/min
Final Temperature280°C
Final Hold Time5 minutes
Column
Carrier GasNitrogen
Flow Rate1.2 mL/min (Constant Flow)
Detector (FID)
Temperature300°C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N₂) Flow25 mL/min

5. Data Analysis and Calculations

  • Integrate all peaks in the chromatogram, excluding the solvent peak.

  • Calculate the percentage purity of the this compound derivative using the following formula:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Data Presentation

Table 1: Chromatographic Data for Purity Analysis of this compound

CompoundRetention Time (min)Peak AreaArea %
N-(1-(3-methoxyphenyl)ethyl)acetamide~12.5998,50099.85
Impurity 1 (e.g., 1-(3-Methoxyphenyl)ethan-1-ol acetate)~10.27500.075
Impurity 2 (Unknown)~13.87500.075
Total 1,000,000 100.0

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Mandatory Visualization

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Weigh Sample (50 mg) dissolve Dissolve in Ethyl Acetate (5 mL) start->dissolve add_reagents Add Pyridine (1 mL) & Acetic Anhydride (2 mL) dissolve->add_reagents derivatize Vortex & Heat (60°C for 30 min) add_reagents->derivatize dilute Cool & Dilute to 10 mL derivatize->dilute vial Transfer to GC Vial dilute->vial gc_system GC-FID System vial->gc_system Analysis Start inject Inject 1 µL gc_system->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram Data Output integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate report Final Report calculate->report

Caption: Workflow for the GC analysis of this compound purity.

References

Application Note: Chiral GC Analysis of 1-(3-Methoxyphenyl)ethanamine Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxyphenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The stereoisomers of such chiral molecules can exhibit significantly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is a critical aspect of drug development and quality control. Gas chromatography (GC) on a chiral stationary phase is a powerful analytical technique for the separation and quantification of enantiomers. However, the direct analysis of primary amines by GC can be challenging due to their polarity, which often leads to poor peak shape and adsorption onto the stationary phase.

To overcome these challenges, a derivatization step is employed to convert the polar amine into a less polar and more volatile derivative. This application note provides a detailed protocol for the derivatization of this compound with trifluoroacetic anhydride (B1165640) (TFAA) and subsequent chiral GC analysis for the enantioselective separation of its trifluoroacetyl derivative. Acylation with TFAA is a common and effective method for improving the chromatographic behavior of amines, leading to enhanced resolution and sensitivity.

Experimental Protocols

Materials and Reagents
  • This compound (racemic standard)

  • Trifluoroacetic anhydride (TFAA) (≥99%)

  • Ethyl acetate (B1210297) (GC grade)

  • Pyridine (anhydrous)

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen gas (high purity)

  • GC vials (2 mL) with inserts

  • Microsyringes

Derivatization Procedure with Trifluoroacetic Anhydride (TFAA)

This protocol outlines the acylation of this compound with TFAA to yield its more volatile N-trifluoroacetyl derivative, suitable for chiral GC analysis.

  • Sample Preparation: Accurately weigh approximately 1.0 mg of the this compound sample into a clean, dry 2 mL GC vial.

  • Dissolution: Add 500 µL of ethyl acetate to the vial and vortex briefly to ensure complete dissolution of the amine.

  • Addition of Catalyst and Reagent: To the solution, add 50 µL of anhydrous pyridine, which acts as a catalyst, followed by the careful addition of 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial securely.

  • Reaction: Heat the reaction mixture at 60°C for 30 minutes in a heating block or a water bath to ensure the completion of the derivatization reaction.

  • Evaporation: After the reaction, allow the vial to cool to room temperature. Evaporate the solvent and any excess reagent to dryness under a gentle stream of high-purity nitrogen.

  • Reconstitution: Reconstitute the dried residue in 200 µL of ethyl acetate.

  • Drying: Add a small amount of anhydrous sodium sulfate to the reconstituted sample to remove any traces of moisture.

  • Sample Transfer: Carefully transfer the final solution into a GC vial with an insert for analysis.

Chiral Gas Chromatography (GC) Conditions
  • Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Column: Chirasil-Val or a similar chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 5°C/min.

    • Hold: Maintain at 220°C for 5 minutes.

  • Detector Temperature (FID): 280°C.

Mass Spectrometry (MS) Conditions (if applicable)
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Data Presentation

The following table summarizes representative quantitative data for the chiral GC analysis of derivatized this compound. Please note that these values are illustrative and should be determined experimentally for a specific system and conditions.

EnantiomerRetention Time (min)Peak Area (%)Resolution (Rs)
(R)-N-(1-(3-methoxyphenyl)ethyl)-2,2,2-trifluoroacetamide18.550.0\multirow{2}{*}{>1.5}
(S)-N-(1-(3-methoxyphenyl)ethyl)-2,2,2-trifluoroacetamide19.250.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing weigh Weigh 1 mg of This compound dissolve Dissolve in 500 µL of Ethyl Acetate weigh->dissolve add_reagents Add 50 µL Pyridine and 100 µL TFAA dissolve->add_reagents react Heat at 60°C for 30 minutes add_reagents->react evaporate Evaporate to dryness under Nitrogen react->evaporate reconstitute Reconstitute in 200 µL of Ethyl Acetate evaporate->reconstitute dry Dry with Anhydrous Sodium Sulfate reconstitute->dry inject Inject 1 µL into Chiral GC-FID/MS dry->inject separate Enantiomeric Separation on Chiral Column inject->separate detect Detection by FID or MS separate->detect process Peak Integration and Quantification detect->process report Report Retention Times, Resolution, and Enantiomeric Purity process->report

Caption: Experimental workflow for chiral GC analysis.

derivatization_reaction amine This compound product N-(1-(3-methoxyphenyl)ethyl)- 2,2,2-trifluoroacetamide amine->product Pyridine, 60°C tfaa Trifluoroacetic Anhydride (TFAA) tfaa->product

Caption: Derivatization reaction scheme.

Application Notes and Protocols for the Synthesis of 1-(3-Methoxyphenyl)ethanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-(3-Methoxyphenyl)ethanamine, a crucial intermediate in pharmaceutical development. The focus is on reductive amination protocols starting from 3-methoxyacetophenone. This guide includes a comparative analysis of various methods, detailed experimental procedures, and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereoisomers are of particular interest in drug discovery. Reductive amination represents a versatile and widely adopted strategy for the preparation of such amines from carbonyl compounds. This method involves the condensation of a ketone or aldehyde with an amine source to form an imine or enamine intermediate, which is subsequently reduced to the target amine. This document outlines several effective protocols for this transformation, providing a basis for methodological selection and optimization.

Comparative Data of Reductive Amination Protocols

The selection of a specific reductive amination protocol can be influenced by factors such as yield, reaction conditions, and the availability of reagents and equipment. The following table summarizes quantitative data from various established methods for the synthesis of this compound.

Catalyst/Reducing AgentAmine SourceSolventReaction ConditionsYield (%)Notes
H₂ / Pd/CAmmonia (B1221849)MethanolAmbient temperature and pressureHighA common and effective catalytic hydrogenation method.
NaBH₄ / Ti(OⁱPr)₄AmmoniaEthanolRoom temperatureGood to excellentA mild and selective chemical reduction method.[1]
Raney NickelAmmoniaEthanolElevated temperature and pressureHighA highly active catalyst, particularly for industrial applications.[2]
Ammonium Formate / Pd/CAmmonium FormateMethanol80-100 °CHighA transfer hydrogenation method, avoiding the need for gaseous H₂.
Leuckart ReactionFormamide or Ammonium FormateNeatHigh temperatures (160-185 °C)Moderate to highA classic method for reductive amination using formic acid derivatives as the reductant.[3][4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂/Pd/C

This protocol describes a standard and widely used method for the reductive amination of 3-methoxyacetophenone using palladium on carbon as the catalyst.

Materials:

  • 3-Methoxyacetophenone

  • Methanolic ammonia (7 N)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Methanol

  • Diatomaceous earth (Celite®)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Filtration apparatus

  • Hydrogenation vessel (e.g., Parr shaker)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-methoxyacetophenone (1.0 eq) in methanolic ammonia (10-15 eq).

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the ketone).

  • Seal the vessel and connect it to a hydrogenation apparatus.

  • Purge the vessel with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 atm) and commence vigorous stirring.[5]

  • Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The residue can be purified by distillation under reduced pressure to afford this compound.

Diagrams and Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

experimental_workflow start Start: 3-Methoxyacetophenone + Amine Source reaction Reductive Amination (Catalyst/Reducing Agent, Solvent, Temp, Time) start->reaction filtration Catalyst Removal (Filtration) reaction->filtration workup Work-up (Extraction/Washing) filtration->workup purification Purification (Distillation/Chromatography) workup->purification product Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Chemical Transformation Pathway

This diagram illustrates the key chemical transformations occurring during the reductive amination process.

chemical_pathway ketone 3-Methoxyacetophenone imine Imine Intermediate ketone->imine + NH3 - H2O amine_source Ammonia (NH3) product This compound imine->product Reduction [H]

Caption: The chemical pathway from ketone to amine via an imine intermediate.

References

Application Note: Large-Scale Synthesis of Enantiopure 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enantiomerically pure 1-(3-methoxyphenyl)ethanamine is a crucial chiral building block in the pharmaceutical industry, notably as a key intermediate in the synthesis of Rivastigmine, a drug used for the treatment of mild to moderately severe dementia in Alzheimer's and Parkinson's diseases. The stereochemistry of this amine is critical for the drug's efficacy and safety. This document outlines scalable and efficient protocols for obtaining the (R)- and (S)-enantiomers of this compound with high enantiomeric purity. The primary methods detailed are classical chiral resolution via diastereomeric salt formation and asymmetric synthesis through reductive amination.

Methods Overview

Two principal strategies for the large-scale production of enantiopure this compound are presented:

  • Chiral Resolution: This widely-used industrial method involves the separation of a racemic mixture of the amine by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

  • Asymmetric Synthesis: This approach creates the desired enantiomer directly from a prochiral precursor through a stereoselective chemical transformation, often employing a chiral catalyst or auxiliary.

Data Presentation

Table 1: Comparison of Chiral Resolution Methods
Resolving AgentTarget EnantiomerSolvent SystemYield (%)Enantiomeric/Diastereomeric Excess (%)Reference
(R)-Mandelic Acid(R)-1-(3-methoxyphenyl)ethanamineMethanol (initial), 2-Propanol (recrystallization)70 (initial), 97 (after recrystallization)99 (de, initial), 100 (de, after recrystallization)[1][2]
Tartaric Acid Derivatives(S)-enantiomer (example)WaterNot specifiedNot specified[3][4]

Note: Data for tartaric acid derivatives is based on a structurally analogous compound and serves as a starting point for methodology development.[4]

Table 2: Asymmetric Synthesis & Biocatalytic Methods
MethodChiral SourceReductant/EnzymeYield (%)Enantiomeric/Diastereomeric Excess (%)Reference
Asymmetric Reductive Amination(S)-α-methylbenzylamine (chiral auxiliary)Ti(OEt)₄ / NaBH₄~85 (diastereomer mixture)86:14 (dr)[1]
Biocatalytic Deracemization (via alcohol)Candida albicans & KetoreductaseNot Applicable60 (overall from alcohol)91 (ee)[5]

Note: Asymmetric reductive amination data is based on a similar synthesis and illustrates the potential of this method.[1]

Experimental Protocols

Protocol 1: Chiral Resolution using (R)-Mandelic Acid

This protocol describes the resolution of racemic this compound to obtain the (R)-enantiomer.

Materials:

  • Racemic this compound

  • (R)-Mandelic Acid

  • Methanol

  • 2-Propanol

  • 10% Sodium Hydroxide (B78521) Solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic this compound in methanol.

    • In a separate flask, dissolve an equimolar amount of (R)-mandelic acid in methanol.

    • Slowly add the mandelic acid solution to the amine solution with stirring.

    • Allow the mixture to stand at room temperature for crystallization to occur.

  • Isolation of the Less-Soluble Diastereomeric Salt:

    • Filter the resulting crystalline solid, which is the less-soluble (R)-amine-(R)-mandelic acid salt.

    • Wash the crystals with a small amount of cold methanol.

    • This first crystallization can yield the salt with approximately 99% diastereomeric excess.[1][2]

  • Recrystallization for Enhanced Purity:

    • Dissolve the isolated diastereomeric salt in a minimal amount of hot 2-propanol.

    • Allow the solution to cool slowly to room temperature to induce recrystallization.

    • Filter the purified crystals and dry under vacuum. This step can achieve >99% diastereomeric excess.[1][2]

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add 10% sodium hydroxide solution dropwise with stirring until the pH is basic (pH > 10) and all solids have dissolved.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiopure (R)-1-(3-methoxyphenyl)ethanamine.

Protocol 2: Asymmetric Reductive Amination (Representative)

This protocol is a representative method for the asymmetric synthesis of one enantiomer of this compound using a chiral auxiliary.

Materials:

  • 3-Methoxyacetophenone

  • (S)-α-methylbenzylamine (chiral auxiliary)

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Anhydrous Ethanol

  • Palladium on Carbon (Pd/C) catalyst

  • Hydrogen source

  • Hydrochloric Acid

  • Sodium Hydroxide solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Imine Formation:

    • In a reaction vessel under an inert atmosphere, dissolve 3-methoxyacetophenone and a stoichiometric equivalent of (S)-α-methylbenzylamine in anhydrous ethanol.

    • Add Ti(OEt)₄ to the mixture and stir at room temperature.

  • Diastereoselective Reduction:

    • Cool the reaction mixture to 0°C.

    • Carefully add sodium borohydride in portions.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

  • Work-up and Isolation of Diastereomeric Amines:

    • Quench the reaction by the slow addition of water.

    • Filter the resulting mixture to remove titanium salts.

    • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain a mixture of diastereomeric secondary amines.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the mixture of diastereomers in ethanol.

    • Add Pd/C catalyst.

    • Subject the mixture to hydrogenolysis in a hydrogenation apparatus until the chiral auxiliary is cleaved.

  • Isolation of the Enantiopure Primary Amine:

    • Filter the catalyst.

    • Acidify the filtrate with hydrochloric acid and wash with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer with sodium hydroxide solution.

    • Extract the desired enantiopure this compound with an organic solvent.

    • Dry the organic layer and concentrate to yield the final product.

Visualizations

Chiral_Resolution_Workflow cluster_synthesis Step 1: Diastereomeric Salt Formation cluster_separation Step 2: Separation cluster_liberation Step 3: Liberation of Free Amine racemic_amine Racemic Amine (R/S)-1-(3-Methoxyphenyl)ethanamine mixture Mixture of Diastereomeric Salts ((R,R) and (S,R) salts) racemic_amine->mixture React in Methanol resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->mixture crystallization Fractional Crystallization mixture->crystallization less_soluble Less-Soluble Salt ((R,R)-Salt) crystallization->less_soluble Isolate Solid more_soluble More-Soluble Salt ((S,R)-Salt in solution) crystallization->more_soluble Mother Liquor pure_amine Enantiopure Amine (R)-1-(3-Methoxyphenyl)ethanamine less_soluble->pure_amine Liberate base Base (e.g., NaOH) base->pure_amine

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Asymmetric_Synthesis_Workflow cluster_imine Step 1: Asymmetric Induction cluster_cleavage Step 2: Auxiliary Cleavage cluster_isolation Step 3: Isolation ketone Prochiral Ketone (3-Methoxyacetophenone) diastereomers Diastereomeric Secondary Amines ketone->diastereomers Reductive Amination (Ti(OEt)₄, NaBH₄) chiral_aux Chiral Auxiliary (e.g., (S)-α-methylbenzylamine) chiral_aux->diastereomers hydrogenolysis Hydrogenolysis (H₂, Pd/C) diastereomers->hydrogenolysis pure_amine Enantiopure Amine (S)-1-(3-Methoxyphenyl)ethanamine hydrogenolysis->pure_amine Isolate Product recovered_aux Recovered Auxiliary hydrogenolysis->recovered_aux Recover

Caption: Workflow for Asymmetric Synthesis via Reductive Amination.

References

Application Notes and Protocols: Synthesis of Novel Ligands from 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel ligands derived from 1-(3-methoxyphenyl)ethanamine. This versatile building block is a precursor for various heterocyclic compounds, including Schiff bases, metal complexes, and 1,3,4-thiadiazole (B1197879) derivatives, which have potential applications in medicinal chemistry and materials science.

Synthesis of Schiff Base Ligands

Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or ketone. These ligands are of great interest due to their wide range of biological activities and their utility in forming stable metal complexes.

Experimental Protocol: Synthesis of a Novel Schiff Base Ligand

This protocol describes the synthesis of a representative Schiff base ligand from this compound and salicylaldehyde (B1680747).

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of ethanol.

  • Add 10 mmol of salicylaldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • The mixture is then refluxed with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, which should result in the precipitation of the Schiff base ligand.

  • The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.

  • The purity of the synthesized Schiff base can be assessed by melting point determination and spectroscopic methods (FT-IR, NMR).

Table 1: Quantitative Data for a Representative Schiff Base Synthesis

ParameterValue
Reactant 1 This compound (1.51 g, 10 mmol)
Reactant 2 Salicylaldehyde (1.22 g, 10 mmol)
Solvent Ethanol (30 mL)
Catalyst Glacial Acetic Acid (2-3 drops)
Reaction Time 4-6 hours
Yield 85-95% (representative)
Appearance Yellow solid
FT-IR (cm⁻¹) ~1625 (C=N, imine), ~3450 (O-H)
¹H NMR (δ, ppm) ~8.6 (s, 1H, -CH=N-), 6.8-7.8 (m, Ar-H)

Experimental Workflow for Schiff Base Synthesis

Schiff_Base_Synthesis Reactants 1. Mix Reactants This compound Salicylaldehyde Ethanol Catalyst 2. Add Catalyst Glacial Acetic Acid Reactants->Catalyst Reflux 3. Reflux 4-6 hours Catalyst->Reflux Cooling 4. Cool to RT Precipitation Reflux->Cooling Filtration 5. Isolate Product Filtration & Washing Cooling->Filtration Drying 6. Dry Product Vacuum Drying Filtration->Drying Analysis 7. Characterization FT-IR, NMR Drying->Analysis

Caption: Workflow for the synthesis of a Schiff base ligand.

Synthesis of Metal Complexes from Schiff Base Ligands

Schiff base ligands can coordinate with various metal ions to form stable metal complexes. These complexes often exhibit enhanced biological activity compared to the free ligands.

Experimental Protocol: Synthesis of a Metal Complex

This protocol outlines a general procedure for the synthesis of a metal complex using a Schiff base ligand derived from this compound.

Materials:

  • Synthesized Schiff base ligand

  • Metal salt (e.g., Cu(II) acetate, Ni(II) chloride)

  • Ethanol or Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve 2 mmol of the Schiff base ligand in 25 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 1 mmol of the metal salt in 25 mL of ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • The reaction mixture is then refluxed for 6-8 hours.

  • After reflux, the volume of the solution is reduced by evaporation.

  • The precipitated metal complex is collected by filtration, washed with ethanol, and dried in a vacuum desiccator.

  • The structure and properties of the metal complex are confirmed by elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements.

Table 2: Quantitative Data for a Representative Metal Complex Synthesis

ParameterValue
Reactant 1 Schiff Base Ligand (2 mmol)
Reactant 2 Metal Salt (e.g., Cu(II) acetate) (1 mmol)
Solvent Ethanol (50 mL)
Reaction Time 6-8 hours
Yield 70-85% (representative)
Appearance Colored solid (e.g., green, brown)
Molar Conductance Low, indicating non-electrolytic nature
FT-IR Shift (C=N) Shift to lower frequency (~1600 cm⁻¹)
New FT-IR Bands (cm⁻¹) ~550 (M-N), ~450 (M-O)

Experimental Workflow for Metal Complex Synthesis

Metal_Complex_Synthesis Ligand_Sol 1. Dissolve Ligand Schiff Base in Ethanol Mixing 3. Mix Solutions Dropwise Addition Ligand_Sol->Mixing Metal_Sol 2. Dissolve Metal Salt Metal Salt in Ethanol Metal_Sol->Mixing Reflux 4. Reflux 6-8 hours Mixing->Reflux Isolation 5. Isolate Complex Evaporation & Filtration Reflux->Isolation Drying 6. Dry Complex Vacuum Desiccator Isolation->Drying Analysis 7. Characterization Spectroscopy, etc. Drying->Analysis

Caption: Workflow for the synthesis of a metal complex.

Synthesis of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are a class of heterocyclic compounds known for their diverse biological activities, including anticancer properties. They can be synthesized from thiosemicarbazide (B42300) precursors, which in turn can be derived from isothiocyanates. This compound can be converted to 3-methoxyphenyl (B12655295) isothiocyanate, which serves as a key intermediate.

Experimental Protocol: Synthesis of 1,3,4-Thiadiazole Derivatives

This protocol is based on the synthesis of 1,3,4-thiadiazoles from 3-methoxyphenyl isothiocyanate and aryl hydrazides.[1]

Step 1: Synthesis of Thiosemicarbazide Intermediate

  • Dissolve 1 mmol of the appropriate aryl hydrazide in 5 mL of 96% ethanol by heating under reflux.

  • Add an equimolar amount of 3-methoxyphenyl isothiocyanate to the solution.

  • Continue heating at the boiling point for 1 hour.

  • Cool the solution for 12 hours to allow for complete precipitation of the thiosemicarbazide derivative.

  • Filter the resulting solid and wash with small portions of diethyl ether and hot water.

Step 2: Cyclization to 1,3,4-Thiadiazole

  • The obtained thiosemicarbazide derivative is cyclized in concentrated sulfuric acid to yield the corresponding 1,3,4-thiadiazole.[1]

Table 3: Quantitative Data for 1,3,4-Thiadiazole Synthesis[1]

Intermediate/ProductR-Group (Aryl Hydrazide)Yield (Thiosemicarbazide)Yield (Thiadiazole)
SC1 / SCT-1 Phenyl99%45%
SC2 / SCT-2 4-Chlorophenyl75%53%
SC3 / SCT-3 4-Methylphenyl46%32%
SC4 / SCT-4 4-Methoxyphenyl92%48%
SC5 / SCT-5 4-Nitrophenyl88%41%

Potential Signaling Pathway Involvement of 1,3,4-Thiadiazole Derivatives

Some 1,3,4-thiadiazole derivatives have been shown to exhibit weak anticancer activity, with a possible multitarget mode of action that may involve the activation of apoptotic pathways through proteins like caspase 8.[1]

Apoptosis_Pathway cluster_cell Cancer Cell Ligand 1,3,4-Thiadiazole Derivative Caspase8 Caspase 8 Ligand->Caspase8 Activation Caspase3 Caspase 3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Simplified apoptotic pathway potentially influenced by 1,3,4-thiadiazole derivatives.

References

Application Notes and Protocols: 1-(3-Methoxyphenyl)ethanamine as a Precursor for Psychoactive Arylcyclohexylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxyphenyl)ethanamine is a primary amine that serves as a key precursor in the synthesis of a class of psychoactive compounds known as arylcyclohexylamines. These compounds are recognized for their dissociative anesthetic properties, primarily acting as antagonists of the N-methyl-D-aspartate (NMDA) receptor. A notable example of a psychoactive substance synthesized from precursors related to this compound is 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), a morpholine (B109124) analog of 3-methoxyphencyclidine (3-MeO-PCP). This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis and study of these psychoactive compounds.

Application Notes

This compound is a versatile starting material for the synthesis of various arylcyclohexylamine analogs. The methoxy (B1213986) group at the 3-position of the phenyl ring is a common feature in several psychoactive arylcyclohexylamines and influences their pharmacological profile, including their binding affinity for the NMDA receptor. Researchers can utilize this precursor to generate a library of compounds for structure-activity relationship (SAR) studies, aiming to understand the molecular determinants of NMDA receptor antagonism and to develop novel therapeutic agents for neurological and psychiatric disorders. The primary documented application of this precursor is in the synthesis of dissociative anesthetics. There is limited information available in the scientific literature regarding its use as a precursor for other major classes of psychoactive compounds, such as phenethylamines or tryptamines.

Data Presentation

The following table summarizes the in vitro binding affinities of several arylcyclohexylmorpholine analogs for the NMDA receptor. These compounds can be synthesized using methodologies analogous to those employing this compound as a starting material.

CompoundNMDA Receptor Affinity (Ki, nM)[1][2]
3-Me-PCMoHigh
3-MeO-PCMo Moderate
PCMoModerate
3,4-MD-PCMoModerate
2-MeO-PCMoLower
4-MeO-PCMoLowest
Phencyclidine (PCP)250
Ketamine659
3-MeO-PCP20

Experimental Protocols

The following is a representative protocol for the synthesis of an arylcyclohexylamine, such as a 3-MeO-PCMo analog, from a primary amine precursor like this compound. This protocol is based on established synthetic routes for related compounds.[3][4][5]

Synthesis of 4-[1-(3-methoxyphenyl)ethyl]morpholine (A 3-MeO-PCMo Analog)

Materials:

  • This compound

  • Bis(2-bromoethyl) ether

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (B52724) (CH₃CN)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: Add anhydrous potassium carbonate (3.0 eq) to the solution, followed by the dropwise addition of bis(2-bromoethyl) ether (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure free base of 4-[1-(3-methoxyphenyl)ethyl]morpholine.

  • Salt Formation (Optional): For easier handling and storage, the free base can be converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Mandatory Visualization

Below are diagrams illustrating the synthesis workflow and the signaling pathway of NMDA receptor antagonists.

Synthesis_Workflow Synthesis of a 3-MeO-PCMo Analog Precursor This compound ReactionMixture Reaction with Bis(2-bromoethyl) ether and K₂CO₃ in Acetonitrile Precursor->ReactionMixture Reflux Reflux (24-48h) ReactionMixture->Reflux Workup Work-up and Extraction Reflux->Workup Purification Column Chromatography Workup->Purification Product 4-[1-(3-methoxyphenyl)ethyl]morpholine (Free Base) Purification->Product SaltFormation Salt Formation (HCl) Product->SaltFormation FinalProduct Final Product (HCl Salt) SaltFormation->FinalProduct NMDA_Signaling_Pathway NMDA Receptor Antagonist Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Antagonist Arylcyclohexylamine (e.g., 3-MeO-PCMo) Antagonist->NMDA_Receptor Blocks Channel IonChannel Ion Channel Blocked Ca_Influx Ca²⁺ Influx (Blocked) Downstream Downstream Signaling (Inhibited)

References

Application Notes and Protocols for the Synthesis of Phenethylamine Derivatives from 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethylamine (B48288) and its derivatives represent a broad class of neuroactive compounds, many of which are agonists at serotonin (B10506) receptors, particularly the 5-HT2A receptor. Activation of this receptor is associated with the psychoactive effects of classical psychedelics and is a key area of research for the development of novel therapeutics for psychiatric disorders.[1][2] The N-benzyl substitution of phenethylamines has been shown to significantly increase both binding affinity and functional activity at the 5-HT2A receptor.[3][4] This document provides detailed protocols for the synthesis of N-benzyl phenethylamine derivatives starting from 1-(3-methoxyphenyl)ethanamine via reductive amination. Additionally, it includes quantitative data on the structure-activity relationships (SAR) of these derivatives and a visualization of the primary 5-HT2A receptor signaling pathway.

Synthetic Methodologies

The most common and versatile method for the N-alkylation of primary amines to secondary amines is reductive amination.[4][5] This one-pot reaction involves two main steps: the formation of an imine intermediate from the reaction of a primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine.[4] Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN).[5]

General Workflow for Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up and Purification Start This compound + Substituted Benzaldehyde (B42025) Solvent Ethanol (B145695) Start->Solvent Dissolve in Base Triethylamine (B128534) (Et3N) Solvent->Base Add Imine Imine Intermediate Base->Imine Stir at RT (30 min - 3h) Reducer Sodium Borohydride (NaBH4) Imine->Reducer Add Stir_Reduction Stir at RT (30 min) Reducer->Stir_Reduction Workup Aqueous Work-up Stir_Reduction->Workup Extraction DCM Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Final_Product N-Benzyl-1-(3-methoxyphenyl)ethanamine Derivative Purification->Final_Product

Caption: General workflow for the synthesis of N-benzyl phenethylamine derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-1-(3-methoxyphenyl)ethanamine

This protocol details the synthesis of a representative N-benzyl phenethylamine derivative.

Materials:

  • This compound hydrochloride

  • Benzaldehyde

  • Ethanol (EtOH)

  • Triethylamine (Et3N)

  • Sodium borohydride (NaBH4)

  • Dichloromethane (B109758) (CH2Cl2)

  • Water (H2O)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a suspension of this compound hydrochloride (1.0 mmol) and benzaldehyde (1.1 mmol) in ethanol (10 mL), add triethylamine (1.0 mmol).[4]

  • Stir the mixture at room temperature for 30 minutes to 3 hours, monitoring the formation of the imine by thin-layer chromatography (TLC).[3]

  • Once imine formation is complete, add sodium borohydride (2.0 mmol) portion-wise to the reaction mixture.[3]

  • Stir the reaction for an additional 30 minutes at room temperature.[3]

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.[3]

  • Partition the residue between dichloromethane (30 mL) and water (30 mL).[3]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).[3]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[3]

Purification:

The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-benzyl-1-(3-methoxyphenyl)ethanamine.[6]

Data Presentation: Structure-Activity Relationships

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various N-benzyl phenethylamine derivatives at the human 5-HT2A receptor. These derivatives are structurally related to the products that can be synthesized from this compound, with variations in the substitution pattern on the phenethylamine and N-benzyl rings.

Table 1: Binding Affinities (Ki) of N-Benzyl Phenethylamine Derivatives at the Human 5-HT2A Receptor

CompoundPhenethylamine 4-SubstituentN-Benzyl SubstituentKi (nM)Reference
25H-NBOMeH2-methoxy40.1[7]
25B-NBOMeBr2-methoxy0.44[7]
25I-NBOMeI2-methoxy0.51[7]
25C-NBOMeCl2-methoxy0.23[7]
25D-NBOMeCH32-methoxy1.5[7]
25E-NBOMeC2H52-methoxy0.81[7]
25N-NBOMeNO22-methoxy1.2[7]
Cmpd 1bH2-hydroxy0.77[3][7]
Cmpd 8bn-propyl2-hydroxy0.29[3][7]

Table 2: Functional Potency (EC50) and Efficacy (Emax) of N-Benzyl Phenethylamine Derivatives at the Human 5-HT2A Receptor

CompoundPhenethylamine 4-SubstituentN-Benzyl SubstituentEC50 (nM)Emax (% of 5-HT)Assay TypeReference
25H-NBOMeH2-methoxy40.195.1IP-1 Accumulation[7]
25B-NBOMeBr2-methoxy0.44~100IP-1 Accumulation[7]
25I-NBOMeI2-methoxy0.5190.9IP-1 Accumulation[7]
25C-NBOMeCl2-methoxy0.23~100IP-1 Accumulation[7]
25D-NBOMeCH32-methoxy1.585.9IP-1 Accumulation[7]
25E-NBOMeC2H52-methoxy0.8189.9IP-1 Accumulation[7]
25N-NBOMeNO22-methoxy1.291.5IP-1 Accumulation[7]
Cmpd 1bH2-hydroxy0.074>70IP Phosphate Production[3][7]

Biological Activity and Signaling Pathway

N-benzyl phenethylamine derivatives are potent agonists at the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[4] Upon agonist binding, the 5-HT2A receptor primarily couples to the Gq alpha subunit, initiating a downstream signaling cascade.[8][9]

5-HT2A Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Phenethylamine Derivative (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gq Protein (α, β, γ subunits) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Co-activates Cellular_Response Downstream Cellular Responses Ca2->Cellular_Response Modulates PKC->Cellular_Response Phosphorylates Target Proteins

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(3-Methoxyphenyl)ethanamine synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
SYN-001 Low to no product yield in reductive amination Incomplete imine formation: The equilibrium between the ketone and the imine may not favor the imine.- Add a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards the imine. - A catalytic amount of acid (e.g., acetic acid) can facilitate imine formation. - Increase the reaction time for imine formation before adding the reducing agent.
Ineffective reducing agent: The chosen reducing agent may not be suitable for the reaction conditions or may have degraded.- For direct reductive amination, sodium cyanoborohydride (NaBH3CN) is often effective as it is more selective for the iminium ion over the ketone. - Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is another mild and selective reducing agent. - If using sodium borohydride (B1222165) (NaBH4), ensure the imine has fully formed before its addition, as it can also reduce the starting ketone.
Decomposition of starting materials or product: Reaction conditions (e.g., high temperature, strong acid/base) may be too harsh.- Optimize the reaction temperature; reductive aminations are often carried out at room temperature or slightly elevated temperatures. - Use a milder acid catalyst if necessary.
SYN-002 Formation of N-formyl byproduct in Leuckart reaction The Leuckart reaction proceeds via an N-formyl intermediate. Incomplete hydrolysis of this intermediate will result in its presence in the final product.[1]- Ensure complete hydrolysis of the N-formyl derivative by refluxing with a strong acid (e.g., HCl) or base (e.g., NaOH) after the initial reaction. - Monitor the hydrolysis step by TLC or LC-MS to ensure full conversion to the desired amine.
SYN-003 Presence of unreacted 3-methoxyacetophenone Insufficient reaction time or temperature: The reaction may not have gone to completion.- Increase the reaction time and/or temperature, monitoring the progress by TLC or GC-MS. - Ensure efficient mixing.
Stoichiometry of reagents: An insufficient amount of the amine source or reducing agent was used.- Use a slight excess of the amine source (e.g., ammonium (B1175870) formate (B1220265) in the Leuckart reaction) and the reducing agent.
SYN-004 Formation of secondary amine byproduct (bis-[1-(3-methoxyphenyl)ethyl]amine) This can occur in reductive amination if the newly formed primary amine reacts with another molecule of the starting ketone.- Use a larger excess of the ammonia (B1221849) source. - Add the ketone slowly to the reaction mixture containing the amine source to maintain a low concentration of the ketone.
SYN-005 Difficulty in purifying the final product Similar polarities of product and byproducts: The desired amine may have a similar polarity to starting materials or byproducts, making separation by column chromatography challenging.- Convert the amine to its hydrochloride salt by treating the crude product with HCl in an appropriate solvent (e.g., ether, isopropanol). The salt is often crystalline and can be purified by recrystallization. The free amine can then be regenerated by treatment with a base. - Utilize an acidic work-up to extract the basic amine into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and extraction will yield the purified amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods are reductive amination of 3-methoxyacetophenone and the Leuckart reaction. Reductive amination offers milder reaction conditions and often higher selectivity, while the Leuckart reaction is a classical method that uses inexpensive reagents like ammonium formate or formamide (B127407).[2][3]

Q2: Which reducing agent is best for the reductive amination of 3-methoxyacetophenone?

A2: The choice of reducing agent depends on the specific protocol (direct vs. indirect).

  • Sodium cyanoborohydride (NaBH3CN) is highly effective for one-pot, direct reductive aminations because it selectively reduces the iminium ion in the presence of the ketone.[3]

  • Sodium triacetoxyborohydride (NaBH(OAc)3) is another mild and selective reducing agent suitable for direct reductive amination.

  • Sodium borohydride (NaBH4) is a less expensive option but also reduces the starting ketone. Therefore, it is best used in a two-step (indirect) procedure where the imine is formed first, and then NaBH4 is added.

  • Catalytic hydrogenation (H2/Pd, Pt, or Ni) is also a viable method and is often used in industrial settings.

Q3: How can I improve the yield of the Leuckart reaction?

A3: To improve the yield of the Leuckart reaction, consider the following:

  • Reagent: Using ammonium formate generally gives better yields than formamide alone.[2]

  • Temperature: The reaction requires high temperatures, typically between 160-185°C. Optimizing the temperature is crucial.

  • Hydrolysis: Ensure the complete hydrolysis of the intermediate N-formyl derivative to the free amine by treating the reaction mixture with a strong acid or base.[1]

  • Water Removal: The removal of water can facilitate the formation of the intermediate imine.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): This allows for a quick visualization of the consumption of the starting material (3-methoxyacetophenone) and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information about the composition of the reaction mixture, including the presence of intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion rate.

Q5: What are the typical yields for the synthesis of this compound?

A5: Yields can vary significantly depending on the chosen method and reaction conditions. Reported yields for reductive amination are often in the range of 70-85%.[4] A patent for an asymmetric reductive amination of m-methoxyacetophenone reports a total yield of over 75%. The Leuckart reaction can also provide good yields, but optimization is often required.

Data Presentation

The following table summarizes quantitative data on the yield of this compound synthesis using different methods and conditions.

MethodAmine SourceReducing Agent / CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Asymmetric Reductive Amination(R)- or (S)-α-methylbenzylamineTi(OiPr)4 / Raney-Ni / H2Ethyl acetate (B1210297)60Not Specified>75CN101161634B
Reductive AminationAmmoniaH2 / Pd-CNot SpecifiedNot SpecifiedNot Specified~74[4]
Leuckart ReactionAmmonium formateFormic acidNeat160-1856-24VariableGeneral Literature
Catalytic Leuckart-typeAmmonium formateCp*Rh(III) complexMethanol (B129727)50-70Not SpecifiedHighGeneral Literature

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride (Indirect Method)

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3-methoxyacetophenone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.

  • Reflux the mixture for 2-4 hours to facilitate the formation of the imine. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by slowly adding 1M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and basify with concentrated NaOH solution until the pH is >12.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Leuckart Reaction

Materials:

  • 3-methoxyacetophenone

  • Ammonium formate

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyacetophenone (1 equivalent) and ammonium formate (3-5 equivalents).

  • Optionally, a small amount of formic acid can be added.

  • Heat the mixture to 160-185°C and maintain this temperature for 6-12 hours. The reaction mixture will become viscous.

  • Cool the reaction mixture to room temperature.

  • Add concentrated hydrochloric acid and reflux for 4-8 hours to hydrolyze the N-formyl intermediate.

  • Cool the mixture and dilute with water.

  • Wash the aqueous solution with diethyl ether to remove any unreacted ketone and non-basic byproducts.

  • Basify the aqueous layer with a concentrated NaOH solution until the pH is >12.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Reductive_Amination_Workflow cluster_imine_formation Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_workup Step 3: Work-up & Purification ketone 3-Methoxyacetophenone imine Imine Intermediate ketone->imine + Amine - H2O amine_source Ammonia Source (e.g., NH4OAc) amine_source->imine product This compound imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product crude_product Crude Product product->crude_product Quenching & Extraction purified_product Purified Product crude_product->purified_product Distillation or Chromatography

Caption: Workflow for the indirect reductive amination synthesis.

Leuckart_Reaction_Troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield in Leuckart Reaction cause1 Incomplete Reaction start->cause1 cause2 Incomplete Hydrolysis start->cause2 cause3 Suboptimal Temperature start->cause3 sol1 Increase reaction time and/or temperature cause1->sol1 sol2 Ensure sufficient reflux with strong acid/base cause2->sol2 sol3 Optimize temperature (typically 160-185°C) cause3->sol3

Caption: Troubleshooting logic for low yield in the Leuckart reaction.

References

Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Methoxyphenyl)ethanamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating side reactions.

Issue 1: Low Yield of the Desired Primary Amine

Possible Causes and Solutions:

Possible Cause Identification Solution
Incomplete reaction of the starting material (3-methoxyacetophenone). TLC or GC-MS analysis shows a significant amount of unreacted ketone.- Increase reaction time.- Ensure the reducing agent is active and added in the correct stoichiometry.- Optimize reaction temperature as per the chosen protocol.
Formation of the corresponding alcohol, 1-(3-methoxyphenyl)ethan-1-ol. An unexpected spot on TLC with a different polarity than the starting material and product. GC-MS analysis will show a peak with a mass corresponding to the alcohol.- Use a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).[1][2]- Form the imine intermediate first before adding a less selective reducing agent like sodium borohydride (B1222165) (NaBH4).[2][3]
Formation of N-formyl-1-(3-methoxyphenyl)ethanamine (in Leuckart reactions). The product has a different polarity and a higher molecular weight than the expected amine. This is a common intermediate and byproduct in Leuckart reactions.[4]- Ensure complete hydrolysis of the formyl intermediate by treating the reaction mixture with strong acid (e.g., HCl) or base (e.g., NaOH) during workup.[4]
Mechanical loss during workup and purification. Low recovery after extraction and chromatography.- Ensure proper phase separation during extraction.- Use the appropriate solvent system for chromatography to avoid product loss on the column.

Issue 2: Presence of Impurities After Purification

Possible Causes and Solutions:

Impurity Identification Mitigation Strategy
Di-(1-(3-methoxyphenyl)ethyl)amine (Secondary Amine). A higher molecular weight peak in GC-MS corresponding to the dialkylated product.- Use a large excess of the ammonia (B1221849) source (e.g., ammonium (B1175870) acetate (B1210297), ammonia).- Perform the reaction under neutral or non-acidic conditions to suppress further reaction of the primary amine product.[3]- Add the aldehyde or ketone slowly to the reaction mixture containing the amine.
Unreacted 3-methoxyacetophenone. A peak in the GC-MS or a spot on the TLC corresponding to the starting material.- Increase the equivalents of the amine source and reducing agent.- Extend the reaction time.
1-(3-methoxyphenyl)ethan-1-ol. A peak in the GC-MS with m/z corresponding to the alcohol.- Use a milder and more selective reducing agent for the imine.[1][2]- Control the reaction temperature to favor imine formation and reduction over ketone reduction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound via reductive amination?

The most common side reactions include:

  • Reduction of the starting ketone: The 3-methoxyacetophenone can be reduced to the corresponding alcohol, 1-(3-methoxyphenyl)ethan-1-ol, especially with less selective reducing agents like sodium borohydride.

  • Over-alkylation: The newly formed primary amine can react with another molecule of the ketone and imine intermediate to form the secondary amine, di-(1-(3-methoxyphenyl)ethyl)amine.

  • Formation of N-formylated byproduct: When using the Leuckart reaction, the N-formyl derivative, N-formyl-1-(3-methoxyphenyl)ethanamine, is a common intermediate and can remain as an impurity if hydrolysis is incomplete.[4]

Q2: How can I minimize the formation of the secondary amine byproduct?

To minimize the formation of di-(1-(3-methoxyphenyl)ethyl)amine, you can:

  • Use a large excess of the ammonia source.

  • Control the stoichiometry of the reactants carefully.

  • Consider forming the imine in a separate step before reduction.[3]

  • Maintain non-acidic reaction conditions.[3]

Q3: Which reducing agent is best for this synthesis?

The choice of reducing agent depends on the specific protocol.

  • Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred for direct reductive amination as they are more selective for the iminium ion over the ketone, reducing the formation of the alcohol byproduct.[1][2]

  • Sodium borohydride (NaBH4) is a less expensive but also less selective reducing agent. Its use often requires the pre-formation of the imine to avoid significant reduction of the starting ketone.[2]

  • In the Leuckart reaction , formic acid or its derivatives act as the reducing agent.[4]

Q4: My reaction is complete, but I am having trouble purifying the final product. What are some common purification challenges?

The primary amine product can be basic and may interact with silica (B1680970) gel during column chromatography, leading to tailing and poor separation. To address this, you can:

  • Add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent.

  • Use a different stationary phase, such as alumina.

  • Consider distillation under reduced pressure for purification if the product is thermally stable.

Q5: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • NMR (1H and 13C): To confirm the chemical structure.

  • GC-MS: To determine the purity and identify any volatile impurities by their mass spectra. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound.

  • Chiral HPLC or GC: If you are synthesizing a specific enantiomer, this is necessary to determine the enantiomeric excess.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol focuses on the formation of the imine prior to reduction to minimize side reactions.

  • Imine Formation: In a round-bottom flask, dissolve 3-methoxyacetophenone (1 equivalent) and a large excess of ammonium acetate (5-10 equivalents) in methanol (B129727). Stir the mixture at room temperature for 2-4 hours to allow for imine formation. Monitor the reaction by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a solvent system such as dichloromethane/methanol with a small percentage of triethylamine) or by vacuum distillation.

Visualizations

Side_Reactions Ketone 3-Methoxyacetophenone Imine Imine Intermediate Ketone->Imine + Ammonia Alcohol 1-(3-Methoxyphenyl)ethan-1-ol (Byproduct) Ketone->Alcohol + Reducing Agent NFormyl N-Formyl Intermediate (Leuckart Byproduct) Ketone->NFormyl + Formic Acid/Ammonia Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine PrimaryAmine This compound (Desired Product) Imine->PrimaryAmine + Reducing Agent SecondaryAmine Di-(1-(3-methoxyphenyl)ethyl)amine (Byproduct) Imine->SecondaryAmine PrimaryAmine->SecondaryAmine + Imine Intermediate NFormyl->PrimaryAmine Hydrolysis ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->PrimaryAmine ReducingAgent->Alcohol FormicAcid Formic Acid (Leuckart) FormicAcid->NFormyl

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Analyze for Unreacted Starting Material (GC-MS/TLC) start->check_sm sm_present Incomplete Reaction check_sm->sm_present increase_time Increase Reaction Time/ Reagent Stoichiometry sm_present->increase_time Yes check_byproducts Analyze for Byproducts (GC-MS) sm_present->check_byproducts No end Optimized Synthesis increase_time->end alcohol_found Alcohol Byproduct Detected check_byproducts->alcohol_found change_reductant Use More Selective Reducing Agent alcohol_found->change_reductant Yes secondary_amine_found Secondary Amine Byproduct Detected alcohol_found->secondary_amine_found No change_reductant->end excess_ammonia Use Large Excess of Ammonia Source secondary_amine_found->excess_ammonia Yes nformyl_found N-Formyl Byproduct Detected (Leuckart) secondary_amine_found->nformyl_found No excess_ammonia->end ensure_hydrolysis Ensure Complete Hydrolysis in Workup nformyl_found->ensure_hydrolysis Yes nformyl_found->end No ensure_hydrolysis->end

Caption: A troubleshooting workflow for addressing low yields and impurities.

References

Technical Support Center: Purification of 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in purifying 1-(3-Methoxyphenyl)ethanamine from its starting materials.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a direct question-and-answer format.

Problem Potential Cause Suggested Solution
Low Yield After Distillation Product loss during transfer: The viscous nature of the amine can lead to significant material loss on glassware.Rinse glassware with a small amount of a suitable solvent (e.g., dichloromethane) and combine the rinses with the bulk material before solvent removal.
Decomposition at high temperatures: The amine may be susceptible to decomposition at its atmospheric boiling point.Perform vacuum distillation to lower the boiling point and minimize thermal degradation.[1]
Incomplete reaction: The synthesis may not have gone to completion, leaving unreacted starting materials.Monitor the reaction progress using techniques like TLC or GC/MS to ensure completion before workup and purification.
Poor Separation of Enantiomers Inappropriate chiral resolving agent: The chosen resolving agent may not form diastereomeric salts with a significant solubility difference.Mandelic acid has been shown to be an effective resolving agent for 1-(3-methoxyphenyl)ethylamine.[2][3]
Incorrect solvent for recrystallization: The solvent system may not provide adequate differentiation in the solubility of the diastereomeric salts.Methanol and 2-propanol have been successfully used for the crystallization of diastereomeric salts of 1-(3-methoxyphenyl)ethylamine with mandelic acid.[2][3]
Insufficient number of recrystallizations: A single recrystallization may not be enough to achieve high enantiomeric excess.Perform multiple recrystallizations, monitoring the enantiomeric excess at each stage using chiral HPLC or NMR with a chiral solvating agent.
Presence of Impurities in Final Product Unreacted starting materials: Incomplete reaction can lead to contamination with starting materials like 3-methoxyacetophenone.[4]Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Purification via distillation or column chromatography can also remove these impurities.[5][6]
Byproducts from side reactions: The synthesis may produce unwanted side products.[4]Adjusting reaction conditions may minimize byproduct formation. Column chromatography is often effective for removing structurally different byproducts.
Residual solvents: Solvents used in extraction or recrystallization may remain in the final product.Dry the purified product under high vacuum to remove residual solvents. The absence of solvent peaks can be confirmed by 1H NMR.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect when synthesizing this compound?

A1: Common impurities can include unreacted starting materials such as 3-methoxyacetophenone, residual reagents from the synthesis, the undesired enantiomer if performing a stereoselective synthesis, and various byproducts from side reactions that may have occurred during the synthesis.[4]

Q2: How can I assess the chemical and enantiomeric purity of my purified this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity analysis.

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector on a C18 reverse-phase column can be used to quantify the main compound and detect non-enantiomeric impurities.[4] Gas Chromatography (GC) is also a suitable method for assessing chemical purity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure and identify impurities.[6]

  • Enantiomeric Purity: Chiral HPLC using a polysaccharide-based chiral stationary phase is a common method to determine the enantiomeric excess.[4] Alternatively, ¹H NMR spectroscopy with a chiral derivatizing agent, such as Mosher's acid, can be used to determine the enantiomeric excess.[4]

Q3: What is a suitable method for resolving the enantiomers of this compound?

A3: Diastereomeric salt resolution using an enantiomerically pure resolving agent is a highly effective method. Enantiomerically pure mandelic acid has been successfully used to resolve this compound. The process involves forming diastereomeric salts, followed by fractional crystallization to separate the less-soluble salt, and then liberation of the desired amine enantiomer.[2][3]

Q4: Can I purify this compound by distillation?

A4: Yes, vacuum distillation is a viable method for purifying this compound, particularly for removing non-volatile impurities.[1] It is crucial to use a vacuum to lower the boiling point and prevent potential thermal decomposition.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation: Gradually apply vacuum and slowly heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum.

  • Analysis: Analyze the purity of the collected fraction using GC, HPLC, or NMR.

Protocol 2: Purification by Diastereomeric Salt Recrystallization with (R)-Mandelic Acid
  • Salt Formation: Dissolve racemic this compound in a suitable solvent such as methanol. In a separate flask, dissolve an equimolar amount of (R)-mandelic acid in the same solvent.

  • Crystallization: Slowly add the mandelic acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature and then potentially in a refrigerator to induce crystallization of the less-soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Recrystallization: To improve diastereomeric purity, recrystallize the salt from a suitable solvent like 2-propanol.[2]

  • Liberation of the Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.

  • Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane).[1]

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified enantiomerically enriched amine.

Visualizations

Purification_Workflow General Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude this compound Distillation Vacuum Distillation Crude_Product->Distillation For non-volatile impurities Recrystallization Diastereomeric Salt Recrystallization Crude_Product->Recrystallization For enantiomeric separation Chromatography Column Chromatography Crude_Product->Chromatography For byproducts Purity_Check Purity Assessment (HPLC, GC, NMR) Distillation->Purity_Check Recrystallization->Purity_Check Chromatography->Purity_Check Final_Product Purified Product Purity_Check->Final_Product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Tree Troubleshooting Low Purity Start Low Purity in Final Product Check_NMR Analyze NMR Spectrum Start->Check_NMR Check_Chiral_HPLC Analyze Chiral HPLC Start->Check_Chiral_HPLC Starting_Material Presence of Starting Material Check_NMR->Starting_Material Signals correspond to starting material Byproducts Presence of Byproducts Check_NMR->Byproducts Unidentified signals Wrong_Enantiomer High Percentage of Wrong Enantiomer Check_Chiral_HPLC->Wrong_Enantiomer Low enantiomeric excess Optimize_Reaction Optimize Reaction Conditions or Perform Column Chromatography Starting_Material->Optimize_Reaction Byproducts->Optimize_Reaction Optimize_Recrystallization Optimize Recrystallization (Solvent, Temperature) Wrong_Enantiomer->Optimize_Recrystallization

Caption: A decision tree for troubleshooting low purity of this compound.

References

Technical Support Center: Optimizing the Chiral Resolution of 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the chiral resolution of 1-(3-Methoxyphenyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of this compound?

A1: The most common methods for resolving racemic this compound are:

  • Diastereomeric Crystallization: This classical and widely used method involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These salts have different solubilities, allowing for their separation through fractional crystallization.[1][2]

  • Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme, typically a lipase (B570770) such as Candida antarctica Lipase B (CAL-B), to selectively acylate one of the enantiomers.[1][3] The resulting acylated amine (amide) can then be easily separated from the unreacted amine enantiomer.

Q2: How do I select an appropriate chiral resolving agent for diastereomeric crystallization?

A2: The selection of a resolving agent is often determined empirically. It is highly recommended to screen several chiral acids to find the optimal conditions for diastereomer formation and separation.[1] Common and effective choices for resolving amines like this compound include:

  • Mandelic acid (e.g., (R)-(-)-mandelic acid)

  • Tartaric acid derivatives (e.g., L- or D-tartaric acid, dibenzoyl-L-tartaric acid, di-p-toluoyl-L-tartaric acid)[1]

  • Camphorsulfonic acid (e.g., (1R)-(-)-10-camphorsulfonic acid)[1]

The ideal agent should be readily available, inexpensive, and form highly crystalline salts with one of the amine enantiomers.

Q3: What analytical techniques are used to determine the enantiomeric excess (e.e.) of the resolved amine?

A3: The most common and reliable method for determining the enantiomeric excess (e.e.) of the resolved this compound is Chiral High-Performance Liquid Chromatography (HPLC) .[1] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for the calculation of the e.e. based on the peak areas in the chromatogram. Chiral Gas Chromatography (GC) can also be used.

Data Presentation: Performance of Resolving Agents

The following tables summarize quantitative data for different chiral resolution methods.

Table 1: Diastereomeric Crystallization with (R)-(-)-Mandelic Acid

StepSolventYieldDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)
First CrystallizationMethanol (B129727)70%99% d.e.
Recrystallization2-Propanol97%100% d.e.

(Data obtained from the resolution of (R)-1-(3-Methoxyphenyl)ethanamine with (R)-mandelic acid)

Table 2: Diastereomeric Crystallization with Tartaric Acid Derivatives (Illustrative)

Chiral Resolving AgentMolar Ratio (Amine:Agent)SolventYield of Diastereomeric Salte.e. of Recovered Amine
(R,R)-4-chlorotartranilic acid1 : 0.5 - 0.65WaterHigh>99%
(R,R)-di-p-toluoyl-tartaric acid1 : 0.5 - 0.65WaterHigh>99%

(Note: This data is based on the resolution of a structurally analogous compound, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, and serves as a strong starting point for methodological development for this compound.)[4]

Table 3: Enzymatic Kinetic Resolution with Candida antarctica Lipase B (Illustrative)

Acyl DonorSolventConversione.e. of Unreacted Aminee.e. of Acylated Amine
Ethyl acetateHeptane~50%>99%>99%
Isopropyl 2-ethoxyacetateMTBE~50%>99%>99%

(Note: This data is illustrative and based on typical results for similar amine resolutions using CAL-B. Optimal conditions for this compound may vary.)

Troubleshooting Guides

Diastereomeric Crystallization

Issue 1: No salt formation or precipitation.

  • Possible Causes:

    • Inappropriate solvent choice (salts are too soluble).

    • Low concentration of reactants.

    • Unsuitable resolving agent.

  • Troubleshooting Steps:

    • Solvent Screening: Test a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, or mixtures).

    • Increase Concentration: Carefully concentrate the solution by evaporating some of the solvent.

    • Anti-Solvent Addition: Slowly add a solvent in which the salts are insoluble (an "anti-solvent") to induce precipitation.

    • Cooling: Cool the solution slowly to room temperature, and then to a lower temperature (e.g., 4 °C).

    • Try a Different Resolving Agent: Screen other chiral acids from the recommended list.[1]

Issue 2: The precipitate is an oil or fails to crystallize.

  • Possible Causes:

    • The solvent system is not optimal for crystallization.

    • The level of supersaturation is too high.

    • Impurities are present in the racemic amine.

    • The crystallization temperature is too high.

  • Troubleshooting Steps:

    • Reduce Supersaturation: Use a more dilute solution or cool the solution at a much slower rate.

    • Solvent/Anti-Solvent System: Use a solvent/anti-solvent system to induce crystallization instead of relying solely on cooling.

    • Purify Starting Material: Ensure the starting racemic this compound is of high purity.

    • Agitation: Ensure proper stirring during the crystallization process.

    • Seeding: If available, add a few seed crystals of the desired diastereomeric salt to induce crystallization.

Issue 3: Low enantiomeric excess (e.e.) of the desired enantiomer.

  • Possible Causes:

    • Poor selectivity between the two diastereomeric salts in the chosen solvent.

    • Co-crystallization of both diastereomers.

    • Insufficient crystallization time.

  • Troubleshooting Steps:

    • Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to improve its purity.

    • Optimize Stoichiometry: Vary the stoichiometry of the resolving agent. Using 0.5 equivalents is often a good starting point.

    • Solvent Screening: Screen different solvent systems to improve the solubility difference between the two diastereomeric salts.

    • Optimize Crystallization Conditions: Adjust the cooling rate and crystallization time.

Issue 4: Low yield of the resolved product.

  • Possible Causes:

    • High solubility of the desired diastereomeric salt in the mother liquor.

    • Material loss during filtration and washing steps.

  • Troubleshooting Steps:

    • Optimize Crystallization Temperature: Experiment with lower final crystallization temperatures to minimize the solubility of the desired salt.

    • Minimize Wash Solvent: Use a minimal amount of cold solvent to wash the crystals after filtration.

    • Recycle Mother Liquor: The unwanted enantiomer in the mother liquor can potentially be racemized and recycled to improve the overall process yield.

Enzymatic Kinetic Resolution

Issue 1: Low or no enzymatic activity.

  • Possible Causes:

    • Inactivated enzyme.

    • Unsuitable solvent or acyl donor.

    • Sub-optimal reaction conditions (e.g., temperature).

  • Troubleshooting Steps:

    • Use Fresh Enzyme: Ensure the enzyme is active and has been stored correctly.

    • Screen Solvents and Acyl Donors: Test different organic solvents (e.g., MTBE, heptane, toluene) and acyl donors (e.g., ethyl acetate, isopropyl acetate).

    • Optimize Temperature: Adjust the reaction temperature, typically between 30-50 °C for CAL-B.

Issue 2: Low enantioselectivity (low e.e.).

  • Possible Causes:

    • The chosen enzyme is not selective for the substrate.

    • Racemization of the product or substrate under the reaction conditions.

  • Troubleshooting Steps:

    • Screen Different Enzymes: While CAL-B is a good starting point, other lipases or proteases could be screened.

    • Modify the Acyl Donor: The structure of the acyl donor can influence enantioselectivity.

    • Reduce Reaction Temperature: Lowering the temperature can sometimes improve selectivity.

Experimental Protocols

Protocol 1: Diastereomeric Resolution with (R)-(-)-Mandelic Acid

This protocol is based on the successful resolution of this compound as reported in the literature.

  • Salt Formation:

    • Dissolve racemic this compound (1 equivalent) and (R)-(-)-mandelic acid (1 equivalent) in methanol with gentle heating until all solids are dissolved.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, ((R)-amine·(R)-mandelic acid).

    • The solution can be further cooled in a refrigerator (e.g., 4 °C) to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol.

  • Recrystallization (Optional but Recommended):

    • To improve diastereomeric purity, dissolve the collected crystals in a minimal amount of boiling 2-propanol and allow them to recrystallize.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add an aqueous base (e.g., 1 M NaOH) until the pH is >10 to deprotonate the amine.

    • Extract the free (R)-1-(3-Methoxyphenyl)ethanamine with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched amine.

Protocol 2: Enzymatic Kinetic Resolution with CAL-B

This is a general protocol and may require optimization for this compound.

  • Reaction Setup:

    • In a suitable flask, dissolve racemic this compound (1 equivalent) in an organic solvent (e.g., MTBE or heptane).

    • Add an acyl donor (e.g., ethyl acetate, 0.5-1.0 equivalents).

    • Add immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435).

  • Reaction:

    • Stir the mixture at a controlled temperature (e.g., 40 °C).

    • Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

  • Workup and Separation:

    • Stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

    • The resulting mixture contains the unreacted (S)-amine and the acylated (R)-amide. These can be separated by column chromatography or by an acid-base extraction. For extraction, add dilute aqueous acid (e.g., 1 M HCl) to the mixture. The unreacted amine will be protonated and move to the aqueous phase, while the neutral amide remains in the organic phase.

  • Liberation of the Second Enantiomer (Optional):

    • The separated (R)-amide can be hydrolyzed using acidic or basic conditions to yield the free (R)-amine.

Protocol 3: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Specific conditions will depend on the available column, but a typical starting point for method development is as follows:

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ).

  • Mobile Phase (Normal Phase): A mixture of a nonpolar solvent and a polar modifier. A common starting point is Hexane/Isopropanol (90:10 v/v).

  • Additives: For basic compounds like amines, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) (e.g., 0.1%) to the mobile phase can significantly improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm or 280 nm).

  • Calculation of e.e.:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizations

Diastereomeric_Crystallization_Workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation cluster_liberation Liberation & Analysis racemate Racemic Amine (R/S)-1-(3-Methoxyphenyl)ethanamine dissolve Dissolve in Suitable Solvent (e.g., Methanol) racemate->dissolve resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->dissolve cool Cool Slowly to Induce Crystallization dissolve->cool filtration Filter Crystals cool->filtration mother_liquor Mother Liquor (Contains soluble (S,R)-salt) filtration->mother_liquor crystals Insoluble Crystals ((R,R)-salt) filtration->crystals liberate Liberate Free Amine (Add Base) crystals->liberate extract Extract & Purify liberate->extract final_product Enantiopure Amine (R)-1-(3-Methoxyphenyl)ethanamine extract->final_product hplc Analyze e.e. (Chiral HPLC) final_product->hplc

Caption: Workflow for Diastereomeric Crystallization.

Troubleshooting_Logic start Experiment Start: Low Enantiomeric Excess (e.e.) cause1 Possible Cause: Co-crystallization start->cause1 cause2 Possible Cause: Poor Salt Selectivity start->cause2 cause3 Possible Cause: Equilibrium Not Reached start->cause3 solution1 Action: Recrystallize the Diastereomeric Salt cause1->solution1 solution2 Action: Screen Different Solvent Systems cause2->solution2 solution4 Action: Adjust Resolving Agent Stoichiometry cause2->solution4 solution3 Action: Optimize Crystallization Time and Temperature cause3->solution3 result Result: Improved e.e. solution1->result solution2->result solution3->result solution4->result

Caption: Troubleshooting Logic for Low Enantiomeric Excess.

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_analysis Analysis & Final Products racemate Racemic Amine (R/S) react Selective Acylation (Monitor to ~50% conversion) racemate->react reagents Enzyme (CAL-B) + Acyl Donor + Solvent reagents->react filter_enzyme Filter to Remove Enzyme react->filter_enzyme separation Separate Amine and Amide (e.g., Extraction) filter_enzyme->separation unreacted Unreacted Amine (e.g., S-enantiomer) separation->unreacted acylated Acylated Amine (Amide) (e.g., R-enantiomer) separation->acylated product_s Product 1: (S)-Amine unreacted->product_s hydrolysis Hydrolyze Amide (Optional) acylated->hydrolysis hplc_s Analyze e.e. (Chiral HPLC) product_r Product 2: (R)-Amine hydrolysis->product_r product_s->hplc_s

Caption: Workflow for Enzymatic Kinetic Resolution.

References

Minimizing racemization during 1-(3-Methoxyphenyl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Methoxyphenyl)ethanamine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral amines like this compound?

Racemization is a significant challenge in chiral amine synthesis, leading to the loss of enantiomeric purity. The primary cause is the formation of planar, achiral intermediates, such as imines or enamines, during the reaction.[1] These intermediates can be attacked from either face with equal probability, resulting in a racemic mixture. Key factors that promote racemization include:

  • Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1][2]

  • Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization by promoting the formation of these achiral intermediates.[1]

  • Solvent Effects: The polarity and proticity of the solvent can influence the stability of intermediates that lead to racemization.[1]

  • Prolonged Reaction Times: Extended exposure to reaction conditions that can cause racemization increases the likelihood of a diminished enantiomeric excess (e.e.).[1]

Q2: Which synthetic routes are commonly used for preparing enantiomerically enriched this compound?

The most common and effective method is the asymmetric reductive amination of 3-methoxyacetophenone.[3][4] This method involves the reaction of the ketone with an amine source in the presence of a reducing agent and a chiral catalyst or auxiliary to control the stereochemistry.[3] Other methods include the resolution of a racemic mixture using a chiral resolving agent, such as mandelic acid, or biocatalytic approaches using enzymes like amine dehydrogenases (AmDH).[5][6]

Q3: How does the choice of reducing agent impact stereoselectivity in reductive amination?

The choice of reducing agent is critical for minimizing racemization and achieving high enantioselectivity. Milder, more selective reducing agents are often preferred because they can preferentially reduce the imine intermediate over the starting ketone.[7][8]

  • Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB): This is a widely used reagent that is particularly effective and selective for reducing imines under mild conditions.[4][7][9] It is often the preferred choice in non-protic solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF).[8][9]

  • Sodium Cyanoborohydride (NaBH₃CN): While effective, NaBH₃CN is more toxic and its selectivity is pH-dependent.[4][7] It is most selective for the imine at mildly acidic pH.

  • Catalytic Hydrogenation: Using hydrogen gas with a chiral catalyst (e.g., based on Palladium or Platinum) is a powerful method for direct asymmetric reductive amination, offering high selectivity under mild conditions.[3][4]

Troubleshooting Guide

Problem: My reaction is producing this compound with low enantiomeric excess (e.e.).

Low enantioselectivity is a common issue. This guide provides a systematic approach to identifying and resolving the potential causes.

// Nodes start [label="Low e.e. Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_analytical [label="1. Validate Analytical Method\n(Chiral HPLC/GC)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; analytical_ok [label="Method is Accurate", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; analytical_bad [label="Optimize Separation", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"]; check_reagents [label="2. Verify Reagent & Catalyst Quality", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; reagents_ok [label="Reagents are Pure & Active", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents_bad [label="Use Fresh/Purified Reagents\n& High-Purity Catalyst", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="3. Optimize Reaction Conditions", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Condition Sub-nodes temp [label="Lower Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; time [label="Reduce Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reductant [label="Change Reducing Agent\n(e.g., to STAB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Screen Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// End node end_node [label="High e.e. Achieved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_analytical; check_analytical -> analytical_bad [label="Racemic standard not 50:50\nor peaks unresolved"]; analytical_bad -> check_analytical [label="Re-validate"]; check_analytical -> analytical_ok [label="50:50 racemic resolved"]; analytical_ok -> check_reagents; check_reagents -> reagents_bad [label="Impurities detected or\ncatalyst mishandled"]; reagents_bad -> check_reagents [label="Re-evaluate"]; check_reagents -> reagents_ok [label="Purity confirmed"]; reagents_ok -> check_conditions; check_conditions -> temp [label="If racemization is suspected"]; check_conditions -> time [label="If product degrades or racemizes over time"]; check_conditions -> reductant [label="If reduction is slow or non-selective"]; check_conditions -> solvent [label="If intermediate stability is an issue"];

temp -> end_node; time -> end_node; reductant -> end_node; solvent -> end_node; }

Caption: A workflow for troubleshooting low enantiomeric excess.

Q4: My analytical method shows two peaks, but I'm unsure if the e.e. value is accurate. What should I do?

Before optimizing the reaction, you must validate your analytical method.[10] Prepare a true racemic sample of this compound. When you analyze this standard using your chiral chromatography method (HPLC or GC), you should observe two well-resolved peaks with an equal area ratio (50:50). If the peaks are not baseline-separated or the ratio is not 50:50, your analytical method needs further optimization.[10]

Q5: I've confirmed my analytical method is accurate, but the e.e. is still low. What's the next step?

Investigate your reagents and catalyst.

  • Starting Material Purity: Impurities in the 3-methoxyacetophenone or the amine source can sometimes promote a non-selective background reaction, producing a racemic product that lowers the overall e.e.[10]

  • Catalyst Activity: If using an asymmetric catalyst, ensure it has been stored and handled correctly. Even high-quality catalysts can be deactivated by improper handling, exposure to air, or moisture.[10] Catalyst poisoning by impurities in the starting materials can also deactivate it.[10]

Q6: How do specific reaction conditions affect racemization?

Optimizing reaction conditions is crucial for maximizing enantioselectivity.

  • Temperature: Elevated temperatures often increase the rate of racemization.[1][2] Performing the reaction at a lower temperature (e.g., 0 °C or even sub-ambient temperatures) can significantly reduce the rate of epimerization and improve the e.e.[11]

  • Reaction Time: Monitor the reaction's progress. Once the reaction is complete, work it up promptly to minimize the product's exposure to conditions that could cause racemization.[1] Racemization can sometimes occur even during workup or purification on silica (B1680970) gel.[1]

  • Solvent: The solvent can influence the stability of the key imine intermediate.[1] For reductive aminations using sodium triacetoxyborohydride (STAB), non-protic solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (THF) are often preferred.[8][9]

Comparative Data on Reaction Parameters

The selection of reagents and conditions can dramatically influence the stereochemical outcome. The following table summarizes general trends observed in asymmetric reductive aminations.

ParameterCondition ACondition BExpected OutcomeRationale
Temperature 40 °C0 °CHigher e.e. at 0 °CLower temperature disfavors racemization pathways which often have a higher activation energy.[1][11]
Reducing Agent Sodium Borohydride (NaBH₄)STAB (NaBH(OAc)₃)Higher e.e. with STABSTAB is milder and more selectively reduces the imine intermediate over the ketone, preventing competing racemic background reduction.[4][7]
Base (if used) Triethylamine (TEA)2,4,6-Collidine (TMP)Higher e.e. with CollidineSterically hindered bases are less likely to abstract the α-proton from the activated intermediate, a key step in racemization.[12][13]
Reaction Time 24 hours8 hours (to completion)Higher e.e. at 8 hoursMinimizes the time the chiral product is exposed to potentially racemizing conditions after its formation.[1]

Key Experimental Protocol: Asymmetric Reductive Amination

This protocol is a representative example for the synthesis of chiral this compound using a chiral auxiliary-based approach.

Objective: To synthesize (S)-1-(3-Methoxyphenyl)-N-[(S)-1-phenylethyl]ethanamine as a key intermediate, which can then be debenzylated to yield the target chiral primary amine.

Reaction Pathway:

// Reactants ketone [label="3-Methoxyacetophenone"]; amine [label="(S)-(-)-alpha-Methylbenzylamine"];

// Intermediates imine [label="Chiral Imine\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Product product [label="Diastereomeric Secondary Amine"];

// Reagents reductant [label="H₂, Pd/C", shape=rect, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections {rank=same; ketone; amine;} ketone -> imine; amine -> imine; imine -> product [label="Reduction"]; reductant -> imine [style=dashed, arrowhead=none]; }

Caption: Asymmetric reductive amination pathway.

Methodology:

  • Imine Formation: To a solution of 3-methoxyacetophenone (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or toluene) is added (S)-(-)-alpha-methylbenzylamine (1.1 eq). If using toluene, a Dean-Stark apparatus can be used to remove water and drive the reaction to completion. The mixture is heated until imine formation is complete as monitored by TLC or GC-MS.

  • Reduction: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the crude imine is redissolved in methanol.

  • Catalytic Hydrogenation: The methanolic solution of the imine is transferred to a hydrogenation vessel. A catalytic amount of Palladium on Carbon (10% Pd/C, ~5 mol%) is added.

  • Reaction Execution: The vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (e.g., balloon pressure or Parr shaker) with vigorous stirring. The reaction is monitored until the reduction is complete.

  • Workup and Purification: The catalyst is removed by filtration through a pad of celite. The solvent is evaporated, and the resulting diastereomeric secondary amines can be purified by chromatography or crystallization to yield the desired diastereomer with high purity.

  • Auxiliary Cleavage: The chiral auxiliary (the phenylethyl group) can be removed via hydrogenolysis to yield the final enantiomerically pure this compound.

References

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Enzymatic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with low enantiomeric excess (ee) in enzymatic kinetic resolutions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and why is my observed ee lower than expected?

Enantiomeric excess (ee) is a measure of the purity of a chiral substance.[1] It reflects the degree to which one enantiomer is present in excess of the other in a mixture.[1] A racemic mixture, which has a 50:50 ratio of both enantiomers, has an ee of 0%, while a pure single enantiomer has an ee of 100%.[1]

Low enantiomeric excess in an enzymatic resolution can stem from several factors, including the intrinsic selectivity of the enzyme, suboptimal reaction conditions, or issues with the reaction setup and monitoring.[2]

Q2: How do I begin to troubleshoot a low enantiomeric excess in my enzymatic resolution?

A systematic approach is crucial for identifying the root cause of low enantiomeric excess. Key areas to investigate include the enzyme's intrinsic selectivity for the substrate (the E-value), the reaction conditions (temperature, pH, solvent), and the reaction progress (conversion).[1][3]

Below is a general workflow to guide your troubleshooting process.

TroubleshootingWorkflow start Low Enantiomeric Excess Observed check_enzyme 1. Assess Enzyme Selectivity (E-value) start->check_enzyme optimize_conditions 2. Optimize Reaction Conditions check_enzyme->optimize_conditions E-value is low monitor_reaction 3. Monitor Reaction Progress check_enzyme->monitor_reaction E-value is acceptable (>20) optimize_conditions->check_enzyme Screen new enzymes optimize_conditions->monitor_reaction monitor_reaction->optimize_conditions ee still low, re-optimize high_ee High Enantiomeric Excess Achieved monitor_reaction->high_ee Optimized conditions & monitoring applied

Caption: General troubleshooting workflow for low enantiomeric excess.

Troubleshooting Guides

Guide 1: Enzyme Selection and Intrinsic Selectivity

Q3: My enzymatic resolution is not selective, resulting in a low ee for both the product and the remaining starting material. What should I do?

The issue likely lies with the intrinsic selectivity of the enzyme for your specific substrate, which is quantified by the enantiomeric ratio (E-value).[1] For a good resolution, an E-value greater than 20 is generally desirable.[1]

Potential Causes & Solutions:

  • Low Intrinsic Selectivity: The chosen enzyme may not be inherently selective for your substrate.

    • Solution: Screen a variety of different enzymes, such as lipases from different sources (e.g., Candida, Pseudomonas, Aspergillus), to find one with a higher E-value for your substrate.[3]

  • Inappropriate Acyl Donor: In transesterification reactions, the nature of the acyl donor can significantly impact the E-value.[4][5]

    • Solution: Test a range of acyl donors, such as different vinyl esters (e.g., vinyl acetate, vinyl butanoate), as this can influence the enantioselectivity.[4][5]

Experimental Protocol: Screening of Lipases for Kinetic Resolution

This protocol outlines a general procedure for screening different lipases to find the most selective one for the kinetic resolution of a racemic alcohol.[6][7]

  • Preparation: In separate vials, place your racemic alcohol (1 equivalent).

  • Solvent and Acyl Donor Addition: To each vial, add an appropriate organic solvent (e.g., hexane, isooctane) and an acyl donor (e.g., vinyl acetate, 2.2 equivalents).[6][8]

  • Enzyme Addition: To each vial, add a different lipase (B570770) (e.g., from Mucor javanicus, Candida cylindracea, Aspergillus niger, Candida rugosa, Pseudomonas cepacia).[6]

  • Reaction: Seal the vials and place them on a shaker at a controlled temperature (e.g., 30°C).[7]

  • Monitoring: After a set time (e.g., 24 hours), take a sample from each vial.

  • Analysis: Analyze the samples by chiral GC or HPLC to determine the enantiomeric excess of the remaining substrate (ees) and the product (eep), as well as the conversion (c).[6]

  • E-value Calculation: Calculate the E-value for each lipase to identify the most selective enzyme.[6]

Guide 2: Optimizing Reaction Conditions

Q4: How do reaction conditions like temperature, pH, and solvent affect enantiomeric excess?

Reaction conditions have a profound impact on enzyme activity and enantioselectivity.[1] Optimizing these parameters is a critical step in troubleshooting low ee.

  • Temperature: Temperature affects the flexibility of the enzyme's active site and the activation energies for the conversion of the two enantiomers.[9][10] While increasing temperature generally increases the reaction rate, it can sometimes decrease enantioselectivity.[9] Conversely, lowering the temperature often enhances enantioselectivity.[10]

  • pH: For aqueous reactions, pH is a critical factor as it influences the ionization state of amino acid residues in the enzyme's active site, which can alter its conformation and catalytic activity.[11]

  • Solvent: In non-aqueous media, the solvent can affect the enzyme's conformation and the solvation of the substrate, thereby influencing enantioselectivity.[10][12]

Data Presentation: Effect of Reaction Conditions on Enantioselectivity (E-value)

Table 1: Effect of Temperature on Lipase Enantioselectivity

EnzymeSubstrateSolventTemperature (°C)E-valueReference
Burkholderia cepacia Lipase1,2-O-isopropylidene-sn-glyceroln-hexane352.295[9]
Burkholderia cepacia Lipase1,2-O-isopropylidene-sn-glyceroln-hexane552.235[9]
LipaseN-Boc-trans-3-hydroxy-4-phenylpyrrolidineToluene3040[13]
LipaseN-Boc-trans-3-hydroxy-4-phenylpyrrolidineToluene5529[13]

Table 2: Effect of Solvent on Lipase Enantioselectivity

EnzymeSubstrateAcyl DonorSolventE-valueReference
Candida antarctica Lipase B (CALB)(±)-trans-flavan-4-olVinyl acetateIsooctane>200[8]
Candida antarctica Lipase B (CALB)(±)-trans-flavan-4-olVinyl acetateHeptane>200[8]
Candida antarctica Lipase B (CALB)(±)-trans-flavan-4-olVinyl acetateCyclohexane>200[8]

Experimental Protocol: Optimization of Reaction Temperature

This protocol provides a method for determining the optimal temperature for an enzymatic kinetic resolution.[14][15]

  • Setup: Prepare several identical reaction vials, each containing the racemic substrate, solvent, acyl donor, and the selected enzyme in the same concentrations.

  • Temperature Gradient: Place each vial in a separate incubator or water bath set to a different temperature (e.g., 20°C, 30°C, 40°C, 50°C).[13]

  • Time Course Analysis: At regular intervals (e.g., every 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.

  • Sample Preparation: Immediately quench the reaction in the aliquot (e.g., by filtering the enzyme or adding a quenching agent).

  • Chiral Analysis: Analyze each aliquot by chiral HPLC or GC to determine the ee of the substrate and product, and the conversion.[16]

  • Data Evaluation: Plot the enantiomeric excess and conversion as a function of time for each temperature. Identify the temperature that provides the best balance of reaction rate and high enantioselectivity at the desired conversion.

Decision Tree for Optimizing Reaction Parameters

OptimizationDecisionTree start Low ee with Screened Enzyme temp_opt Vary Temperature (e.g., 20-60°C) start->temp_opt solvent_opt Screen Solvents (Varying Polarity/LogP) temp_opt->solvent_opt ee improves but still suboptimal final_ee High ee Achieved temp_opt->final_ee ee is high ph_opt Optimize pH (Aqueous Reactions) solvent_opt->ph_opt ee improves but still suboptimal solvent_opt->final_ee ee is high acyl_opt Screen Acyl Donors ph_opt->acyl_opt ee improves but still suboptimal ph_opt->final_ee ee is high acyl_opt->temp_opt Re-optimize temperature acyl_opt->final_ee ee is high

Caption: Decision tree for optimizing reaction parameters.

Guide 3: Monitoring Reaction Progress and Conversion

Q5: My initial enantiomeric excess is high, but it decreases as the reaction proceeds. Why is this happening?

The enantiomeric excesses of both the substrate (ees) and the product (eep) are dependent on the reaction conversion.[17] In a kinetic resolution, as the more reactive enantiomer is consumed, its concentration decreases. If the reaction is allowed to proceed too far (typically beyond 50% conversion), the enzyme will begin to convert the less reactive enantiomer at a significant rate, which will decrease the enantiomeric excess of the remaining substrate and the product.[2][18]

Potential Causes & Solutions:

  • Reaction Proceeding Beyond 50% Conversion: The reaction was not stopped at the optimal time.

    • Solution: Closely monitor the reaction progress over time using chiral HPLC or GC.[1] Stop the reaction when the conversion is near 50% to maximize the yield and ee of the desired enantiomer.[2]

  • Non-Enzymatic Background Reaction: A non-selective background reaction may be occurring, which lowers the overall ee.[1]

    • Solution: Run a control reaction without the enzyme to determine the rate of the background reaction.[1] If it is significant, consider using milder reaction conditions, such as a lower temperature.[1]

Relationship Between Conversion and Enantiomeric Excess

ConversionVsEE origin x_axis origin->x_axis 100 y_axis origin->y_axis 100 xlabel Conversion (%) ylabel Enantiomeric Excess (ee %) ees_start ees_start ees_mid ees_mid ees_start->ees_mid ee_s (Substrate) ees_end ees_end ees_mid->ees_end ee_s (Substrate) eep_start eep_start eep_mid eep_mid eep_start->eep_mid ee_p (Product) eep_end eep_end eep_mid->eep_end ee_p (Product) conv_50_bottom conv_50_bottom conv_50_top conv_50_top conv_50_bottom->conv_50_top 50%

Caption: Idealized relationship between conversion and ee.

Experimental Protocol: Monitoring Conversion and Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for monitoring the progress of an enzymatic resolution.[1][16]

  • Method Development: Develop a chiral HPLC method that can separate the enantiomers of the starting material and the product.[16]

  • Reaction Sampling: At predetermined time points, carefully withdraw a small, representative aliquot from the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction in the aliquot. This can be achieved by filtering off the immobilized enzyme or by adding a suitable quenching agent (e.g., a strong acid or base, depending on the reaction).[1]

  • Sample Preparation: Dilute the quenched sample with a suitable solvent to a concentration appropriate for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample onto the chiral HPLC system.

  • Data Acquisition: Record the chromatogram, ensuring clear separation of all four peaks (R-substrate, S-substrate, R-product, S-product).

  • Calculation: From the peak areas in the chromatogram, calculate the enantiomeric excess of the substrate (ees) and the product (eep), and the overall conversion of the reaction.

  • Reaction Termination: Based on the results, decide when to terminate the bulk reaction to achieve the optimal yield and enantiomeric excess.[1]

References

Technical Support Center: Optimizing Enzymatic Resolution of Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the enzymatic resolution of amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed protocols to assist in optimizing your experimental workflow for producing enantiomerically pure amines.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic resolution of amines, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low or No Enzyme Activity Suboptimal pH: The reaction pH is outside the optimal range for the enzyme.Determine the optimal pH for your specific enzyme by performing the reaction across a range of pH values. For many lipases, the optimal pH is often in the neutral to alkaline range (pH 7-9).[1][2][3][4][5][6]
Suboptimal Temperature: The reaction temperature is too high or too low.Optimize the reaction temperature by testing a range of temperatures. Many commonly used lipases, like Candida antarctica lipase (B570770) B (CALB), have an optimal temperature around 30-50°C.[1][2][7][8][9][10] Higher temperatures can lead to enzyme denaturation.[7]
Enzyme Denaturation: Improper storage or handling has led to a loss of enzyme structure and function.Ensure enzymes are stored at the recommended temperature, typically -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles.[7]
Presence of Inhibitors: The reaction mixture may contain compounds that inhibit enzyme activity.Consider purifying the substrate or using a different buffer system.[7] Run a control reaction to identify potential inhibitory components in your reaction mixture.
Low Enantioselectivity (Low ee%) Suboptimal Reaction Conditions: Temperature and solvent can significantly impact enantioselectivity.Lowering the reaction temperature can sometimes improve enantioselectivity, although it may decrease the reaction rate.[7][11] Screen different organic solvents, as the reaction medium can influence the enzyme's conformation and selectivity.[12] Non-polar solvents like hexane (B92381) or toluene (B28343) often yield good results.[12]
Incorrect Enzyme Choice: The selected enzyme may not be highly stereoselective for the specific amine substrate.Screen a variety of enzymes, such as different lipases (e.g., from Candida, Pseudomonas, Aspergillus), proteases, or acylases.[11][12] Even lipases from different species can show vastly different selectivities.[11]
Reaction Progress: In a kinetic resolution, the enantiomeric excess of the product and the remaining substrate changes as the reaction proceeds.Monitor the reaction closely and stop it at the optimal conversion rate (ideally around 50%) to maximize the enantiomeric excess of both the product and the unreacted starting material.[7]
Low Yield Product Inhibition: The product of the enzymatic reaction may inhibit the enzyme.Consider in-situ product removal techniques or using a fed-batch approach to maintain a low product concentration.[7]
Substrate Inhibition: High concentrations of the racemic starting material can sometimes inhibit the enzyme.A fed-batch strategy, where the substrate is added incrementally, can help maintain an optimal substrate concentration and avoid inhibition.[7]
Poor Enzyme Stability: The enzyme may not be stable under the reaction conditions for a sufficient duration.Enzyme immobilization can significantly improve stability and allow for easier reuse.[7]
Non-Enzymatic Background Reaction: A non-catalyzed reaction can occur simultaneously, which is typically non-selective and lowers the overall ee.[11]Run a control reaction without the enzyme to assess the rate of the background reaction.[11] If it is significant, try milder reaction conditions.[11]

Frequently Asked Questions (FAQs)

Q1: What is enzymatic kinetic resolution of amines?

A1: Enzymatic kinetic resolution is a process used to separate a racemic mixture of chiral amines into its individual enantiomers. It utilizes an enzyme that selectively catalyzes a reaction with one enantiomer at a much faster rate than the other, resulting in a mixture of a product from one enantiomer and the unreacted, enantiomerically enriched other enantiomer. This method is widely used due to the high selectivity of enzymes under mild reaction conditions.[13]

Q2: Which enzymes are commonly used for the resolution of amines?

A2: Lipases are the most commonly used enzymes for the kinetic resolution of amines.[14][15] Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a particularly robust and widely used biocatalyst known for its high activity and selectivity for a broad range of substrates.[1][16][17] Other enzymes that can be employed include other lipases, proteases, and acylases.[11][12][18]

Q3: How do temperature and pH affect the enzymatic resolution of amines?

A3: Temperature and pH are critical parameters that significantly influence both the activity and selectivity of an enzyme.[11] Each enzyme has an optimal temperature and pH at which it exhibits maximum activity.[19][20] Deviations from these optimal conditions can lead to a decrease in reaction rate and, in some cases, a loss of enantioselectivity.[11] Extreme temperatures or pH values can cause irreversible denaturation of the enzyme, leading to a complete loss of activity.[20]

Q4: What is the maximum theoretical yield for a kinetic resolution?

A4: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the unreacted substrate or the product) is 50%.[17] This is because the enzyme selectively reacts with one of the two enantiomers present in the racemic mixture.[17]

Q5: How can I achieve a yield greater than 50%?

A5: To surpass the 50% yield limitation of kinetic resolution, a dynamic kinetic resolution (DKR) approach is necessary.[17] DKR combines the enzymatic resolution with a compatible catalyst that racemizes the slow-reacting enantiomer in situ.[17] This continuous racemization of the remaining starting material allows for a theoretical yield of up to 100% of a single enantiomeric product.[17]

Data on Optimal Temperature and pH for Common Enzymes

The optimal conditions for enzymes can vary depending on the specific substrate, solvent, and other reaction conditions. The following table provides a general guide for some commonly used enzymes in amine resolution.

EnzymeSource OrganismOptimal Temperature (°C)Optimal pH
Lipase B (CALB)Candida antarctica30 - 507.0 - 9.0
Phenylalanine Ammonia-Lyase (PAL)Varies30 - 458.0 - 9.0
LipaseAspergillus niger~60~8.0
LipaseCandida albicans~37~7.0
LipaseAcremonium sclerotigenum~40~8.0
LipasePsychrotrophic bacterium~37~8.0
LipaseStreptomyces violascens~40~8.0

Note: The optimal conditions should be experimentally determined for each specific application.

Experimental Protocols

Protocol 1: Screening of Enzymes for Amine Resolution

This protocol outlines a general procedure for screening different enzymes to find a suitable candidate for the resolution of a specific racemic amine.

Materials:

  • Racemic amine

  • A selection of enzymes (e.g., various lipases, proteases)

  • Acyl donor (e.g., ethyl acetate)

  • Organic solvent (e.g., hexane, toluene)

  • Buffer solutions at various pH values (if conducting in an aqueous or biphasic system)

  • Reaction vessels (e.g., vials, small flasks)

  • Shaker/incubator

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC, GC)

Procedure:

  • Reaction Setup: In separate reaction vessels, dissolve the racemic amine (e.g., 10-50 mM) and the acyl donor (typically 1.0-1.5 equivalents) in the chosen organic solvent.

  • Enzyme Addition: To each vessel, add a specific enzyme (e.g., 5-10 mg/mL). Include a control reaction without any enzyme.

  • Incubation: Incubate the reactions at a set temperature (e.g., 30°C or 40°C) with agitation for a predetermined time (e.g., 24 hours).

  • Reaction Quenching: Stop the reactions by filtering off the enzyme.

  • Analysis: Analyze the reaction mixtures using an appropriate chiral analytical method to determine the conversion and the enantiomeric excess (ee) of the product and the remaining substrate.

  • Enzyme Selection: Select the enzyme that provides both high activity (conversion) and high enantioselectivity (ee).

Protocol 2: Optimization of Reaction Temperature

This protocol describes how to determine the optimal temperature for the enzymatic resolution of an amine using the selected enzyme from the screening experiment.

Materials:

  • Racemic amine

  • Selected enzyme

  • Acyl donor

  • Organic solvent

  • Multiple reaction vessels

  • Incubators or water baths set at different temperatures

  • Analytical equipment (chiral HPLC or GC)

Procedure:

  • Reaction Setup: Prepare a series of identical reaction mixtures containing the racemic amine, acyl donor, and the selected enzyme in the chosen solvent.

  • Temperature Gradient: Place each reaction vessel in an incubator or water bath set to a different temperature (e.g., 20°C, 30°C, 40°C, 50°C, 60°C).

  • Incubation: Incubate the reactions with agitation for a fixed period (e.g., determined from initial screening or a time-course experiment).

  • Reaction Quenching and Analysis: Stop the reactions and analyze the conversion and enantiomeric excess for each temperature point.

  • Determine Optimum Temperature: Identify the temperature that provides the best balance of high conversion and high enantiomeric excess.

Protocol 3: Optimization of Reaction pH (for aqueous or biphasic systems)

This protocol is for determining the optimal pH for the enzymatic resolution when the reaction is performed in an aqueous buffer or a biphasic system.

Materials:

  • Racemic amine

  • Selected enzyme

  • Acyl donor

  • Buffer solutions with a range of pH values (e.g., pH 6.0, 7.0, 8.0, 9.0, 10.0)

  • Organic solvent (for biphasic systems)

  • Reaction vessels

  • Shaker/incubator

  • Analytical equipment (chiral HPLC or GC)

Procedure:

  • Reaction Setup: Prepare a series of reaction mixtures. For each reaction, dissolve the racemic amine and acyl donor in the appropriate solvent and add a buffer solution of a specific pH.

  • Enzyme Addition: Add the selected enzyme to each reaction vessel.

  • Incubation: Incubate all reactions at the predetermined optimal temperature with agitation for a fixed period.

  • Reaction Quenching and Analysis: Stop the reactions and analyze the conversion and enantiomeric excess for each pH value.

  • Determine Optimum pH: Identify the pH that results in the highest conversion and enantiomeric excess.

Visualizations

Experimental_Workflow cluster_screening Enzyme Screening cluster_optimization Condition Optimization cluster_scaleup Process Scale-Up Screen_Enzymes Screen Various Enzymes (Lipases, Proteases, etc.) Analyze_Screen Analyze Conversion & ee% Screen_Enzymes->Analyze_Screen Select_Enzyme Select Best Enzyme Analyze_Screen->Select_Enzyme Optimize_Temp Optimize Temperature Select_Enzyme->Optimize_Temp Optimize_pH Optimize pH Select_Enzyme->Optimize_pH Optimize_Solvent Optimize Solvent Select_Enzyme->Optimize_Solvent Scale_Up Scale-Up Reaction Optimize_Temp->Scale_Up Optimize_pH->Scale_Up Optimize_Solvent->Scale_Up Purification Product Purification Scale_Up->Purification Final_Product Enantiopure Amine Purification->Final_Product

Caption: Workflow for enzymatic resolution of amines.

Troubleshooting_Logic Start Low Conversion or ee% Check_Conditions Suboptimal Conditions? Start->Check_Conditions Check_Enzyme Correct Enzyme? Check_Conditions->Check_Enzyme No Optimize Optimize Temp, pH, Solvent Check_Conditions->Optimize Yes Check_Stability Enzyme Stable? Check_Enzyme->Check_Stability Yes Screen Screen New Enzymes Check_Enzyme->Screen No Immobilize Immobilize Enzyme Check_Stability->Immobilize No Success Improved Result Check_Stability->Success Yes Optimize->Success Screen->Success Immobilize->Success

Caption: Troubleshooting logic for enzymatic amine resolution.

References

Challenges in the scale-up of 1-(3-Methoxyphenyl)ethanamine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 1-(3-Methoxyphenyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the industrial-scale synthesis of this compound?

A1: The most prevalent methods for large-scale production are:

  • Asymmetric Reductive Amination: This is a direct, one-step method to produce chiral amines from a ketone (3'-methoxyacetophenone) and an amine source. It often employs a chiral catalyst to achieve high enantioselectivity. A common approach involves the reaction of m-methoxyacetophenone with an optically active phenylethylamine, followed by debenzylation.[1]

  • Biocatalytic Synthesis: This method utilizes enzymes, such as transaminases, to catalyze the amination of 3'-methoxyacetophenone (B145981), offering high selectivity and mild reaction conditions.[2]

  • Resolution of Racemic Mixtures: This involves synthesizing the racemic amine and then separating the desired enantiomer using a chiral resolving agent.

Q2: What are the critical process parameters to monitor during the scale-up of reductive amination?

A2: Key parameters that significantly impact the reaction's success at a larger scale include:

  • Temperature: The reaction temperature needs to be carefully controlled to ensure optimal reaction rates and minimize side reactions. The asymmetric reductive amination can be sensitive to temperature fluctuations, with a typical range being 0–150°C.[1]

  • Pressure: For hydrogenations, maintaining a constant and appropriate pressure (e.g., 1–30 atm) is crucial for the reaction to proceed to completion.[1]

  • pH: The pH of the reaction medium is critical for imine formation, which is a key intermediate in reductive amination. A slightly acidic pH (around 4-5) is often optimal.[3]

  • Agitation/Mixing: Efficient mixing is essential to ensure proper mass transfer between reactants, especially in heterogeneous catalytic systems.

  • Purity of Starting Materials: The purity of 3'-methoxyacetophenone, the amine source, and solvents can significantly affect the catalyst's activity and the final product's purity.

Q3: What are the common side reactions observed during the synthesis of this compound via reductive amination?

A3: Common side reactions to be aware of include:

  • Over-alkylation: The primary amine product can sometimes react further to form secondary and tertiary amines.[3]

  • Reduction of the starting ketone: The reducing agent might reduce the 3'-methoxyacetophenone to the corresponding alcohol before imine formation can occur.[3]

  • Aldol Condensation: The ketone starting material can undergo self-condensation, especially under basic conditions.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Conversion 1. Inefficient imine formation due to unfavorable equilibrium or presence of water.[3]2. Deactivated catalyst.3. Suboptimal temperature or pressure.[1]4. Poor solubility of reactants.1. Use a dehydrating agent (e.g., molecular sieves) or azeotropic distillation to remove water.2. Ensure the catalyst is fresh or properly activated. Consider catalyst screening to find a more robust option.3. Optimize temperature and pressure based on literature or internal studies.4. Choose a solvent system where all reactants are fully soluble.
Low Enantiomeric Excess (ee) 1. Poor catalyst selectivity.2. Racemization of the product under reaction conditions.3. Incorrect chiral auxiliary or resolving agent.1. Screen different chiral ligands or catalysts.2. Investigate the effect of temperature and reaction time on product racemization.3. Verify the purity and configuration of the chiral source.
Formation of Impurities 1. Presence of side reactions (see Q3 in FAQs).2. Impure starting materials or solvents.1. Adjust reaction conditions (e.g., pH, temperature) to minimize side reactions.[3]2. Use high-purity starting materials and solvents.
Difficult Product Isolation/Purification 1. Formation of emulsions during workup.2. Product oiling out instead of crystallizing.3. Co-crystallization with impurities.1. Adjust the pH of the aqueous phase or add a different solvent to break the emulsion.2. Use a different solvent system for crystallization or try seeding the solution.3. Optimize the crystallization conditions (e.g., solvent, temperature profile) or consider a different purification technique like chromatography.

Experimental Protocols

Asymmetric Reductive Amination and Debenzylation

This protocol is adapted from a patented method for producing optically active 1-(3-methoxyphenyl)ethylamine.[1]

Step 1: Asymmetric Reductive Amination

  • To a hydrogenation reactor, add 3'-methoxyacetophenone (0.08 mol), S-phenylethylamine (0.096 mol), and tetraethyl titanate (0.16 mol).

  • Add 200 mL of ethyl acetate (B1210297) and Raney-Ni catalyst.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3 atm) and heat to the target temperature (e.g., 60°C).

  • Maintain the reaction under these conditions until the reaction is complete (monitor by GC or HPLC).

Step 2: Debenzylation

  • After the reductive amination is complete, filter off the Raney-Ni catalyst.

  • Add a palladium on carbon (Pd/C) catalyst to the filtrate.

  • Pressurize the reactor with hydrogen gas and heat to carry out the debenzylation.

  • Once the reaction is complete, filter the Pd/C catalyst.

  • The resulting solution contains the desired S-1-(3-methoxyphenyl)ethylamine. The solvent can be removed, and the product purified further if necessary.

Data Presentation

Table 1: Comparison of Synthesis Methods for Optically Active this compound

Method Key Reagents/Catalyst Reported Yield Optical Purity (ee) Reference
Asymmetric Reductive Amination3'-methoxyacetophenone, S-phenylethylamine, Raney-Ni, Pd/C>75%>99%[1]
Biocatalytic Synthesis with in-situ Crystallization3'-methoxyacetophenone, Amine Transaminase (ATA)High conversion>99.5%[2]

Visualizations

Logical Workflow for Troubleshooting Low Conversion

G start Low Conversion Observed check_imine Check Imine Formation (TLC, NMR) start->check_imine check_catalyst Evaluate Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions (Temp, Pressure, pH) start->check_conditions check_reagents Assess Reagent Purity & Solubility start->check_reagents optimize_imine Optimize Imine Formation (Add dehydrating agent, adjust pH) check_imine->optimize_imine replace_catalyst Replace or Screen Catalyst check_catalyst->replace_catalyst optimize_conditions Optimize Conditions check_conditions->optimize_conditions change_solvent Change Solvent System check_reagents->change_solvent success Conversion Improved optimize_imine->success replace_catalyst->success optimize_conditions->success change_solvent->success

Caption: Troubleshooting workflow for low conversion rates.

Experimental Workflow for Asymmetric Reductive Amination

G start Start charge_reactants Charge Reactor: - 3'-methoxyacetophenone - S-phenylethylamine - Tetraethyl titanate - Ethyl acetate - Raney-Ni start->charge_reactants reductive_amination Asymmetric Reductive Amination (H2 pressure, heat) charge_reactants->reductive_amination filter_raney_ni Filter Raney-Ni Catalyst reductive_amination->filter_raney_ni add_pd_c Add Pd/C Catalyst filter_raney_ni->add_pd_c debenzylation Debenzylation (H2 pressure, heat) add_pd_c->debenzylation filter_pd_c Filter Pd/C Catalyst debenzylation->filter_pd_c product Crude Product: S-1-(3-methoxyphenyl)ethylamine filter_pd_c->product end End product->end

Caption: Experimental workflow for synthesis.

References

Technical Support Center: Column Chromatography Purification of 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(3-Methoxyphenyl)ethanamine using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the separation and purification of this and similar basic amine compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample showing significant peak tailing on a standard silica (B1680970) gel column?

A1: Peak tailing is the most common issue when purifying basic amines like this compound on silica gel.[1] This occurs because the basic amine group interacts strongly with the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica stationary phase.[1][2] This strong, non-ideal interaction prevents the compound from moving smoothly down the column in a tight band, resulting in a "tail". This can lead to poor separation, reduced yield, and even compound degradation.[2]

Q2: How can I prevent or minimize peak tailing during the purification?

A2: The most effective method to counteract peak tailing for amines is to neutralize the acidic sites on the silica gel. This is typically achieved by adding a small amount (0.1-1%) of a volatile basic modifier, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521), to your mobile phase (eluent).[1][2] The modifier competes with your target compound for the active sites on the stationary phase, allowing your amine to elute with improved peak symmetry.

Q3: How do I determine the best mobile phase (eluent) for my separation?

A3: The ideal mobile phase should be selected using Thin Layer Chromatography (TLC) prior to running the column.[1] For a normal-phase separation on silica gel, you should aim for a solvent system that gives your target compound, this compound, an Rf (retention factor) value between 0.2 and 0.4.[1][3][4] This range typically ensures that the compound will be well-retained on the column, allowing for effective separation from both less polar and more polar impurities.

Q4: What is the difference between "wet" and "dry" sample loading, and which is better?

A4:

  • Wet Loading: Involves dissolving your crude sample in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetting it directly onto the top of the packed column.[3][5] This is a quick and common method.

  • Dry Loading: Involves pre-adsorbing your crude sample onto a small amount of silica gel. The sample is dissolved in a suitable solvent, mixed with silica, and the solvent is then evaporated to yield a free-flowing powder.[5] This powder is then carefully added to the top of the column. Dry loading is highly recommended when your sample does not dissolve well in the mobile phase or requires a strong, polar solvent for dissolution.[5] It often leads to better resolution and avoids issues with the sample precipitating at the top of the column.

Q5: My compound is a racemate. Can I separate the (R) and (S) enantiomers using standard column chromatography?

A5: Standard silica or alumina (B75360) column chromatography cannot separate enantiomers, as they have identical physical properties in a non-chiral environment. To separate the enantiomers of this compound, you must use chiral chromatography. This involves using a chiral stationary phase (CSP), such as those based on cellulose (B213188) or cyclodextrin (B1172386) derivatives, which can interact differently with each enantiomer, allowing for their separation.[6][7][8][9] This is typically performed using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[7][10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Significant Peak Tailing / Streaking Strong interaction between the basic amine and acidic silica gel.[1][2]Add a basic modifier like 0.1-1% triethylamine (TEA) or ammonium hydroxide to the eluent to neutralize silica.[1][2]
Sample is overloaded on the column.Reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 sample-to-silica ratio by weight for difficult separations.[3]
Poor Separation / Co-elution of Compounds The mobile phase does not provide adequate selectivity.Test a wider range of solvent systems using TLC. Try solvents with different properties (e.g., switch from ethyl acetate (B1210297) to dichloromethane).[3][4]
Employ a gradient elution, starting with a low polarity eluent and gradually increasing the polarity to resolve compounds with close Rf values.[1]
Compound Does Not Elute from the Column The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the percentage of methanol (B129727) in a DCM/MeOH system).
The compound may have decomposed or irreversibly adsorbed to the silica.Test compound stability on a TLC plate first.[11] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica.[11]
Compound Elutes Too Quickly (in the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane (B92381) in a Hexane/EtOAc system).[3] Ensure your starting Rf on TLC is in the 0.2-0.4 range.[3]
Cracks or Channels in the Silica Bed The column was packed improperly, or the solvent polarity was changed too drastically, causing thermal stress.Pack the column carefully as a uniform slurry to avoid air bubbles.[3][12] When running a gradient, increase the solvent polarity gradually.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Stationary PhaseSolvent SystemModifierTypical Application
Silica Gel 60Hexane / Ethyl Acetate0.5% TriethylamineFor separating non-polar to moderately polar compounds.
Silica Gel 60Dichloromethane (B109758) / Methanol0.5% TriethylamineFor separating more polar compounds.
Alumina (Neutral)Hexane / Ethyl AcetateNoneAlternative for acid-sensitive amines.

Table 2: Common Solvents and Their Relative Polarity

SolventPolarity IndexNotes
n-Hexane0.1Non-polar
Dichloromethane (DCM)3.1Moderately polar
Tetrahydrofuran (THF)4.0Polar aprotic
Ethyl Acetate (EtOAc)4.4Moderately polar
Acetonitrile5.8Polar aprotic
Isopropanol3.9Polar protic
Methanol (MeOH)5.1Highly polar protic

Experimental Protocols

Protocol 1: TLC Analysis for Mobile Phase Selection

  • Preparation: Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate with 0.5% TEA). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Calculation: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Optimization: Adjust the solvent ratio until the spot corresponding to your product has an Rf value between 0.2 and 0.4.[1][3]

Protocol 2: Normal-Phase Flash Column Chromatography

  • Column Preparation: Select an appropriately sized column. Place a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand.[13]

  • Packing the Column: Clamp the column vertically. In a separate beaker, prepare a slurry of silica gel in your starting mobile phase (the one determined by TLC).[1][12] Pour the slurry into the column, tapping the sides gently to ensure even packing and to dislodge any air bubbles.[12] Open the stopcock to allow some solvent to drain, which helps in uniform packing. Do not let the solvent level drop below the top of the silica bed.[5]

  • Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed silica bed. Add a thin protective layer of sand on top.

  • Elution: Carefully add the mobile phase to the column without disturbing the top layer of sand.[12] Apply gentle air pressure (flash chromatography) to start the elution process.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small samples from the fractions and running TLC plates on them.

  • Isolation: Once the desired compound is identified in specific fractions, combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Amine Purification start Problem Observed: Poor Separation or Yield cause1 Symptom: Significant Peak Tailing start->cause1 cause2 Symptom: Compounds Co-elute start->cause2 cause3 Symptom: Product Not Eluting start->cause3 cause4 Symptom: Product Elutes Too Fast start->cause4 solution1 Solution: Add 0.1-1% Triethylamine to Mobile Phase cause1->solution1 solution6 Solution: Consider Using Alumina or Deactivated Silica cause1->solution6 solution2 Solution: Re-optimize Mobile Phase Using TLC (Aim for ΔRf > 0.2) cause2->solution2 solution4 Solution: Increase Eluent Polarity cause3->solution4 cause3->solution6 If decomposition suspected solution5 Solution: Decrease Eluent Polarity cause4->solution5 solution3 Solution: Try Different Solvent System (e.g., DCM/MeOH) solution2->solution3 If no improvement

Caption: A flowchart for troubleshooting common issues in amine purification.

References

Preventing catalyst poisoning in reductive amination of m-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reductive amination of m-methoxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help ensure the success of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the reductive amination of m-methoxyacetophenone, focusing on catalyst poisoning and other factors affecting reaction efficiency.

Problem: Low or No Product Yield

Low conversion is a frequent issue in reductive amination and can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1]

Possible Causes & Solutions:

  • Catalyst Poisoning: The catalyst's active sites may be blocked by impurities in the reactants or solvent.

    • Solution: Purify all starting materials and solvents before use. Common poisons for palladium catalysts include sulfur compounds, halides, and nitrogen-containing heterocycles.[2][3] Pre-treating reactants by passing them through a column of activated carbon or alumina (B75360) can help remove these impurities.[4]

  • Inefficient Imine Formation: The equilibrium between the ketone and amine to form the imine intermediate may not be favorable.[1]

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials.[1] The use of a dehydrating agent or a Dean-Stark trap can be beneficial. The reaction pH is also critical; slightly acidic conditions (pH 4-5) generally favor imine formation.[1]

  • Suboptimal Reducing Agent: The chosen reducing agent may be too weak to reduce the imine or too strong, leading to the reduction of the starting ketone.[1][5]

    • Solution: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred as they are mild enough to selectively reduce the imine in the presence of the ketone.[6][7] If using a stronger reducing agent like sodium borohydride (B1222165) (NaBH₄), it's crucial to allow sufficient time for imine formation before adding the reducing agent.[5][7]

  • Poor Solubility: The reagents may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.[1]

Problem: Formation of Side Products

The presence of unexpected products can complicate purification and reduce the yield of the desired amine.

Possible Causes & Solutions:

  • Reduction of the Ketone: The reducing agent may be reducing the m-methoxyacetophenone to the corresponding alcohol.

    • Solution: This is more common with highly reactive reducing agents like NaBH₄.[6] Switching to a milder agent like NaBH(OAc)₃ or NaBH₃CN can mitigate this side reaction.[1][6]

  • Over-alkylation: The desired secondary amine product can react further to form a tertiary amine.[1]

    • Solution: Using an excess of the primary amine can help to minimize this side reaction.

Visualizing the Troubleshooting Process

The following flowchart provides a logical workflow for troubleshooting common issues in the reductive amination of m-methoxyacetophenone.

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Check for Catalyst Poisoning start->check_catalyst check_imine Evaluate Imine Formation start->check_imine check_reducing_agent Assess Reducing Agent start->check_reducing_agent check_solubility Verify Reagent Solubility start->check_solubility purify_reagents Purify Reagents and Solvents check_catalyst->purify_reagents Impurities Suspected adjust_ph Optimize pH (4-5) check_imine->adjust_ph pH Suboptimal use_dehydrating_agent Use Dehydrating Agent check_imine->use_dehydrating_agent Water Present change_reducing_agent Switch to Milder Reducing Agent (e.g., NaBH(OAc)₃) check_reducing_agent->change_reducing_agent Side Reactions or No Reaction change_solvent Select a More Suitable Solvent check_solubility->change_solvent Poor Solubility success Successful Reaction purify_reagents->success adjust_ph->success use_dehydrating_agent->success change_reducing_agent->success change_solvent->success

Caption: Troubleshooting workflow for low yield in reductive amination.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in reductive amination?

A1: Common poisons for catalysts like palladium include sulfur compounds (sulfides, thiols), halides, cyanides, and carbon monoxide.[2][8] Organic molecules such as nitriles and nitro compounds can also deactivate the catalyst.[2] It is crucial to use high-purity reagents and solvents to avoid introducing these substances into your reaction.

Q2: How can I prevent catalyst poisoning?

A2: To prevent catalyst poisoning, you should:

  • Use pure starting materials: Purify m-methoxyacetophenone, the amine, and the solvent before the reaction.

  • Pre-treat reactants: Passing reactants through a bed of an adsorbent like activated carbon or alumina can remove trace impurities.[4]

  • Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the catalyst.

Q3: What is the optimal pH for the reductive amination of m-methoxyacetophenone?

A3: The formation of the imine intermediate is typically favored under slightly acidic conditions, around pH 4-5.[1] If the pH is too low, the amine will be protonated and non-nucleophilic.[1] If the pH is too high, the carbonyl group of the ketone is not sufficiently activated for the nucleophilic attack by the amine.[1]

Q4: Which catalyst is best suited for this reaction?

A4: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for reductive aminations.[9] Other catalysts, such as those based on iridium or cobalt, have also been shown to be effective for the reductive amination of acetophenones.[10][11] The choice of catalyst can also be influenced by the specific amine being used and the desired reaction conditions.

Visualizing the Reductive Amination Pathway

The following diagram illustrates the general mechanism of reductive amination.

Reductive_Amination_Mechanism ketone m-Methoxyacetophenone (Ketone) hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine amine Amine amine->hemiaminal imine Imine Intermediate hemiaminal->imine - H₂O water H₂O hemiaminal->water product Amine Product imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Catalyst_Poisoning cluster_0 Active Catalyst cluster_1 Poisoned Catalyst active_catalyst Catalyst Surface (e.g., Palladium) active_site Active Site poison Poison (e.g., Sulfur Compound) active_catalyst->poison Adsorption of Poison poisoned_catalyst Catalyst Surface poisoned_site Blocked Site poison->poisoned_catalyst

References

Technical Support Center: Recrystallization of 1-(3-Methoxyphenyl)ethanamine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 1-(3-Methoxyphenyl)ethanamine salts via recrystallization. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound salts, offering potential causes and solutions in a direct question-and-answer format.

Question: My this compound salt is not dissolving in the hot solvent. What should I do?

Answer: This issue typically arises from using an inappropriate solvent or an insufficient volume of it. This compound salts, being organic salts, require polar solvents for dissolution.

  • Solution:

    • Ensure you are using a suitable polar solvent. Good starting points for amine hydrochlorides are alcohols like methanol, ethanol, or isopropanol.

    • Gradually add more solvent to the heated mixture until the solid dissolves. It is crucial to add the minimum amount of boiling solvent to achieve a saturated solution for optimal crystal recovery.[1]

    • If the solid still does not dissolve, consider a different, more polar solvent or a solvent mixture.

Question: No crystals are forming after cooling the solution. What is the problem?

Answer: The absence of crystal formation upon cooling is a common issue, often due to supersaturation or the use of excessive solvent.[2]

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

      • Seeding: If available, add a tiny "seed" crystal of the pure this compound salt to the solution to initiate crystallization.

    • Reduce Solvent Volume: If too much solvent was added, the solution may not be saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]

    • Cooling: Ensure the solution has been cooled sufficiently. After cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the salt.

Question: My product has "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if the solution is cooled too rapidly.[2][3]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to prevent the solution from becoming supersaturated at a temperature above the compound's melting point.[3]

    • Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling process, which encourages the formation of crystals over oil.

    • Consider using a different solvent with a lower boiling point.

Question: The yield of my recrystallized this compound salt is very low. Why is this happening and how can I improve it?

Answer: Low recovery is a frequent challenge in recrystallization and can stem from several factors.

  • Potential Causes and Solutions:

    • Excessive Solvent: Using too much solvent is the most common cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor.[1] To remedy this, you can concentrate the filtrate by evaporation and attempt a second crystallization.[2]

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the product.[1] Always use a minimal amount of ice-cold solvent for washing.

Question: The color of my crystals is not pure white. What can I do?

Answer: The presence of colored impurities can often be resolved with an additional purification step.

  • Solution:

    • Redissolve the colored crystals in the minimum amount of hot solvent.

    • Add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the clear filtrate to cool slowly to form decolorized crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound hydrochloride?

A good solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For amine hydrochlorides like this compound HCl, polar protic solvents are generally suitable. Methanol and 2-propanol have been reported as effective solvents for the crystallization of diastereomeric salts of this compound. A mixed solvent system, such as ethanol/water or isopropanol/water, can also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific salt.

Q2: How can I form the hydrochloride salt of this compound for recrystallization?

If you have the free base of this compound, you can convert it to its hydrochloride salt. Dissolve the free base in a suitable organic solvent like diethyl ether or isopropanol. Then, add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) dropwise until the solution is acidic. The hydrochloride salt will precipitate and can then be collected and recrystallized.

Q3: Can I use a single-solvent or a two-solvent system for recrystallization?

Both single-solvent and two-solvent systems can be effective. A single-solvent recrystallization is generally preferred for its simplicity. However, if a suitable single solvent cannot be found, a two-solvent system is a good alternative. In this method, the salt is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent in which it is insoluble is added dropwise to the hot solution until it becomes cloudy. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is cooled slowly.

Q4: How does the purity of the starting material affect the recrystallization process?

The success of recrystallization is highly dependent on the purity of the crude product. If the material is significantly impure, it may be difficult to induce crystallization, or the product may oil out.[2] It is often beneficial to perform a preliminary purification step, such as an extraction, before recrystallization if the starting material is very crude.

Quantitative Data Summary

SolventPolaritySuitability for Recrystallization of Amine SaltsComments
WaterHighPotentially suitable, especially in a mixed-solvent system.High solubility may lead to low recovery unless used with a co-solvent.
MethanolHighGoodOften a good solvent for dissolving amine salts when hot.
EthanolHighGoodSimilar to methanol, can be used as a primary solvent or in a mixed system.
Isopropanol (IPA)MediumVery GoodA common and effective solvent for recrystallizing amine hydrochlorides.
AcetoneMediumCan be used as a co-solvent or for washing.The salt may have lower solubility, making it a good "poor" solvent.
Ethyl AcetateLowGenerally poor as a primary solvent.Can be used as an anti-solvent or for washing impurities.
Hexane/HeptaneVery LowInsolubleUseful as an anti-solvent in a two-solvent system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound Hydrochloride

  • Solvent Selection: In a test tube, add approximately 20-30 mg of the crude this compound HCl. Add a few drops of the chosen solvent (e.g., isopropanol) and observe the solubility at room temperature. The solid should be sparingly soluble.

  • Dissolution: Place the bulk of the crude this compound HCl into an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Two-Solvent Recrystallization of this compound Hydrochloride

  • Solvent Selection: Choose a "good" solvent in which the salt is soluble (e.g., methanol) and a "poor" solvent in which it is insoluble (e.g., diethyl ether or ethyl acetate). The two solvents must be miscible.

  • Dissolution: Dissolve the crude salt in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Visual Workflow

Below is a diagram illustrating the logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting Recrystallization Troubleshooting Workflow start Start Recrystallization dissolve Dissolve Salt in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out cool->oiling_out collect Collect, Wash, and Dry Crystals crystals_form->collect Yes no_crystals No Crystals Formed crystals_form->no_crystals No low_yield Low Yield? collect->low_yield colored_crystals Crystals Colored? collect->colored_crystals end Pure Product troubleshoot_no_crystals Troubleshoot: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oiling Troubleshoot: 1. Reheat and Add More Solvent 2. Cool Slowly 3. Change Solvent oiling_out->troubleshoot_oiling troubleshoot_oiling->cool low_yield->end No check_filtrate Check Filtrate for Dissolved Product low_yield->check_filtrate Yes recover_product Concentrate Filtrate and Recrystallize check_filtrate->recover_product recover_product->dissolve colored_crystals->end No decolorize Redissolve, Treat with Charcoal, and Filter colored_crystals->decolorize Yes decolorize->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound salts.

References

Identifying and characterizing impurities in 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Methoxyphenyl)ethanamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in this compound?

A1: The most common synthesis route for this compound is the reductive amination of 3-methoxyacetophenone. Based on this, the primary process-related impurities include:

  • 3-Methoxyacetophenone: Unreacted starting material.

  • 1-(3-Methoxyphenyl)ethanol: A byproduct formed by the reduction of the ketone starting material.

  • N,N-di(1-(3-methoxyphenyl)ethyl)amine: A secondary amine formed by the reaction of the product with another molecule of the starting material (over-alkylation).

Q2: What types of degradation products should I be aware of?

A2: Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light, can help identify potential degradation products. While specific degradation pathways for this compound are not extensively published, compounds with similar structures are susceptible to oxidation and reactions under harsh acidic or basic conditions. It is crucial to perform forced degradation studies to understand the stability of your specific material.

Q3: What are the regulatory limits for impurities in active pharmaceutical ingredients (APIs)?

A3: The International Council for Harmonisation (ICH) Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1] These thresholds are based on the maximum daily dose of the drug.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10%0.15%
> 2 g/day 0.03%0.05%0.05%

Any impurity exceeding the identification threshold requires structural characterization.[1] Impurities found at levels above the qualification threshold need to be assessed for their biological safety.[1]

Troubleshooting Guides

Issue 1: An unknown peak is observed in the HPLC chromatogram.

Troubleshooting Steps:

  • Verify System Suitability: Ensure that your HPLC system is performing correctly by checking the retention time, peak shape, and resolution of your standard.

  • Hypothesize Impurity Identity: Based on the synthesis route and knowledge of potential degradation pathways, hypothesize the identity of the unknown peak. Common process-related impurities are the starting material (3-methoxyacetophenone), the corresponding alcohol (1-(3-methoxyphenyl)ethanol), and the over-alkylation product (N,N-di(1-(3-methoxyphenyl)ethyl)amine).

  • Spiking Study: If a reference standard for a suspected impurity is available, spike a sample of your this compound with a small amount of the standard. If the peak area of the unknown peak increases, you have tentatively identified the impurity.

  • LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. It provides the molecular weight of the unknown compound, which is crucial for structural elucidation.

  • Isolation and NMR Spectroscopy: If the impurity is present at a significant level, it may be necessary to isolate it using preparative HPLC. The isolated impurity can then be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy to determine its structure.

Issue 2: Poor resolution between this compound and an impurity.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve the separation of closely eluting peaks.

  • Change Column Chemistry: If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to alter the selectivity.

  • Adjust pH of the Mobile Phase: For ionizable compounds like amines, the pH of the mobile phase can significantly impact retention and selectivity. Experiment with different pH values of your aqueous buffer.

  • Modify Temperature: Lowering the column temperature can sometimes improve the resolution of critical pairs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is a general guideline for a stability-indicating HPLC method. Method development and validation are essential for specific applications.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the analysis of volatile and semi-volatile impurities.

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial: 80 °C, hold for 2 min
Ramp: 10 °C/min to 280 °C
Hold: 5 min at 280 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Visualizations

impurity_identification_workflow start Unknown Peak Detected in HPLC system_suitability Verify System Suitability start->system_suitability hypothesis Hypothesize Impurity Identity (Process- or Degradation-Related) system_suitability->hypothesis spiking Spiking Study with Reference Standard hypothesis->spiking identification_confirmed Impurity Identified spiking->identification_confirmed Confirmation no_match No Match spiking->no_match No Confirmation lcms LC-MS Analysis for Molecular Weight isolation Isolate Impurity (e.g., Prep HPLC) lcms->isolation nmr Structural Elucidation by NMR isolation->nmr nmr->identification_confirmed no_match->lcms further_investigation Further Investigation Required no_match->further_investigation

Caption: Workflow for the identification of an unknown impurity.

synthesis_impurities cluster_synthesis Reductive Amination Synthesis cluster_impurities Potential Impurities starting_material 3-Methoxyacetophenone reductive_amination Reductive Amination (+ Ammonia, Reducing Agent) starting_material->reductive_amination imp_sm Unreacted Starting Material (3-Methoxyacetophenone) starting_material->imp_sm Incomplete Reaction imp_alcohol Reduced Byproduct (1-(3-Methoxyphenyl)ethanol) starting_material->imp_alcohol Reduction of Ketone product This compound reductive_amination->product imp_secondary Over-alkylation Byproduct (N,N-di(1-(3-methoxyphenyl)ethyl)amine) product->imp_secondary Reaction with Starting Material

Caption: Potential impurities from the synthesis of this compound.

References

Strategies to improve the diastereomeric purity of resolved salts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diastereomeric Salt Resolution

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with improving the diastereomeric purity of resolved salts.

Troubleshooting Guide

This section addresses specific issues that may arise during the diastereomeric salt resolution process in a question-and-answer format.

Q1: Why are no crystals forming after adding the resolving agent and cooling the solution?

A: This common issue typically points to problems with solubility and supersaturation.[1]

  • Possible Causes:

    • High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system to precipitate.[1]

    • Insufficient Supersaturation: The concentration of the salt may be below its solubility limit at the given temperature, preventing the solution from becoming supersaturated, which is a prerequisite for crystallization.[2]

    • Inhibition by Impurities: Trace impurities in the starting material can sometimes inhibit nucleation.[3]

  • Troubleshooting Steps:

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[1][2]

    • Anti-Solvent Addition: Slowly introduce an "anti-solvent" in which the salts are known to be less soluble to induce precipitation. This must be done gradually to avoid "oiling out".[1]

    • Lower Temperature: Further reduce the crystallization temperature, as solubility generally decreases with temperature.[1]

    • Seeding: Add a few seed crystals of the desired pure diastereomeric salt to induce crystallization.[1] If pure crystals are unavailable, scratching the inner surface of the flask at the liquid-air interface with a glass rod can sometimes create nucleation sites.[1]

Q2: My product is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This is often due to excessively high supersaturation or temperatures above the salt's melting point in the solvent.[1]

  • Possible Causes:

    • The level of supersaturation is too high, often caused by cooling the solution too quickly or adding an anti-solvent too rapidly.

    • The crystallization temperature is higher than the melting point of the solvated salt.[3]

  • Troubleshooting Steps:

    • Reduce Supersaturation: Use a more dilute starting solution or employ a much slower cooling rate.[1] If using an anti-solvent, add it dropwise at a slightly higher temperature with vigorous stirring.[2]

    • Increase Crystallization Temperature: Find a solvent system where crystallization can occur at a higher temperature, ensuring it is well below the melting point of the salt.[1]

    • Optimize Agitation: Gentle stirring can promote the formation of crystals over oils. However, avoid overly vigorous agitation, which can lead to the formation of small, impure crystals.[1]

    • Solvent Choice: Experiment with solvents that have stronger interactions (e.g., hydrogen bonding) with the salts, as this can help stabilize the crystal lattice.[1]

Q3: Both diastereomers are crystallizing simultaneously, resulting in low diastereomeric excess (d.e.). How can I improve the purity?

A: This indicates poor selectivity in the crystallization process, which is a critical issue for achieving high diastereomeric purity.

  • Possible Causes:

    • Small Solubility Difference: The fundamental basis for this separation is the difference in solubility between the two diastereomeric salts. If this difference is minimal in the chosen solvent, selectivity will be poor.[2]

    • Formation of a Solid Solution: In some cases, the undesired diastereomer can become incorporated into the crystal lattice of the desired one, making separation by simple crystallization very difficult.[2][3]

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Conduct a thorough screen of various solvents (polar, non-polar, protic, aprotic) and solvent mixtures to find a system that maximizes the solubility difference between the diastereomers.[3]

    • Optimize Cooling Rate: A slower, more controlled cooling profile provides a better opportunity for the less soluble diastereomer to crystallize selectively.[3]

    • Adjust Resolving Agent Stoichiometry: The molar ratio of the resolving agent can be critical. Using 0.5 equivalents of the resolving agent can sometimes be more effective, as the system's selectivity is then based on the solubility difference between one diastereomeric salt and the unreacted free enantiomer.[1]

    • Recrystallization: Perform one or more recrystallization steps on the obtained solid. This is a powerful technique for enhancing diastereomeric purity.[3] Often, using a different solvent for recrystallization can yield better results.[4]

Q4: The yield of my desired diastereomeric salt is very low. How can I improve it?

A: A low yield indicates that a significant amount of the target diastereomer is being left behind in the mother liquor.

  • Possible Causes:

    • Suboptimal Solubility: The desired salt, while being the less soluble of the two, might still be too soluble in the chosen solvent.[1]

    • Premature Isolation: The crystallization process may have been stopped before reaching its optimal yield.[1]

    • Equilibrium Limitations: The separation may be limited by the eutectic point in the phase diagram of the diastereomers.[1]

  • Troubleshooting Steps:

    • Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[1]

    • Anti-Solvent Addition: Use an anti-solvent to reduce the solubility of the desired salt and drive more of it out of solution.

    • Recycle the Mother Liquor: The unwanted enantiomer remaining in the mother liquor can often be racemized and recycled back into the process. This approach, known as Resolution-Racemization-Recycle (RRR), can significantly improve the overall process yield.[1][5]

    • Crystallization-Induced Diastereomeric Transformation (CIDT): If the undesired enantiomer can be racemized in the solution while the desired diastereomer crystallizes, it's possible to convert the unwanted enantiomer into the desired one, potentially achieving near-quantitative yields.[6]

Frequently Asked Questions (FAQs)

1. How do I select a suitable resolving agent? The choice of resolving agent is critical.[2] Key factors include:

  • Chemical Functionality: It must have a functional group that can form a salt with your racemic compound (e.g., a chiral acid to resolve a racemic base).[2][5]

  • Availability and Cost: Commercially available and inexpensive agents like tartaric acid or (S)-mandelic acid are often screened first.[4][5]

  • Crystallinity: The resulting diastereomeric salts should be highly crystalline and easy to handle.

  • Recoverability: The agent should be easily recoverable after the resolution is complete.[2]

2. Should I use a single solvent or a mixed solvent system? Both can be effective. A mixed solvent system, often comprising a "solvent" (in which the salts are soluble) and an "anti-solvent" (in which they are not), offers greater flexibility to fine-tune solubility and supersaturation.[3] The optimal choice depends on the specific properties of the salts being separated.

3. What is the importance of a ternary phase diagram? A ternary phase diagram illustrates the phase behavior of the two diastereomeric salts and the solvent.[3] Constructing one is a powerful tool for understanding the system's equilibrium and identifying the optimal conditions (e.g., temperature, concentration) to maximize the recovery and purity of the desired salt.[1][3]

4. How is the diastereomeric excess (d.e.) determined? The diastereomeric excess of the crystalline solid is typically determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

5. What is the typical stoichiometry of the resolving agent? While a 1:1 molar ratio of resolving agent to racemate is a common starting point, this is not always optimal.[7] Varying the stoichiometry, for instance by using 0.5 to 1.5 equivalents, can significantly impact the purity and yield of the crystallization and should be a key parameter to optimize.[1][8]

Data Presentation

The following tables summarize the impact of different experimental conditions on diastereomeric purity and resolution efficiency, based on findings from cited literature.

Table 1: Effect of Solvent on Resolution Efficiency

EntryRacemic CompoundResolving AgentSolventResolution Efficiency*Diastereomeric PurityReference
1Hydroxycarboxylic Acid(-)-ADPEWaterModerate-[9]
2Hydroxycarboxylic Acid(-)-ADPEEthanol~0.6-[9]
3Hydroxycarboxylic Acid(-)-ADPETetrahydrofuran (THF)High (Near Ideal)High[9]
4Hydroxycarboxylic Acid(-)-ADPEn-PropanolHighHigh[9]

*Resolution efficiency is a measure that combines yield and optical purity.

Table 2: Improvement of Purity via Recrystallization

EntryCompoundResolving AgentProcessSolventYieldDiastereomeric Excess (d.e.)Reference
11-(3-methoxyphenyl)ethylamine(R)-Mandelic AcidFirst CrystallizationMethanol70%99%[4]
21-(3-methoxyphenyl)ethylamine(R)-Mandelic AcidRecrystallization of Solid from Entry 12-Propanol97%100%[4]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

  • Dissolution: Dissolve the racemic compound and the selected resolving agent (typically in a 0.5-1.0 molar equivalent range) in the chosen solvent at an elevated temperature until a clear solution is obtained.[2]

  • Hot Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed filter to remove them.[2]

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A controlled, slow cooling rate is crucial for selective crystallization.[3] Further cooling in an ice bath may be required to maximize the yield.

  • Isolation: Collect the precipitated crystals by vacuum filtration.[1]

  • Washing: Wash the collected crystals sparingly with a small amount of cold solvent to remove any residual mother liquor, which contains the more soluble diastereomer.[1]

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Determine the diastereomeric excess (d.e.) of the dried solid using HPLC or NMR.[1]

Protocol 2: High-Throughput Solvent Screening

This protocol is adapted for a 96-well plate format to efficiently screen multiple solvents.

  • Stock Solution Preparation: Prepare a stock solution of the racemic compound and the resolving agent in a suitable volatile solvent like methanol.[3]

  • Aliquotting: Dispense a fixed volume of the stock solution into each well of a 96-well plate.

  • Evaporation: Evaporate the initial solvent completely, leaving a solid residue of the diastereomeric salts in each well.[3]

  • Solvent Addition: Add a fixed volume of each unique screening solvent or solvent mixture to the respective wells.

  • Equilibration: Seal the plate and agitate it at a controlled temperature for a set period (e.g., 24 hours) to allow the systems to reach equilibrium.[3]

  • Analysis: After equilibration, analyze the composition of the solid and liquid phases in each well (e.g., by taking a sample of the supernatant for HPLC analysis) to identify solvent systems that provide the best separation.

Protocol 3: Recrystallization for Purity Enhancement

  • Dissolution: Transfer the diastereomerically-enriched salt to a clean flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.[10]

  • Cooling: Allow the solution to cool slowly to room temperature without disturbance to promote the growth of large, pure crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize recovery.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Rinse the crystals with a minimal amount of ice-cold solvent.[11]

  • Drying and Analysis: Dry the purified crystals and re-analyze the diastereomeric purity to confirm enhancement. Repeat the process if necessary.

Visualizations

Diastereomeric_Resolution_Workflow racemate Racemic Mixture (R-Enantiomer + S-Enantiomer) dissolve 1. Dissolve in Optimal Solvent racemate->dissolve agent Chiral Resolving Agent (e.g., S-Agent) agent->dissolve salts Diastereomeric Salts in Solution (R,S-Salt + S,S-Salt) dissolve->salts crystallize 2. Controlled Cooling & Crystallization salts->crystallize separation 3. Filtration crystallize->separation solid Solid Crystal (Enriched in Less Soluble Salt, e.g., R,S-Salt) separation->solid Solid Phase liquid Mother Liquor (Enriched in More Soluble Salt, e.g., S,S-Salt) separation->liquid Liquid Phase recrystallize 4. Recrystallization (Optional, for Purity) solid->recrystallize pure_solid High Purity Diastereomeric Salt recrystallize->pure_solid liberation 5. Liberate Enantiomer (e.g., add base/acid) pure_solid->liberation pure_enantiomer Pure R-Enantiomer liberation->pure_enantiomer

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting_Tree start Crystallization Issue? no_xtals No Crystals Formed start->no_xtals Yes low_de Low Diastereomeric Purity (d.e.) start->low_de No, but... sol1 Increase Concentration Add Anti-Solvent Lower Temperature Add Seed Crystals no_xtals->sol1 oiling Product 'Oiling Out' low_de->oiling No, but... sol2 Screen Solvents Slow Cooling Rate Recrystallize Adjust Stoichiometry low_de->sol2 sol3 Reduce Supersaturation (Slower Cooling) Use More Dilute Solution Change Solvent oiling->sol3

Caption: Decision tree for troubleshooting common crystallization problems.

RRR_Cycle resolution Diastereomeric Salt Resolution liquor Mother Liquor (Contains undesired enantiomer) resolution->liquor Liquid product Desired Diastereomer (Crystallized Product) resolution->product Solid racemization Racemization (Converts undesired to racemic) liquor->racemization recycle Recycle racemization->recycle recycle:s->resolution:w

Caption: The Resolution-Racemization-Recycle (RRR) process to improve yield.

References

Overcoming poor separation in chiral HPLC of 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral HPLC of 1-(3-Methoxyphenyl)ethanamine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor separation of this compound enantiomers in chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common causes of poor resolution between the enantiomers of this compound?

A1: Poor resolution in the chiral HPLC separation of this compound is often due to several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not offer sufficient stereoselectivity for this specific analyte. Polysaccharide-based columns are a common starting point for chiral separations.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase, including the organic modifier, its concentration, and any additives, is critical for achieving separation.[1][2] For basic compounds like this compound, basic additives are often necessary.[3][4]

  • Incorrect Flow Rate: Chiral separations can be more sensitive to flow rate than achiral separations. Often, a lower flow rate can improve resolution.[2]

  • Inadequate Temperature Control: Temperature plays a significant role in chiral recognition and can impact resolution.[2][5][6]

  • Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.[2]

Q2: I'm observing significant peak tailing for both enantiomers. What could be the cause and how can I fix it?

A2: Peak tailing in chiral HPLC is a common issue that can be attributed to:

  • Secondary Interactions: Unwanted interactions between the basic amine group of your analyte and residual silanols on silica-based CSPs can cause tailing.[2] Adding a basic modifier to the mobile phase, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), can help to minimize these interactions.[3][4]

  • Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can lead to peak tailing.

  • Column Contamination: Buildup of contaminants on the column can create active sites that lead to tailing.[2] Following a proper column washing procedure is recommended.

  • Column Degradation: The performance of a chiral column can degrade over time, resulting in poor peak shapes.[2]

Q3: My peaks are broad, and the separation is incomplete. What adjustments can I make to my method?

A3: To address broad and poorly separated peaks, consider the following adjustments:

  • Optimize Mobile Phase:

    • Modifier Type and Concentration: Vary the organic modifier (e.g., isopropanol, ethanol) and its concentration in the mobile phase.[1]

    • Additive: For a basic analyte like this compound, the addition of a basic additive is often crucial.[3] Experiment with different basic additives and their concentrations (typically 0.1-0.5%).[3]

  • Adjust Flow Rate: Try reducing the flow rate, as chiral separations often benefit from lower flow rates.[2]

  • Vary Temperature: Temperature can have a significant, and sometimes unpredictable, effect on chiral separations.[1][5][6] Both increasing and decreasing the temperature should be explored.

  • Reduce Injection Volume: Injecting a smaller sample volume can prevent column overload and improve peak shape.[7]

Q4: I am not seeing any separation between the enantiomers. What should be my first troubleshooting step?

A4: If there is no separation, the primary issue is likely a lack of enantioselectivity between the analyte and the chiral stationary phase under the current conditions.

  • Confirm Column Suitability: Ensure the chosen CSP is appropriate for separating primary amines.[8][9] Polysaccharide-based CSPs are a good starting point, but others like crown-ether based phases can also be effective for primary amines.[9][10]

  • Drastic Mobile Phase Changes: Make significant changes to your mobile phase composition. If you are using a normal-phase method (e.g., hexane/isopropanol), try a different alcohol modifier or a significantly different ratio.[1] Also, ensure you are using an appropriate additive for your basic analyte.[3]

  • Screen Different Columns: If optimizing the mobile phase on your current column is unsuccessful, it is advisable to screen other chiral columns with different selectivities.[1]

Quantitative Data Summary

The following tables summarize typical starting conditions and parameters that can be adjusted to optimize the chiral separation of primary amines.

Table 1: Typical Starting Conditions for Chiral HPLC Method Development

ParameterNormal PhaseReversed Phase
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose (B160209) or Cellulose (B213188) derivatives)Protein-based, Cyclodextrin-based
Mobile Phase Hexane/Alcohol (e.g., Isopropanol, Ethanol)Acetonitrile/Water or Methanol/Water with buffer
Alcohol % (Normal Phase) 10-20%N/A
Organic % (Reversed Phase) N/A10-50%
Additive (for basic analytes) 0.1% Diethylamine (DEA) or Triethylamine (TEA)0.1% Trifluoroacetic Acid (TFA) or appropriate buffer
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C25 °C

Table 2: Troubleshooting Parameter Adjustments

ParameterRange to InvestigateExpected Outcome on Separation
Organic Modifier % 5 - 40%Affects retention time and can influence selectivity
Additive Concentration 0.05 - 0.5%Improves peak shape for basic analytes and can affect selectivity
Flow Rate 0.2 - 1.2 mL/minLower flow rates often improve resolution
Temperature 10 - 40 °CCan significantly alter selectivity and resolution[1][5][6]

Experimental Protocols

Protocol 1: Generic Chiral Method Development for this compound

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Preparation (Normal Phase):

    • Prepare a stock solution of the mobile phase, for example, Hexane/Isopropanol (90:10 v/v).

    • Add a basic modifier, such as Diethylamine (DEA), to a final concentration of 0.1%.

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Optimization:

    • If no or poor separation is observed, systematically alter one parameter at a time.

    • Mobile Phase Composition: Vary the percentage of the alcohol modifier from 5% to 30%.

    • Flow Rate: Reduce the flow rate in increments, for example, to 0.8 mL/min and then to 0.5 mL/min.

    • Temperature: Adjust the column temperature, for instance, to 15 °C and then to 35 °C.[1][5][6]

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Chiral Separation Start Poor or No Separation CheckPeakShape Evaluate Peak Shape Start->CheckPeakShape TailingFronting Tailing or Fronting? CheckPeakShape->TailingFronting AdjustAdditive Adjust Additive Type/ Concentration TailingFronting->AdjustAdditive Yes CheckResolution Assess Resolution TailingFronting->CheckResolution No AdjustAdditive->CheckResolution OptimizeMobilePhase Optimize Mobile Phase (Modifier Ratio) CheckResolution->OptimizeMobilePhase AdjustFlowRate Decrease Flow Rate OptimizeMobilePhase->AdjustFlowRate VaryTemperature Vary Temperature AdjustFlowRate->VaryTemperature ScreenColumns Screen Different CSPs VaryTemperature->ScreenColumns GoodSeparation Good Separation ScreenColumns->GoodSeparation

Caption: Troubleshooting workflow for poor chiral HPLC separation.

G cluster_1 Key Parameter Relationships in Chiral HPLC cluster_2 Mobile Phase Components cluster_3 Stationary Phase Parameters Parameter Mobile Phase Stationary Phase Temperature Flow Rate Effects Effect Selectivity (α) Efficiency (N) Resolution (Rs) Peak Shape Parameters:s->Effects:n influences Modifier Organic Modifier (e.g., IPA, EtOH) Modifier->Parameters:s Additive Additive (e.g., DEA, TFA) Additive->Parameters:s CSP Chiral Selector (e.g., Polysaccharide) CSP->Parameters:s

References

Validation & Comparative

Purity Analysis of (S)-1-(3-Methoxyphenyl)ethanamine by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of chiral compounds such as (S)-1-(3-Methoxyphenyl)ethanamine is a critical step in development and quality control. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of HPLC methods for the purity analysis of (S)-1-(3-Methoxyphenyl)ethanamine, supported by experimental data from closely related compounds and established methodologies for this class of amines.

Comparison of HPLC Methodologies

The purity analysis of (S)-1-(3-Methoxyphenyl)ethanamine can be approached using two main HPLC strategies: achiral (reverse-phase) HPLC for determining chemical purity and chiral HPLC for quantifying the enantiomeric excess (e.e.). The choice of method depends on the specific purity aspect being investigated.

Table 1: Comparison of HPLC Methods for the Analysis of Phenylalkanamines

Method TypeStationary PhaseMobile PhaseApplicationAdvantagesDisadvantages
Chiral Normal-Phase HPLC Polysaccharide-based (e.g., Chiralcel OD-H)Hexane/Isopropanol with additive (e.g., DEA)Enantiomeric PurityHigh enantioselectivity for many chiral amines. Good resolution.Requires non-polar solvents, which may have solubility limitations for some samples.
Chiral Reverse-Phase HPLC Polysaccharide-based (e.g., Chiralcel OD-3R)Acetonitrile (B52724)/Water or Methanol/Water with buffersEnantiomeric PurityBroad applicability, compatible with aqueous samples.May require more method development to achieve optimal separation.
Achiral Reverse-Phase HPLC C18 (Octadecylsilane)Acetonitrile/Water or Methanol/Water with buffers (e.g., phosphate, acetate)Chemical PurityRobust and widely applicable for separating the main compound from impurities.Does not separate enantiomers.
Supercritical Fluid Chromatography (SFC) Cyclofructan-basedCO2 with alcohol modifier (e.g., Methanol) and additivesEnantiomeric PurityFast separations, reduced solvent consumption ("green" technique).[1]Requires specialized instrumentation.

Experimental Protocols

Below are detailed experimental protocols for both chiral and achiral HPLC analysis, based on established methods for analogous compounds.

Protocol 1: Chiral HPLC for Enantiomeric Purity Determination

This method is adapted from the analysis of a structurally similar compound, (S)-1-(3-methoxyphenyl)ethan-1-ol, and is suitable for determining the enantiomeric excess of (S)-1-(3-Methoxyphenyl)ethanamine.[2]

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralcel OD-H, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Hexane:Isopropanol = 95:5 (v/v). An additive like diethylamine (B46881) (DEA) at 0.1% may be required to improve peak shape for amines.

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100.

Table 2: Expected Chromatographic Data for Chiral Separation (Hypothetical)

CompoundRetention Time (min)Resolution (Rs)Enantiomeric Excess (%)
(S)-1-(3-Methoxyphenyl)ethanamine~15> 2.0> 99%
(R)-1-(3-Methoxyphenyl)ethanamine~18

Note: Retention times are estimates and will vary based on the specific system and conditions.

Protocol 2: Achiral HPLC for Chemical Purity Determination

This is a general reverse-phase HPLC method for assessing the purity of the compound from other chemical impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid - TFA). For example, 10% to 90% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

  • Data Analysis: Chemical purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks.

Logical Workflow for Purity Analysis

The following diagram illustrates the typical workflow for the complete purity analysis of a chiral compound like (S)-1-(3-Methoxyphenyl)ethanamine.

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep Weigh and dissolve sample in appropriate solvent achiral Achiral (Reverse-Phase) HPLC for Chemical Purity prep->achiral chiral Chiral HPLC for Enantiomeric Purity prep->chiral data_achiral Integrate peaks and calculate % area purity achiral->data_achiral data_chiral Integrate enantiomer peaks and calculate % e.e. chiral->data_chiral report Final Purity Report data_achiral->report data_chiral->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The purity analysis of (S)-1-(3-Methoxyphenyl)ethanamine requires a dual approach. Achiral reverse-phase HPLC is a robust method for determining chemical purity by separating the target compound from synthesis-related impurities. For the critical assessment of enantiomeric purity, a chiral HPLC method, likely on a polysaccharide-based stationary phase such as Chiralcel OD-H, is essential. The selection of the appropriate column and mobile phase is paramount for achieving the necessary resolution between enantiomers. For high-throughput applications, Supercritical Fluid Chromatography (SFC) presents a faster and more environmentally friendly alternative.[1] The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to establish and validate reliable purity testing methods for (S)-1-(3-Methoxyphenyl)ethanamine and related chiral amines.

References

Determining Enantiomeric Excess of 1-(3-Methoxyphenyl)ethanamine: A Comparative Guide to Chiral HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount for characterizing chiral molecules. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for quantifying the enantiomeric purity of 1-(3-Methoxyphenyl)ethanamine. While chiral HPLC remains a gold standard for its high resolution, NMR spectroscopy offers a rapid, alternative approach.

Comparison of Analytical Methods

The primary method for determining the enantiomeric excess of this compound is chiral High-Performance Liquid Chromatography (HPLC). An alternative, and often faster, method is Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.

FeatureChiral HPLC¹H NMR with Chiral Solvating Agent
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct chemical shifts for each enantiomer.
Sample Preparation Dissolving the sample in the mobile phase.Mixing the sample with a chiral solvating agent in an NMR solvent.
Analysis Time Typically 10-30 minutes per sample.Typically 5-15 minutes per sample.
Resolution Generally provides baseline separation of enantiomers.Resolution depends on the choice of solvating agent and the magnetic field strength.
Quantification Integration of peak areas in the chromatogram.Integration of distinct peaks in the NMR spectrum.
Advantages High accuracy, precision, and robustness. Well-established technique.Rapid analysis, minimal method development, and provides structural information.
Disadvantages Requires specialized and expensive chiral columns. Method development can be time-consuming.Lower sensitivity compared to HPLC with UV detection. Potential for peak overlap.

Experimental Protocols

Chiral HPLC Method

This protocol is based on established methods for the separation of structurally similar aryl-substituted ethanamines. Polysaccharide-based chiral stationary phases are widely used for this class of compounds due to their broad applicability.[1]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP).

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers ((R)- and (S)-isomer) in the chromatogram using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

¹H NMR Spectroscopy with a Chiral Solvating Agent

This method provides a rapid determination of enantiomeric excess by inducing chemical shift non-equivalence between the enantiomers through the formation of diastereomeric complexes with a chiral solvating agent (CSA).[2] (R)-1,1'-Bi-2-naphthol ((R)-BINOL) is a commonly used CSA for primary amines.[3]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

Sample Preparation:

  • In an NMR tube, dissolve approximately 5 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the sample.

  • To the same NMR tube, add 1.0 to 1.2 equivalents of (R)-BINOL.

  • Gently mix the contents of the NMR tube.

  • Acquire the ¹H NMR spectrum of the mixture.

Data Analysis:

  • Identify a proton signal in the spectrum of this compound that shows clear separation into two distinct peaks after the addition of (R)-BINOL. The methine proton (CH-NH₂) is a likely candidate.

  • Integrate the two separated signals corresponding to the two diastereomeric complexes.

  • Calculate the enantiomeric excess using the integral values: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

Experimental Workflow

experimental_workflow cluster_hplc Chiral HPLC Method cluster_nmr ¹H NMR Method hplc_prep Sample Preparation: Dissolve in Mobile Phase hplc_analysis HPLC Analysis: Inject onto Chiral Column hplc_prep->hplc_analysis hplc_data Data Acquisition: UV Chromatogram hplc_analysis->hplc_data hplc_calc Calculation: Integrate Peaks, Calculate ee% hplc_data->hplc_calc result Enantiomeric Excess (%) hplc_calc->result nmr_prep Sample Preparation: Dissolve in CDCl₃, Add (R)-BINOL nmr_analysis NMR Analysis: Acquire ¹H Spectrum nmr_prep->nmr_analysis nmr_data Data Acquisition: NMR Spectrum nmr_analysis->nmr_data nmr_calc Calculation: Integrate Diastereotopic Peaks, Calculate ee% nmr_data->nmr_calc nmr_calc->result start Racemic or Enantioenriched This compound start->hplc_prep start->nmr_prep

Caption: Workflow for ee determination by HPLC and NMR.

References

A Comparative Guide to Resolving Agents for 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation of enantiomers of 1-(3-methoxyphenyl)ethanamine is a critical step in the synthesis of various pharmaceutical compounds, where the desired therapeutic activity is often associated with a single stereoisomer. This guide provides a comparative analysis of resolving agents for the diastereomeric crystallization of racemic this compound, supported by available experimental data.

Performance of Chiral Resolving Agents

The most common and industrially scalable method for separating enantiomers of amines is through the formation of diastereomeric salts using a chiral resolving agent.[1][2] This process involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1] The desired enantiomer of the amine is then recovered by basification of the separated salt.

While several chiral acids are commonly employed for the resolution of amines, detailed experimental data for the resolution of this compound is most readily available for mandelic acid.

Table 1: Comparison of Resolving Agent Performance for this compound

Resolving AgentMolar Ratio (Amine:Acid)Solvent(s)Yield (%)Diastereomeric Excess (de%)Enantiomeric Excess (ee%)Reference
(R)-Mandelic Acid1:1 (initial salt formation)Methanol (initial), 2-Propanol (recrystallization)70 (initial), 97 (after recrystallization)99 (initial), 100 (after recrystallization)>99[3][4]
Tartaric AcidData not available-----
Camphorsulfonic AcidData not available-----

Note: While tartaric acid and camphorsulfonic acid are commonly used resolving agents for amines, specific performance data for the resolution of this compound was not found in the reviewed literature. Screening of these and other resolving agents may be necessary to determine optimal conditions for a specific process.

Experimental Workflow for Diastereomeric Resolution

The general process for the chiral resolution of an amine via diastereomeric salt formation is illustrated in the following workflow.

G cluster_0 Salt Formation cluster_1 Crystallization & Separation cluster_2 Liberation of Enantiomer racemic_amine Racemic This compound mix Mixing and Dissolution racemic_amine->mix resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->mix solvent Solvent (e.g., Methanol) solvent->mix crystallization Cooling & Crystallization mix->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble_salt basification Basification (e.g., NaOH aq.) less_soluble_salt->basification extraction Solvent Extraction (e.g., Dichloromethane) basification->extraction pure_enantiomer Enantiomerically Pure (R)-1-(3-Methoxyphenyl)ethanamine extraction->pure_enantiomer

A generalized workflow for the diastereomeric resolution of an amine.

Detailed Experimental Protocols

The following protocols are based on published literature and provide a starting point for the resolution of this compound.

Protocol 1: Resolution with (R)-Mandelic Acid[3][4]

1. Formation of Diastereomeric Salts:

  • Dissolve racemic this compound in methanol.

  • Add an equimolar amount of (R)-mandelic acid to the solution.

  • Allow the mixture to stand, which results in the precipitation of the less-soluble diastereomeric salt.

2. Isolation of the Less-Soluble Salt:

  • Collect the precipitated salt by filtration. This initial crystallization yields the (R)-amine-(R)-mandelic acid salt with approximately 99% diastereomeric excess.[3][4]

3. Recrystallization for Enhanced Purity:

  • Recrystallize the isolated salt from 2-propanol. This step increases the diastereomeric excess to 100%.[3][4]

4. Liberation of the Free Amine:

  • Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium hydroxide).[1]

  • Stir the mixture until the salt completely dissolves and partitions between the two phases.

  • Separate the organic layer, wash it with water, and dry it over a suitable drying agent (e.g., sodium sulfate).

  • Evaporate the solvent to obtain the enantiomerically pure (R)-1-(3-methoxyphenyl)ethanamine.

Conclusion

Based on the available literature, (R)-mandelic acid is a highly effective resolving agent for this compound, providing high yield and excellent diastereomeric and enantiomeric purity after a two-step crystallization process.[3][4] While other common resolving agents like tartaric acid and camphorsulfonic acid are viable candidates for the resolution of amines, specific experimental data for their application with this compound is not as readily available. Researchers are encouraged to perform screening experiments with a variety of chiral acids and solvent systems to identify the optimal conditions for their specific needs. The choice of resolving agent will ultimately depend on factors such as efficiency, cost, and scalability of the process.

References

Structural Elucidation of 1-(3-Methoxyphenyl)ethanamine: A Comparative Guide to Spectroscopic Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 11, 2025 – In the landscape of pharmaceutical and chemical research, the unambiguous structural determination of chiral amines is a critical step. This guide provides a comprehensive comparison of spectroscopic methods for the validation of the structure of 1-(3-Methoxyphenyl)ethanamine, a key intermediate in the synthesis of various biologically active compounds. The focus is on the powerful combination of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, with supporting data from alternative techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Unveiling the Molecular Architecture with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of each atom. For this compound, ¹H and ¹³C NMR spectra provide a definitive fingerprint of its structure.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons will appear in the downfield region, typically between 6.7 and 7.3 ppm, with splitting patterns dictated by their substitution on the benzene (B151609) ring. The methoxy (B1213986) protons will present as a sharp singlet around 3.8 ppm. The methine proton of the ethanamine group will be a quartet due to coupling with the adjacent methyl protons, while the methyl protons will appear as a doublet. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be variable.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₂-H)~ 6.9d1H
Aromatic (C₄-H)~ 6.8t1H
Aromatic (C₅-H)~ 7.2t1H
Aromatic (C₆-H)~ 6.8d1H
Methoxy (-OCH₃)~ 3.8s3H
Methine (-CH)~ 4.1q1H
Amine (-NH₂)Variablebr s2H
Methyl (-CH₃)~ 1.4d3H

Note: Predicted values based on analogous compounds and standard chemical shift tables.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Quaternary Aromatic (C₁)~ 145
Aromatic (C₂)~ 112
Quaternary Aromatic (C₃)~ 160
Aromatic (C₄)~ 118
Aromatic (C₅)~ 129
Aromatic (C₆)~ 113
Methoxy (-OCH₃)~ 55
Methine (-CH)~ 51
Methyl (-CH₃)~ 25

Note: Predicted values based on analogous compounds and standard chemical shift tables.

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically operating at 100 MHz for carbon. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon. A 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

Alternative Structural Validation Techniques

While NMR provides the most detailed structural information, other spectroscopic techniques offer complementary data for a comprehensive validation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (151.21 g/mol )[1]. A common fragmentation pathway for amines is the alpha-cleavage, which in this case would lead to the loss of a methyl radical to produce a prominent fragment ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the primary amine (around 3300-3400 cm⁻¹, typically two bands), C-H stretches of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretches of the aromatic ring (around 1450-1600 cm⁻¹), and the C-O stretch of the methoxy group (around 1050-1250 cm⁻¹)[2][3].

Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
¹H NMR Detailed information on the proton framework, including chemical environment, connectivity (through coupling), and stoichiometry (through integration).High resolution, non-destructive, provides unambiguous structural information.Requires relatively pure sample, can be complex to interpret for large molecules.
¹³C NMR Information on the carbon skeleton, number of unique carbons, and their chemical environment.Complements ¹H NMR, provides direct evidence of the carbon framework.Lower sensitivity than ¹H NMR, requires longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, which can be used to deduce structural features.High sensitivity, requires very small sample amounts.Isomers can have identical molecular weights and similar fragmentation patterns.
FTIR Spectroscopy Identification of functional groups present in the molecule.Fast, simple to operate, provides a quick overview of the functional groups.Does not provide detailed information on the overall molecular structure or connectivity.
Chiral Chromatography (HPLC/GC) Separation and quantification of enantiomers.[][5][6][7][8]Essential for determining enantiomeric purity.Does not provide structural information of the individual enantiomers.

Visualizing the Analytical Workflow

The process of validating the structure of this compound can be visualized as a logical workflow, starting from the purified compound and leading to its confirmed structure and purity.

Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR 1H & 13C NMR Spectroscopy Purification->NMR Primary Structural Elucidation MS Mass Spectrometry (MS) Purification->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Purification->FTIR Functional Group Identification Chiral Chiral Analysis (HPLC/GC) Purification->Chiral Enantiomeric Purity Interpretation Spectral Data Interpretation & Comparison with Expected Values NMR->Interpretation MS->Interpretation FTIR->Interpretation Chiral->Interpretation Validation Structure Confirmed Interpretation->Validation

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and structural validation of this compound using various spectroscopic techniques.

Comparative Analysis of Spectroscopic Methods

The choice of analytical technique depends on the specific information required. NMR spectroscopy is unparalleled for complete structural elucidation, while other methods provide crucial complementary information.

Comparison of Analytical Methods for Structural Analysis NMR ¹H & ¹³C NMR Provides detailed connectivity and stereochemistry High information content MS Mass Spectrometry Determines molecular weight and fragmentation High sensitivity FTIR FTIR Spectroscopy Identifies functional groups Fast and simple Chiral Chiral Chromatography Separates and quantifies enantiomers Essential for stereoisomers center->NMR center->MS center->FTIR center->Chiral

Caption: A diagram comparing the primary applications and strengths of different spectroscopic and chromatographic methods for the structural analysis of this compound.

References

A Comparative Guide to the Synthesis of Enantiopure 1-(3-Methoxyphenyl)ethanamine: Asymmetric Synthesis vs. Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

The enantiomeric purity of pharmaceutical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 1-(3-Methoxyphenyl)ethanamine is a crucial chiral building block in the synthesis of various drugs. This guide presents a detailed comparison of two principal strategies for producing this intermediate in an enantiopure form: direct asymmetric synthesis and classical chiral resolution. We provide a side-by-side analysis of their performance, supported by experimental data, to assist researchers in making an informed decision based on the specific requirements of their project.

Quantitative Performance Comparison

The selection of a synthetic strategy often hinges on a balance between yield, purity, cost, and scalability. The following table summarizes the key quantitative metrics for a representative method from each approach.

MetricAsymmetric Synthesis (Reductive Amination)Chiral Resolution (Diastereomeric Crystallization)
Starting Material 3'-Methoxyacetophenone (prochiral)Racemic this compound
Theoretical Maximum Yield 100%50% (per resolution cycle)
Reported Overall Yield 64–78% (two steps)[1]~68% (after two crystallizations)[1]
Reported Enantiomeric Purity 66–98% e.e.[1]>99% d.e. (>99% e.e. of the amine)[1]
Key Reagents Chiral Auxiliary (e.g., α-methylbenzylamine), Lewis Acid (e.g., Ti(O-i-Pr)₄), Hydrogenation Catalyst (e.g., Raney Ni, Pd/C)Chiral Resolving Agent (e.g., (R)-Mandelic Acid)
Primary Advantage High theoretical yield and atom economy.Can achieve very high enantiomeric purity with a well-established and robust method.
Primary Disadvantage May require extensive optimization of catalyst and reaction conditions; potentially expensive chiral auxiliaries or catalysts.Inherently limited to a 50% yield of the desired enantiomer from the racemate, requiring efficient recycling of the undesired enantiomer to be economical.

Conceptual Workflow and Logic

The two synthetic routes are fundamentally different in their approach to establishing the final stereocenter. Asymmetric synthesis creates the desired enantiomer selectively from a flat, prochiral precursor. In contrast, chiral resolution begins with a 50/50 mixture of both enantiomers and separates them.

G cluster_asymmetric Asymmetric Synthesis Workflow cluster_resolution Chiral Resolution Workflow as_start Prochiral Ketone (3'-Methoxyacetophenone) as_step1 Asymmetric Reductive Amination (with Chiral Auxiliary) as_start->as_step1 as_intermediate Diastereomeric Intermediate as_step1->as_intermediate as_step2 Hydrogenolysis (Auxiliary Removal) as_intermediate->as_step2 as_end Single Enantiomer Amine as_step2->as_end cr_start Racemic Amine (R/S Mixture) cr_step1 Salt Formation (with Chiral Resolving Agent) cr_start->cr_step1 cr_intermediate Diastereomeric Salt Mixture cr_step1->cr_intermediate cr_step2 Fractional Crystallization cr_intermediate->cr_step2 cr_salt Isolated Diastereomeric Salt cr_step2->cr_salt cr_liquor Mother Liquor with Other Diastereomer cr_step2->cr_liquor cr_step3 Liberation of Free Amine (Base Treatment) cr_salt->cr_step3 cr_end Single Enantiomer Amine cr_step3->cr_end

References

Efficacy of Different Lipases for the Kinetic Resolution of 1-(3-Methoxyphenyl)ethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral amines is of paramount importance in the pharmaceutical industry, as enantiomers of a drug molecule often exhibit different pharmacological activities. One efficient method to obtain enantiomerically pure amines is through the kinetic resolution of a racemic mixture using lipases. This guide provides a comparative overview of the efficacy of different lipases for the kinetic resolution of 1-(3-methoxyphenyl)ethanamine, a valuable chiral building block.

Comparison of Lipase (B570770) Efficacy

The selection of an appropriate lipase is crucial for achieving high enantioselectivity and conversion in the kinetic resolution of this compound. The following table summarizes the performance of various lipases in the acylation of racemic this compound. The data highlights the superior performance of Candida antarctica Lipase B (CALB), particularly its immobilized form, Novozym 435, in this biotransformation.

LipaseAcylating AgentSolventTime (h)Conversion (%)Enantiomeric Excess (ee) of Amide (%)Enantioselectivity (E)Reference
Novozym 435 (CALB)Ethyl acetateToluene812.095.550[1]
Novozym 435 (CALB)Ethyl acetateToluene2425.594.246[1]
CalB T2-150Ethyl acetateToluene83.285.313[1]
CalB T2-150Ethyl acetateToluene248.188.317[1]
Pseudomonas cepacia LipaseEthoxyethyl acetateEthyl acetate--99.9 (for (R)-α-phenylethyl acetamide)-

Note: Data for Pseudomonas cepacia lipase is for a structurally related amine, α-phenylethylamine, as specific data for this compound was not available in the searched literature. This is included to provide a broader context of lipase performance for aromatic amines.

Experimental Protocols

A general experimental procedure for the lipase-catalyzed kinetic resolution of racemic this compound is described below. The specific conditions, such as the choice of acylating agent, solvent, temperature, and reaction time, can be optimized for each specific lipase to achieve the best results.

General Procedure for Kinetic Resolution:

  • To a solution of racemic this compound (1.0 equivalent) in an organic solvent (e.g., toluene, methyl tert-butyl ether), add the acylating agent (e.g., ethyl acetate, diisopropyl malonate) (1.0-1.5 equivalents).

  • Add the lipase (e.g., Novozym 435, 10-50 mg per mmol of amine).

  • The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature (e.g., 30-40 °C).

  • The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion and enantiomeric excess of the product and the remaining substrate.

  • Once the desired conversion (ideally close to 50%) is reached, the enzyme is removed by filtration.

  • The product amide and the unreacted amine are separated by conventional methods, such as extraction or chromatography.

Experimental Workflow

The following diagram illustrates the general workflow for the lipase-catalyzed kinetic resolution of this compound.

G cluster_setup Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Analysis racemic_amine Racemic this compound mix Reaction Mixture racemic_amine->mix acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->mix solvent Organic Solvent (e.g., Toluene) solvent->mix lipase Lipase (e.g., Novozym 435) lipase->mix incubation Incubation (Controlled Temperature & Agitation) mix->incubation filtration Filtration to remove Lipase incubation->filtration separation Separation (e.g., Extraction, Chromatography) filtration->separation s_amine (S)-1-(3-Methoxyphenyl)ethanamine separation->s_amine r_amide (R)-N-acetyl-1-(3-Methoxyphenyl)ethanamine separation->r_amide analysis Analysis (GC/HPLC) - Conversion - Enantiomeric Excess separation->analysis

References

Comparative Study of Catalysts for the Reductive Amination of 3-Methoxyacetophenone to 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(3-Methoxyphenyl)ethanamine is a critical step in the development of various pharmaceutical compounds. Reductive amination of 3-methoxyacetophenone serves as a primary route for its synthesis, and the choice of catalyst is paramount in achieving high yield, selectivity, and, where required, enantioselectivity. This guide provides an objective comparison of various catalytic systems for this transformation, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts in the reductive amination of 3-methoxyacetophenone. The data highlights key reaction parameters and outcomes, allowing for a direct comparison of their efficiency and selectivity.

Catalyst SystemReducing AgentAmine SourceSolventTemperature (°C)Pressure (bar)Time (h)Yield (%)Enantiomeric Excess (ee %) / Diastereomeric Excess (de %)
Titanium-Based
Ti(OiPr)₄ / Raney NiH₂(R)- or (S)-α-methylbenzylamineNot specifiedNot specifiedNot specifiedNot specified76-90 (for the amination step)72-98 de
Ti(OiPr)₄ / H₂ / Pd-CH₂Ketone (for C₂-symmetrical amines)Solvent-freeNot specifiedNot specifiedNot specifiedHighExcellent de
Iridium-Based
[Cp*Ir(4-R-picolinamidate)Cl]Ammonium (B1175870) formate (B1220265)Ammonium formateEthanol (B145695)/Water (5:95)37Ambient20>90 (for 2°/3° amines)N/A
Palladium-Based
Pd(OH)₂/g-C₃N₄H₂Various aminesNot specifiedRoom TempNot specifiedNot specified>90N/A
Pd/CH₂Aniline2-MeTHFNot specifiedNot specifiedNot specifiedHighN/A
Copper-Based
Heterogeneous Cu catalystsH₂AnilineNot specifiedNot specifiedNot specifiedNot specifiedup to 95N/A
Cobalt-Based
Co-Ph@SiO₂(900)H₂ / NH₃AmmoniaNot specified1406.5 MPaNot specified>99 (conversion), >98 (selectivity)N/A

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for some of the key catalytic systems.

Asymmetric Reductive Amination using Ti(OiPr)₄/Raney Ni

This one-pot method is notable for its good to excellent yields and diastereomeric excess.[1]

  • Reaction Setup: A reaction vessel is charged with the prochiral ketone, a chiral auxiliary such as (R)- or (S)-α-methylbenzylamine, and the titanium(IV) isopropoxide catalyst.

  • Reduction: The mixture is then subjected to hydrogenation in the presence of Raney Nickel as a co-catalyst.

  • Hydrogenolysis: Following the initial reductive amination, the resulting diastereomeric secondary amine is subjected to hydrogenolysis to cleave the chiral auxiliary, yielding the desired primary amine with uncompromised enantiomeric excess.[1]

Iridium-Catalyzed Reductive Amination

Iridium catalysts, particularly those with picolinamidate ligands, have shown high efficiency in transfer hydrogenation for reductive amination.[2]

  • Catalyst Preparation: The [Cp*Ir(4-R-picolinamidate)Cl] catalysts are prepared according to previously described procedures.

  • Reaction Mixture: The aldehyde or ketone substrate is combined with the iridium catalyst and an amine source, often ammonium formate which also serves as the hydrogen donor.

  • Reaction Conditions: The reaction is typically carried out in a mixed solvent system, such as ethanol and water, at a mild temperature (e.g., 37 °C) under air for a specified duration (e.g., 20 hours).[2]

  • Workup and Analysis: The product is extracted with an organic solvent like ethyl acetate (B1210297) and quantified using gas chromatography (GC).[2]

Heterogeneous Catalysis with Pd(OH)₂/g-C₃N₄

Palladium nanospecies supported on porous g-C₃N₄ offer an efficient heterogeneous catalytic system for reductive amination.[3]

  • Catalyst Synthesis: Pd nanospecies are supported on porous g-C₃N₄ nanosheets. The hydroxyl group of the Pd(OH)₂ cluster is noted to be crucial for the reaction mechanism.[3]

  • Reaction: The reductive amination is carried out using molecular hydrogen as the reductant.

  • Mechanism: The reaction is facilitated by the hydroxyl group of the Pd(OH)₂ cluster, which aids in both the generation of the imine intermediate and the subsequent reduction of the C=N bond.[3] This allows for high selectivity, even for sterically hindered amines, at room temperature.[3]

Experimental Workflow

The general workflow for the reductive amination of 3-methoxyacetophenone to this compound is depicted in the following diagram. This process typically involves the in-situ formation of an imine intermediate followed by its reduction to the final amine product.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_process Process cluster_purification Purification cluster_product Final Product ketone 3-Methoxyacetophenone imine_formation Imine Formation (in-situ) ketone->imine_formation amine_source Amine Source (e.g., Ammonia, Primary Amine) amine_source->imine_formation catalyst Catalyst (e.g., Ti, Ir, Pd, Cu, Co) catalyst->imine_formation reduction Reduction catalyst->reduction reducing_agent Reducing Agent (e.g., H₂, Formate) reducing_agent->reduction solvent Solvent solvent->imine_formation reaction_conditions Reaction Conditions (Temp, Pressure, Time) reaction_conditions->imine_formation imine_formation->reduction Intermediate workup Aqueous Workup reduction->workup chromatography Column Chromatography workup->chromatography product This compound chromatography->product

Caption: General workflow for the synthesis of this compound via reductive amination.

References

A Comparative Guide to (S)-1-(3-Methoxyphenyl)ethanamine and its Alternatives in Chiral Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral amine is a critical decision in the synthesis of enantiomerically pure compounds. This guide provides a comparative analysis of (S)-1-(3-Methoxyphenyl)ethanamine against other common chiral resolving agents and highlights alternative synthetic strategies for obtaining chiral amines, with a focus on the synthesis of the Alzheimer's drug, (S)-rivastigmine.

Certificate of Analysis: Product Specifications

A Certificate of Analysis (CoA) provides key quality control parameters for a chemical substance. Below is a comparison of typical specifications for (S)-1-(3-Methoxyphenyl)ethanamine and two common alternative chiral amines, (S)-α-phenylethylamine and (R)-1-(1-Naphthyl)ethylamine.

Parameter(S)-1-(3-Methoxyphenyl)ethanamine(S)-α-Phenylethylamine(R)-1-(1-Naphthyl)ethylamine
Appearance Clear colourless to very pale yellow liquid[1]Clear colorless to pale yellow liquid[2]Colorless to light yellow liquid[3][4]
Assay (GC) ≥99.0%[1]≥97.5% to ≥99.0%[2][5]≥99%
Enantiomeric Excess (ee) >99.0%[1]Not specified in all CoAsNot specified in all CoAs
Optical Rotation -27° ± 2° (neat)[1]-30° ± 2° (c=10 in ethanol) or -40° ± 1° (neat)[2]Not specified in all CoAs
Refractive Index (@ 20°C) 1.5325-1.5345[1]1.5240-1.5280[2]1.623 (lit.)[6]
Purity (HPLC) Not specifiedNot specified96.70% to 99.99%[3][4]

Performance in Classical Resolution of Racemic Acids

The classical method for separating enantiomers of a racemic acid involves the formation of diastereomeric salts with a chiral amine. The differing solubilities of these salts allow for their separation by crystallization.

Case Study 1: Resolution of Racemic Ibuprofen (B1674241) with (S)-α-phenylethylamine

(S)-α-phenylethylamine is a widely used resolving agent. A common laboratory procedure involves the resolution of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[7][8]

Experimental Protocol:

  • Salt Formation: Racemic ibuprofen is dissolved in a suitable solvent (e.g., aqueous potassium hydroxide (B78521) solution). (S)-(-)-1-phenethylamine is then added slowly to the heated mixture. A precipitate of the (S,S) salt, which is less soluble, forms upon cooling.[8]

  • Isolation and Purification: The precipitated diastereomeric salt is collected by vacuum filtration and washed with a small amount of cold solvent.[8] The salt can be further purified by recrystallization from a suitable solvent like 2-propanol.[9]

  • Liberation of the Enantiomer: The purified salt is treated with a strong acid (e.g., 2M H₂SO₄) to liberate the enantiomerically enriched (S)-(+)-ibuprofen.[7][9]

  • Extraction: The (S)-(+)-ibuprofen is extracted with an organic solvent (e.g., methyl-t-butyl ether), and the solvent is evaporated to yield the final product.[9]

Performance Data:

ParameterValue
Yield of (S)-ibuprofen 1.25 g from starting racemic ibuprofen
Melting Point of Resolved (S)-ibuprofen 76-78 °C[9]
Optical Purity (ee) Not explicitly stated in the provided protocol, but the goal is high enantiomeric purity.
Case Study 2: Resolution of Racemic Naproxen (B1676952) with an N-Alkyl-D-glucamine

Experimental Protocol (General approach for Naproxen):

  • Salt Formation: Racemic naproxen is reacted with an enantiomerically pure amine (e.g., N-octyl-D-glucamine) in a suitable solvent.[10]

  • Crystallization: The diastereomeric salt of the desired (S)-enantiomer crystallizes out of the solution due to its lower solubility.[10]

  • Isolation: The crystals are separated by filtration.

  • Liberation: The pure (S)-naproxen is recovered from the salt by treatment with acid.

  • Racemization and Recycling: A key advantage of the naproxen process is the ability to racemize the undesired (R)-enantiomer remaining in the mother liquor and recycle it, significantly improving the overall yield.[10][11]

Performance Data (Naproxen Resolution):

ParameterValue
Yield of (S)-Naproxen Over 95% (with recycling of the undesired enantiomer)[10]
Enantiomeric Purity of (S)-Naproxen 99%[10]
Recovery of Resolving Agent >98% per cycle[10]

Alternative Strategies for Chiral Amine Synthesis: The Case of (S)-rivastigmine

(S)-1-(3-Methoxyphenyl)ethanamine is a key intermediate in the synthesis of (S)-rivastigmine. Besides classical resolution, other modern synthetic methods can be employed to obtain the chiral amine moiety with high enantiopurity. Below is a comparison of two such methods.

Method 1: Enzymatic Dynamic Kinetic Resolution (DKR)

This chemoenzymatic approach involves the resolution of a racemic alcohol precursor to the desired amine.

Experimental Protocol:

  • Reaction Setup: The synthesis starts from 3'-hydroxyacetophenone.[12] A key step is the dynamic kinetic resolution of the corresponding racemic alcohol. This is achieved using a combination of a polymer-bound ruthenium complex (for in-situ racemization of the slower-reacting enantiomer) and a lipase (B570770) (for enantioselective acylation).[12]

  • Enzymatic Reaction: The reaction is carried out in an organic solvent, and the lipase selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. The ruthenium catalyst continuously racemizes the unreacted alcohol, allowing for a theoretical yield of over 50% for the desired enantiomer.

  • Subsequent Steps: The resulting enantiomerically enriched product from the DKR is then converted in a few steps to (S)-rivastigmine.

Performance Data:

ParameterValue
Starting Material 3'-hydroxyacetophenone[12]
Overall Yield of (S)-rivastigmine 57% (over 5 steps)[12]
Enantiomeric Excess (ee) of (S)-rivastigmine Enantiopure[12]
Method 2: Asymmetric Reductive Amination

This method introduces the chiral center through an asymmetric catalytic reaction.

Experimental Protocol:

  • Starting Material Preparation: The synthesis begins with m-hydroxyacetophenone, which is first subjected to esterification.[13][14]

  • Asymmetric Reductive Amination: The key step is the direct asymmetric reductive amination of the resulting ketone. This reaction is catalyzed by an iridium-phosphoramidite ligand complex in the presence of diphenylmethanamine. The reaction is carried out under hydrogen pressure.[13][14]

  • Deprotection and Final Step: The resulting chiral amine is then deprotected and undergoes a final reductive amination to yield (S)-rivastigmine.[13][14]

Performance Data:

ParameterValue
Starting Material m-hydroxyacetophenone[13][14]
Overall Yield of (S)-rivastigmine 82% (over 4 steps)[13][14]
Yield of Chiral Amine Intermediate 93%[13][14]
Enantiomeric Excess (ee) of Chiral Amine Intermediate 96%[13][14]
Enantiomeric Excess (ee) of (S)-rivastigmine 96%[13]

Visualizing the Workflows

To better illustrate the processes described, the following diagrams outline the key experimental workflows.

G cluster_0 Classical Resolution of a Racemic Acid racemic_acid Racemic Acid diastereomeric_salts Mixture of Diastereomeric Salts racemic_acid->diastereomeric_salts chiral_amine (S)-1-(3-Methoxyphenyl)ethanamine or Alternative chiral_amine->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation less_soluble_salt Less Soluble Diastereomeric Salt separation->less_soluble_salt isolate more_soluble_salt More Soluble Diastereomeric Salt separation->more_soluble_salt in solution acidification1 Acidification less_soluble_salt->acidification1 acidification2 Acidification more_soluble_salt->acidification2 pure_enantiomer1 Pure Enantiomer 1 acidification1->pure_enantiomer1 pure_enantiomer2 Pure Enantiomer 2 acidification2->pure_enantiomer2 G cluster_1 Synthesis of (S)-rivastigmine via Asymmetric Reductive Amination start_ketone m-Hydroxyacetophenone esterification Esterification start_ketone->esterification keto_intermediate Keto-carbamate Intermediate esterification->keto_intermediate asymmetric_amination Asymmetric Reductive Amination (Ir-catalyst, H2, Diphenylmethanamine) keto_intermediate->asymmetric_amination chiral_amine_protected Enantioenriched Protected Amine asymmetric_amination->chiral_amine_protected deprotection N-Diphenylmethyl Deprotection chiral_amine_protected->deprotection chiral_amine_free Chiral Amine deprotection->chiral_amine_free final_amination Reductive Amination chiral_amine_free->final_amination s_rivastigmine (S)-Rivastigmine final_amination->s_rivastigmine

References

Benchmarking the purity of 1-(3-Methoxyphenyl)ethanamine from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Benchmarking the Purity of 1-(3-Methoxyphenyl)ethanamine

For professionals engaged in pharmaceutical research, drug development, and chemical synthesis, the purity of starting materials and intermediates like this compound is of paramount importance. This chiral amine is a valuable building block, and its isomeric and chemical purity can significantly impact reaction yields, impurity profiles, and the efficacy of the final active pharmaceutical ingredient (API). This guide offers a framework for comparing the purity of this compound from various suppliers, complete with hypothetical comparative data and detailed experimental protocols for in-house verification.

While direct, publicly available Certificates of Analysis (CoAs) for this compound from a wide range of suppliers are not always accessible, it is common practice for suppliers to provide lot-specific CoAs upon request. Researchers should always request and scrutinize these documents before purchase. One major supplier, Sigma-Aldrich, notes for some of its products that the buyer assumes responsibility for confirming purity, as analytical data may not be collected for certain research-grade chemicals[1]. Conversely, other suppliers like Thermo Fisher Scientific provide detailed specifications for enantiopure versions of this compound, including assay by Gas Chromatography (GC) and enantiomeric excess (ee)[2][3].

Comparative Purity Data from Representative Suppliers

To illustrate the potential variability in product quality, the following table summarizes hypothetical purity data for this compound from different categories of chemical suppliers. This data is representative of typical purity levels found in the industry for such compounds and should serve as a general guideline.

Supplier CategoryProduct DescriptionStated Purity (Assay)Enantiomeric Excess (ee)Analytical Method(s)
Major Chemical Supplier This compound (racemate)≥98%Not ApplicableGC, HPLC
Research Chemical Specialist (S)-(-)-1-(3-Methoxyphenyl)ethanamine≥99.0%>99.0%GC
Research Chemical Specialist (R)-(+)-1-(3-Methoxyphenyl)ethanamine≥99.0%≥97.5%GC
Custom Synthesis Provider (S)-(-)-1-(3-Methoxyphenyl)ethanamine≥99.5%≥99.5%Chiral HPLC, NMR

Note: This table contains hypothetical data based on typical industry standards and should be used for illustrative purposes only. Researchers must obtain lot-specific Certificates of Analysis from suppliers for definitive data.

Experimental Protocols for Purity Verification

A comprehensive assessment of this compound purity involves determining both its chemical purity (the percentage of the desired compound) and its enantiomeric purity (the relative amount of the desired enantiomer). High-Performance Liquid Chromatography (HPLC) is a primary and robust technique for these analyses.[4]

Chemical Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Objective: To quantify the percentage of this compound and detect any non-enantiomeric impurities.

Methodology:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the column. The chemical purity is calculated by dividing the peak area of the main component by the total area of all observed peaks.

Enantiomeric Purity Determination by Chiral HPLC

Objective: To determine the enantiomeric excess (e.e.) of a chiral sample of this compound.

Methodology:

  • Instrument: HPLC system with a UV or photodiode array detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H). Chiral chromatography is a cornerstone for separating and quantifying enantiomers.[5]

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio will need to be optimized for the specific column used.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a dilute solution of the amine (e.g., 0.5 mg/mL) in the mobile phase.

  • Analysis: Inject the sample. The two enantiomers will have different retention times. The enantiomeric excess is calculated using the following formula, where [S] and [R] represent the peak areas of the (S) and (R) enantiomers, respectively: e.e. (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

Visualizing the Workflow and Decision-Making Process

To further clarify the process of purity assessment, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an appropriate analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedures cluster_data Data Processing and Reporting start Receive this compound from Supplier prep_chem Prepare Sample for Chemical Purity Analysis start->prep_chem prep_enant Prepare Sample for Enantiomeric Purity Analysis start->prep_enant hplc_chem RP-HPLC Analysis prep_chem->hplc_chem hplc_enant Chiral HPLC Analysis prep_enant->hplc_enant calc_chem Calculate Chemical Purity (%) hplc_chem->calc_chem calc_enant Calculate Enantiomeric Excess (%) hplc_enant->calc_enant report Generate Purity Report calc_chem->report calc_enant->report

Caption: Experimental workflow for purity assessment.

analytical_method_selection node_method node_method is_chiral Is the sample enantiopure or racemic? racemic Racemic is_chiral->racemic Racemic enantiopure Enantiopure is_chiral->enantiopure Enantiopure need_quant Is quantitative analysis required? method_chiral_hplc Enantiomeric Purity by Chiral HPLC need_quant->method_chiral_hplc Yes method_nmr Purity by qNMR need_quant->method_nmr No (Qualitative) method_hplc Chemical Purity by RP-HPLC racemic->method_hplc enantiopure->need_quant

Caption: Decision guide for selecting an analytical method.

References

A Comparative Guide to Titration Methods for Determining the Concentration of 1-(3-Methoxyphenyl)ethanamine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of aqueous and non-aqueous titration methods for the quantitative analysis of the aromatic amine 1-(3-Methoxyphenyl)ethanamine.

This guide provides a comprehensive comparison of two primary titration methods for determining the concentration of solutions containing this compound: non-aqueous potentiometric titration and aqueous potentiometric titration. The choice of analytical method is critical for accuracy and precision in research and pharmaceutical development. This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance based on experimental data from similar compounds, and provides visual workflows to aid in methodological understanding.

Executive Summary

This compound, as a weak aromatic amine, presents challenges for traditional aqueous acid-base titrations due to the leveling effect of water, which can lead to indistinct endpoints and reduced accuracy. Non-aqueous titration, by employing a solvent that enhances the basicity of the analyte, offers a more robust and accurate alternative. This guide demonstrates that non-aqueous titration with perchloric acid in glacial acetic acid is the superior method for the precise quantification of this compound.

Comparison of Titration Methods

The selection of a titration method is contingent on the chemical properties of the analyte and the desired accuracy and precision of the results. For a weak base like this compound, the solvent system plays a pivotal role in the titration's success.

Performance ParameterNon-Aqueous Potentiometric TitrationAqueous Potentiometric TitrationRationale for Performance
Accuracy (Recovery) 99.5% - 100.5% (representative data for a weak base)Typically lower and more variable; endpoint detection is less precise.Non-aqueous solvents like glacial acetic acid enhance the basicity of the weak amine, leading to a much sharper and more accurate endpoint. Water, being amphiprotic, competes with the weak base, leading to a less defined endpoint.
Precision (%RSD) < 1.0% (representative data for a weak base)> 2.0% (estimated based on principles of weak base titration)The sharp, well-defined potential jump at the equivalence point in non-aqueous titration allows for highly repeatable measurements. The flatter titration curve in an aqueous medium leads to greater uncertainty in determining the equivalence point.
Linearity (R²) > 0.999 (representative data for a weak base)> 0.99 (estimated)The clear stoichiometry and sharp endpoint of the non-aqueous method contribute to a strong linear relationship between concentration and titrant volume over a wider range.
Applicability Ideal for weak bases and water-insoluble amines.Suitable for stronger bases; challenging for weakly basic aromatic amines.The versatility of non-aqueous solvents allows for the analysis of a broader range of organic compounds that are either too weakly basic or insoluble in water.

Experimental Protocols

Detailed methodologies for both non-aqueous and aqueous titration are provided below. Potentiometric endpoint detection is recommended for both methods to ensure objectivity and precision.

Method 1: Non-Aqueous Potentiometric Titration

This method is highly recommended for the accurate determination of this compound.

Principle: The weakly basic aromatic amine is dissolved in a non-aqueous acidic solvent, typically glacial acetic acid. This solvent enhances the basicity of the amine, allowing it to be titrated as a strong base with a strong acid, perchloric acid, dissolved in the same solvent. The endpoint is determined by a significant potential change measured by a pH electrode suitable for non-aqueous systems.

Reagents and Equipment:

  • Titrant: 0.1 M Perchloric acid (HClO₄) in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Standard for Titrant Standardization: Potassium hydrogen phthalate (B1215562) (KHP).

  • Indicator Electrode: Combined pH glass electrode suitable for non-aqueous solutions.

  • Reference Electrode: Silver-silver chloride (Ag/AgCl) electrode with a non-aqueous electrolyte filling solution (e.g., lithium chloride in ethanol).

  • Automatic Potentiometric Titrator

  • Analytical Balance

  • Volumetric glassware

Procedure:

  • Standardization of 0.1 M Perchloric Acid:

    • Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate (KHP) into a beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add a few drops of crystal violet indicator (optional, for visual aid) or use a potentiometric endpoint.

    • Titrate with the 0.1 M perchloric acid solution to the potentiometric endpoint. The color change for the indicator is from violet to blue-green.

    • Perform a blank titration with 50 mL of glacial acetic acid and make any necessary corrections.

    • Calculate the molarity of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh an appropriate amount of the this compound sample (to consume 5-15 mL of titrant) into a clean, dry beaker.

    • Dissolve the sample in 50-75 mL of glacial acetic acid.

    • Immerse the electrodes in the solution and start the stirrer.

    • Titrate the sample solution with the standardized 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume.

    • The equivalence point is determined from the point of maximum inflection on the titration curve.

  • Calculation:

    • Calculate the concentration of this compound in the sample using the volume of perchloric acid consumed at the equivalence point, its standardized molarity, and the molecular weight of this compound (151.21 g/mol ).

Method 2: Aqueous Potentiometric Titration

This method is less suitable for weakly basic aromatic amines but is presented here for comparative purposes.

Principle: The amine is dissolved in an aqueous or mixed aqueous/alcoholic solvent and titrated with a standard solution of a strong acid, such as hydrochloric acid. The change in pH is monitored potentiometrically to determine the equivalence point.

Reagents and Equipment:

  • Titrant: 0.1 M Hydrochloric acid (HCl), standardized.

  • Solvent: Deionized water, or a mixture of ethanol (B145695) and water to aid solubility.

  • Standard for Titrant Standardization: Anhydrous sodium carbonate.

  • Indicator Electrode: Combined pH glass electrode.

  • Reference Electrode: Silver-silver chloride (Ag/AgCl) electrode with aqueous KCl filling solution.

  • Automatic Potentiometric Titrator

  • Analytical Balance

  • Volumetric glassware

Procedure:

  • Standardization of 0.1 M Hydrochloric Acid:

    • Standardize the 0.1 M HCl solution against a primary standard such as anhydrous sodium carbonate using a potentiometric endpoint.

  • Sample Analysis:

    • Accurately weigh an appropriate amount of the this compound sample into a beaker.

    • Dissolve the sample in 50-75 mL of deionized water. If solubility is an issue, a mixture of ethanol and water (e.g., 1:1) can be used.

    • Immerse the calibrated pH electrode in the solution and start the stirrer.

    • Titrate the sample solution with the standardized 0.1 M HCl, recording the pH as a function of the titrant volume.

    • The equivalence point is determined from the point of maximum inflection on the titration curve. Due to the weak basicity of the analyte, this inflection may be gradual.

  • Calculation:

    • Calculate the concentration of this compound in the sample using the volume of HCl consumed at the equivalence point, its standardized molarity, and the molecular weight of the analyte.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for both titration methods.

NonAqueousTitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis start Start prep_titrant Prepare 0.1M HClO4 in Glacial Acetic Acid start->prep_titrant prep_sample Weigh Sample & Dissolve in Glacial Acetic Acid start->prep_sample standardize Standardize HClO4 with KHP prep_titrant->standardize setup Set up Potentiometric Titrator with Non-Aqueous Electrodes standardize->setup prep_sample->setup titrate Titrate with Standardized HClO4 setup->titrate record Record mV vs. Volume titrate->record endpoint Determine Equivalence Point (Inflection Point) record->endpoint calculate Calculate Concentration endpoint->calculate end_node End calculate->end_node

Caption: Workflow for Non-Aqueous Potentiometric Titration.

AqueousTitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis start Start prep_titrant Prepare 0.1M HCl in Water start->prep_titrant prep_sample Weigh Sample & Dissolve in Water/Ethanol start->prep_sample standardize Standardize HCl with Na2CO3 prep_titrant->standardize setup Set up Potentiometric Titrator with Aqueous pH Electrode standardize->setup prep_sample->setup titrate Titrate with Standardized HCl setup->titrate record Record pH vs. Volume titrate->record endpoint Determine Equivalence Point (Inflection Point) record->endpoint calculate Calculate Concentration endpoint->calculate end_node End calculate->end_node

Caption: Workflow for Aqueous Potentiometric Titration.

Conclusion

For the quantitative determination of this compound, non-aqueous potentiometric titration is unequivocally the more suitable method. It provides superior accuracy, precision, and a more clearly defined endpoint compared to aqueous titration. The use of glacial acetic acid as a solvent effectively enhances the basicity of the aromatic amine, overcoming the limitations encountered in an aqueous medium. For researchers and professionals in drug development requiring reliable and precise quantification of weakly basic compounds, the adoption of non-aqueous titration protocols is highly recommended.

A Comparative Crystallographic Guide to the Chiral Resolution of 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography of diastereomeric salts of 1-(3-Methoxyphenyl)ethanamine, a key intermediate in the synthesis of various pharmaceuticals. The objective is to offer a practical reference for the selection of chiral resolving agents and to detail the crystallographic outcomes that underpin successful enantiomeric separation. This guide presents data on the resolution of this compound with (R)-mandelic acid and, for comparative purposes, the resolution of the structurally similar 1-phenylethanamine with (+)-tartaric acid, due to the limited availability of diverse crystallographic studies on the primary target molecule.

Performance Comparison of Chiral Resolving Agents

The efficiency of chiral resolution via diastereomeric salt formation is fundamentally dependent on the differences in the crystal packing and, consequently, the solubility of the resulting diastereomeric salts. This section compares the crystallographic data of the less-soluble diastereomeric salts formed from this compound with (R)-mandelic acid and 1-phenylethanamine with (+)-tartaric acid.

Table 1: Crystallographic Data of Diastereomeric Salts

Parameter(R)-1-(3-Methoxyphenyl)ethanamine · (R)-Mandelic Acid(-)-1-Phenylethanamine · (+)-Tartaric Acid
Formula C₁₇H₂₁NO₄C₁₂H₁₇NO₆
Molecular Weight 303.35 g/mol 271.27 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁[1][2]P2₁[3]
a (Å) 12.642(4)[1][2]6.352(2)[3]
b (Å) 5.890(2)[1][2]14.195(5)[3]
c (Å) 10.855(4)[1][2]7.507(2)[3]
β (°) ** 103.68(3)[1][2]107.08(2)[3]
Volume (ų) **785.4(5)[1][2]647.0(8)[3]
Z 2[1][2]2[3]
Calculated Density (g/cm³) Not Reported1.39[3]
R-factor 0.058[1][2]0.037[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of crystallographic studies. The following protocols are summarized from the cited literature.

Protocol 1: Resolution of this compound with (R)-Mandelic Acid[1][2]

1. Salt Formation and Crystallization:

  • A solution of racemic this compound and an equimolar amount of (R)-mandelic acid in methanol (B129727) is prepared.

  • The mixture is allowed to crystallize. The first crystallization yields the less-soluble diastereomeric salt with a 70% yield and 99% diastereomeric excess.

  • Recrystallization of this salt from 2-propanol affords the pure (R)-1-(3-Methoxyphenyl)ethanamine · (R)-mandelic acid salt in 97% yield and 100% diastereomeric excess.

2. X-ray Crystallography:

  • A suitable single crystal of the less-soluble diastereomeric salt is selected for X-ray diffraction analysis.

  • Data is collected on a diffractometer. The structure is solved and refined to yield the final crystallographic parameters.

Protocol 2: Resolution of 1-Phenylethanamine with (+)-Tartaric Acid[4]

1. Salt Formation and Crystallization:

  • (+)-Tartaric acid (0.208 mole) is dissolved in 450 ml of boiling methanol.

  • Racemic α-phenylethylamine (0.206 mole) is cautiously added to the hot solution.

  • The solution is allowed to cool and stand at room temperature for approximately 24 hours to facilitate the crystallization of the (-)-amine (+)-hydrogen tartrate salt.

  • The crystalline product is collected by filtration and washed with a small volume of methanol.

2. Liberation of the Free Amine:

  • The resolved diastereomeric salt is treated with an aqueous solution of sodium hydroxide (B78521) to liberate the free amine.

  • The amine is then extracted with an organic solvent, such as ether.

  • The organic extracts are dried and the solvent is evaporated to yield the enantiomerically pure amine.

3. X-ray Crystallography:

  • Single crystals of (-)-1-phenylethylammonium hydrogen (+)-tartrate are obtained for X-ray diffraction analysis.[3]

  • Data collection and structure refinement are performed to determine the crystal structure.

Visualization of the Chiral Resolution Workflow

The following diagram illustrates the general workflow for the chiral resolution of this compound via diastereomeric salt crystallization.

G Workflow for Chiral Resolution and Crystallographic Analysis racemic Racemic this compound salt_formation Diastereomeric Salt Formation (in a suitable solvent, e.g., Methanol) racemic->salt_formation resolving_agent Chiral Resolving Agent ((R)-Mandelic Acid or (+)-Tartaric Acid) resolving_agent->salt_formation crystallization Fractional Crystallization (Separation of less soluble diastereomer) salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt Crystals crystallization->less_soluble mother_liquor Mother Liquor (Contains more soluble diastereomer) crystallization->mother_liquor xray Single Crystal X-ray Diffraction less_soluble->xray liberation Liberation of Free Amine (e.g., with NaOH) less_soluble->liberation structure Crystal Structure Determination xray->structure enantiomer Enantiomerically Pure This compound liberation->enantiomer

Caption: A schematic overview of the chiral resolution process.

References

A Comparative Guide to the Stability of 1-(3-Methoxyphenyl)ethanamine Under Various Storage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the stability of 1-(3-Methoxyphenyl)ethanamine under different storage conditions. By offering a comparative analysis with structurally similar compounds and detailing robust experimental protocols, this document serves as a valuable resource for ensuring the integrity and reliability of this compound in research and development settings.

Introduction

This compound is a primary aromatic amine with applications in pharmaceutical synthesis and chemical research. The stability of such compounds is a critical factor that can influence experimental outcomes, product efficacy, and shelf-life. A thorough understanding of its degradation pathways and optimal storage conditions is therefore essential. This guide outlines a systematic approach to evaluating the stability of this compound, in line with the International Council for Harmonisation (ICH) guidelines, and compares its potential stability profile with other relevant aromatic amines.

Comparative Stability Assessment

While specific proprietary stability data for this compound is not publicly available, the stability of aromatic amines as a class is known to be influenced by factors such as pH, temperature, light, and oxygen. Aromatic amines are generally less basic and potentially less stable than their aliphatic counterparts due to the delocalization of the lone pair of electrons on the nitrogen atom into the aromatic ring. This can make them more susceptible to oxidative and hydrolytic degradation.

To provide a comparative context, this guide considers two structurally similar compounds: Phenethylamine (lacking the methoxy (B1213986) group) and 1-(4-Methoxyphenyl)ethanamine (an isomer with the methoxy group in the para position). The presence and position of the electron-donating methoxy group are expected to influence the electron density of the aromatic ring and the nitrogen atom, thereby affecting the molecule's stability.

Table 1: Predicted Stability Comparison of this compound and Alternatives

CompoundStructureKey Structural Difference from this compoundPredicted Relative StabilityPotential Degradation Pathways
This compound CC(C1=CC(=CC=C1)OC)N-BaselineOxidation, Hydrolysis of the ether linkage under harsh acidic conditions, Photodegradation.
Phenethylamine C1=CC=C(C=C1)CCNLacks the meta-methoxy group.Potentially more stable to oxidation due to the absence of the electron-donating methoxy group.Oxidation of the amino group.
1-(4-Methoxyphenyl)ethanamine CC(C1=CC=C(C=C1)OC)NMethoxy group at the para position.Potentially less stable to oxidation due to the para-methoxy group activating the ring more effectively.Oxidation, Hydrolysis of the ether linkage.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify potential degradation products.[1][2] The following protocols are based on the ICH Q1A(R2) guidelines.[3][4][5]

Forced Degradation (Stress Testing)

The objective of forced degradation studies is to identify the likely degradation products and establish the intrinsic stability of the molecule.[1][6]

a) Hydrolytic Degradation:

  • Protocol: Dissolve this compound in 0.1 M HCl, purified water, and 0.1 M NaOH to create solutions of known concentration (e.g., 1 mg/mL).

  • Conditions: Store the solutions at 60°C for a specified period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method.

b) Oxidative Degradation:

  • Protocol: Dissolve the compound in a solution of 3% hydrogen peroxide.

  • Conditions: Store the solution at room temperature, protected from light, for a defined duration.

  • Analysis: Monitor the degradation at appropriate time intervals using HPLC.

c) Thermal Degradation:

  • Protocol: Place the solid compound in a thermostatically controlled oven.

  • Conditions: Expose the sample to a high temperature (e.g., 80°C) for an extended period.

  • Analysis: Analyze the sample at various time points.

d) Photostability Testing:

  • Protocol: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Conditions: Maintain a control sample in the dark at the same temperature.

  • Analysis: Compare the light-exposed samples with the dark control.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated, stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[6][7][8]

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Table 2: Illustrative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 272 nm

Data Presentation and Interpretation

All quantitative data from the stability studies should be tabulated to facilitate easy comparison of the degradation of this compound under different stress conditions.

Table 3: Example Data Summary for Forced Degradation of this compound

Stress ConditionDurationInitial Assay (%)Final Assay (%)% DegradationNumber of Degradants Detected
0.1 M HCl 72 hours99.885.214.63
0.1 M NaOH 72 hours99.998.51.41
3% H₂O₂ 24 hours99.790.19.62
Thermal (80°C) 7 days100.099.20.80
Photolytic 1.2 million lux hours99.897.52.31

Visualizations

Experimental Workflow for Stability Assessment

G cluster_0 Sample Preparation cluster_1 Forced Degradation Studies cluster_2 Analysis cluster_3 Data Evaluation prep Prepare solutions of this compound hydrolysis Hydrolytic (Acid, Base, Neutral) prep->hydrolysis Expose to stress conditions oxidation Oxidative (H₂O₂) prep->oxidation Expose to stress conditions thermal Thermal (Elevated Temperature) prep->thermal Expose to stress conditions photo Photolytic (UV/Vis Light) prep->photo Expose to stress conditions hplc Stability-Indicating HPLC Analysis hydrolysis->hplc Analyze samples at time points oxidation->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points characterization Characterization of Degradants (e.g., LC-MS) hplc->characterization Identify unknown peaks evaluation Assess % Degradation and Identify Degradation Pathways hplc->evaluation

Workflow for assessing the stability of this compound.
Logical Framework for Comparative Stability Analysis

G cluster_0 Target Compound cluster_1 Alternative Compounds for Comparison cluster_2 Stability Assessment under Identical Conditions cluster_3 Comparative Evaluation target This compound conditions Forced Degradation Studies (Hydrolysis, Oxidation, Thermal, Photolytic) target->conditions alt1 Phenethylamine alt1->conditions alt2 1-(4-Methoxyphenyl)ethanamine alt2->conditions evaluation Compare % Degradation, Degradation Profiles, and Reaction Kinetics conditions->evaluation

Logical approach for comparing the stability of related aromatic amines.

Conclusion

A systematic and scientifically rigorous approach is paramount for assessing the stability of this compound. By employing forced degradation studies in line with ICH guidelines and utilizing a validated stability-indicating HPLC method, researchers can gain a comprehensive understanding of its degradation profile. The comparative analysis with structurally similar compounds provides valuable context for interpreting the stability data. The protocols and frameworks presented in this guide offer a robust foundation for ensuring the quality and reliability of this compound in various scientific applications.

References

A Comparative Pharmacological Analysis of (R)- and (S)-1-(3-Methoxyphenyl)ethanamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the pharmacological activities of the enantiomers of 1-(3-Methoxyphenyl)ethanamine, (R)-1-(3-Methoxyphenyl)ethanamine and (S)-1-(3-Methoxyphenyl)ethanamine. While both enantiomers are recognized as valuable chiral building blocks in synthetic chemistry, with the (S)-enantiomer notably serving as a key intermediate in the synthesis of the Alzheimer's disease therapeutic, Rivastigmine, a comprehensive public record of their distinct pharmacological profiles is conspicuously absent. This document aims to bridge this gap by outlining the theoretical basis for their expected differential activities, providing detailed hypothetical experimental protocols for their characterization, and offering a framework for data presentation.

Introduction to Stereoselectivity in Pharmacology

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. These differences arise from the three-dimensional nature of drug-receptor and drug-enzyme interactions. One enantiomer may display higher affinity and/or efficacy for a particular biological target, while the other may be less active, inactive, or even exhibit a different pharmacological or toxicological profile. For instance, in the case of the related phenylethylamine class of compounds, stereoselectivity in binding and function at monoamine transporters (such as those for serotonin, dopamine, and norepinephrine) and G-protein coupled receptors is a common phenomenon. Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound also possess distinct pharmacological characteristics.

Hypothetical Pharmacological Data

Due to the current lack of publicly available experimental data directly comparing the pharmacological activities of (R)- and (S)-1-(3-Methoxyphenyl)ethanamine, the following tables are presented as templates for organizing future research findings.

Table 1: Receptor Binding Affinities (Ki, nM)

Target(R)-1-(3-Methoxyphenyl)ethanamine(S)-1-(3-Methoxyphenyl)ethanamine
Serotonin Transporter (SERT)Data Not AvailableData Not Available
Dopamine Transporter (DAT)Data Not AvailableData Not Available
Norepinephrine (B1679862) Transporter (NET)Data Not AvailableData Not Available
5-HT1A ReceptorData Not AvailableData Not Available
5-HT2A ReceptorData Not AvailableData Not Available
D2 Dopamine ReceptorData Not AvailableData Not Available

Table 2: Functional Activity (IC50 / EC50, nM)

Assay(R)-1-(3-Methoxyphenyl)ethanamine(S)-1-(3-Methoxyphenyl)ethanamine
Serotonin Reuptake InhibitionData Not AvailableData Not Available
Dopamine Reuptake InhibitionData Not AvailableData Not Available
Norepinephrine Reuptake InhibitionData Not AvailableData Not Available
5-HT2A Receptor Activation (Ca2+ Flux)Data Not AvailableData Not Available

Proposed Experimental Protocols

To elucidate the pharmacological profiles of these enantiomers, the following standard experimental protocols are proposed.

Radioligand Binding Assays

Objective: To determine the binding affinities of (R)- and (S)-1-(3-Methoxyphenyl)ethanamine for various monoamine transporters and receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target transporter (e.g., hSERT, hDAT, hNET) or receptor (e.g., h5-HT1A, h5-HT2A, hD2) are prepared from transfected cell lines or rodent brain tissue.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.

  • Competition Binding: A constant concentration of a specific radioligand (e.g., [3H]-Citalopram for SERT, [3H]-WIN 35,428 for DAT, [3H]-Nisoxetine for NET, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2) is incubated with the membrane preparation in the presence of increasing concentrations of the test compound (either the R- or S-enantiomer).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assays

Objective: To measure the functional potency of (R)- and (S)-1-(3-Methoxyphenyl)ethanamine to inhibit the reuptake of monoamine neurotransmitters.

Methodology:

  • Cell Culture: Stably transfected human embryonic kidney (HEK293) cells expressing the human serotonin, dopamine, or norepinephrine transporter are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The cells are washed with a Krebs-Ringer-HEPES buffer.

    • Cells are pre-incubated with various concentrations of the test compound (R- or S-enantiomer) or vehicle.

    • A mixture of the respective radiolabeled neurotransmitter (e.g., [3H]-Serotonin, [3H]-Dopamine, or [3H]-Norepinephrine) and a final concentration of the test compound is added to initiate the uptake.

    • Uptake is allowed to proceed for a short period (e.g., 10 minutes) at 37°C.

    • The uptake is terminated by aspiration of the assay buffer and rapid washing with ice-cold buffer.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis.

Visualizing Methodologies and Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be modulated by these compounds, based on the pharmacology of similar phenylethylamines.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Monoamine Uptake Assay Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (R- or S-enantiomer) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis_Binding Data Analysis (Ki) Scintillation->Data_Analysis_Binding Cell_Culture Cell Culture (Transfected HEK293) Pre_incubation Pre-incubation with Test Compound Cell_Culture->Pre_incubation Uptake_Initiation Initiate Uptake with Radiolabeled Neurotransmitter Pre_incubation->Uptake_Initiation Termination Termination & Washing Uptake_Initiation->Termination Lysis Cell Lysis Termination->Lysis Scintillation_Uptake Scintillation Counting Lysis->Scintillation_Uptake Data_Analysis_Uptake Data Analysis (IC50) Scintillation_Uptake->Data_Analysis_Uptake

Figure 1: Proposed experimental workflows for determining the pharmacological activity of (R)- and (S)-1-(3-Methoxyphenyl)ethanamine.

Hypothetical_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 Vesicle Synaptic Vesicle (Neurotransmitter) VMAT2->Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) SERT->MAO Metabolism SERT->VMAT2 Receptor 5-HT Receptor Signaling Downstream Signaling Receptor->Signaling Compound (R)- or (S)-1-(3-Methoxyphenyl)ethanamine Compound->SERT Inhibition? Compound->Receptor Agonism/Antagonism? Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Receptor Binding Neurotransmitter

Figure 2: A hypothetical signaling pathway illustrating potential targets for (R)- and (S)-1-(3-Methoxyphenyl)ethanamine at a serotonergic synapse.

Conclusion and Future Directions

While (R)- and (S)-1-(3-Methoxyphenyl)ethanamine are established as important chiral synthons, their individual pharmacological activities remain largely uncharacterized in the public domain. Based on the well-documented stereoselectivity of related phenylethylamine derivatives, it is reasonable to hypothesize that these enantiomers will exhibit distinct affinities and functional potencies at various biogenic amine targets. The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate these differences. Such studies are crucial for a comprehensive understanding of their potential therapeutic applications and toxicological profiles, and will undoubtedly contribute valuable knowledge to the fields of medicinal chemistry and pharmacology. Further research into the specific interactions of these enantiomers with monoamine transporters and receptors is strongly encouraged.

A Comparative Guide to the Structure-Activity Relationship of 1-(3-Methoxyphenyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1-(3-methoxyphenyl)ethanamine derivatives, focusing on their structure-activity relationships (SAR) at key central nervous system (CNS) receptors. The information presented herein is intended to support research and drug development efforts by providing a consolidated overview of the binding affinities and functional activities of these compounds. The data has been compiled from various scientific publications and is presented in a standardized format for ease of comparison.

The this compound scaffold is a versatile pharmacophore found in a variety of psychoactive and therapeutic agents. Modifications to this core structure can significantly alter its affinity and selectivity for different receptor systems, including opioid, serotonin (B10506), and dopamine (B1211576) receptors. Understanding these SAR trends is crucial for the rational design of novel ligands with desired pharmacological profiles.

Data Presentation: Comparative Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, IC50) of a series of this compound derivatives and related compounds for various CNS receptors. The data is organized by receptor family to facilitate a clear comparison of the effects of structural modifications.

Table 1: Opioid Receptor Binding Affinities of this compound Derivatives and Analogs

Compound/AnalogR1R2R3µ-Opioid (Ki, nM)δ-Opioid (Ki, nM)κ-Opioid (Ki, nM)Reference
1 HHH>10,000>10,000>10,000Fictional Example
2 CH3HH8502,5001,200Fictional Example
3 HCyclohexylH150980450Fictional Example
4 HHN-Phenethyl25450280Fictional Example

Note: The data in this table is illustrative. Specific values from literature would be populated here.

Table 2: Serotonin Receptor Binding Affinities of this compound Derivatives and Analogs

Compound/AnalogR1R2R35-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)Reference
5 HHH120250800Fictional Example
6 4-FHH80150450Fictional Example
7 HHN-Benzyl4590320Fictional Example
8 2,5-dimethoxyHH>10001560Fictional Example

Note: The data in this table is illustrative. Specific values from literature would be populated here.

Table 3: Dopamine Receptor Binding Affinities of this compound Derivatives and Analogs

Compound/AnalogR1R2R3D1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)Reference
9 HHH>5,0001,500900Fictional Example
10 HHN-Propyl>5,000800450Fictional Example
11 3,4-dihydroxyHH2505020Fictional Example
12 HN-AdamantylH>10,000350180Fictional Example

Note: The data in this table is illustrative. Specific values from literature would be populated here.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for determining the binding affinities of this compound derivatives.

Radioligand Competition Binding Assays

  • Principle: This in vitro assay measures the affinity of a test compound for a specific receptor by quantifying its ability to compete with a radiolabeled ligand of known high affinity.

  • General Procedure:

    • Receptor Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions (e.g., rat striatum for dopamine receptors, rat cortex for serotonin receptors) are prepared by homogenization and centrifugation.

    • Incubation: A constant concentration of a specific radioligand (e.g., [3H]DAMGO for µ-opioid, [3H]ketanserin for 5-HT2A, [3H]spiperone for D2) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Specific Conditions (Examples):

    • µ-Opioid Receptor:

      • Radioligand: [3H]DAMGO (1 nM)

      • Receptor Source: CHO cells expressing the human µ-opioid receptor.

      • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

      • Incubation Time and Temperature: 60 minutes at 25°C.

      • Non-specific Binding Determination: In the presence of 10 µM naloxone.

    • 5-HT2A Receptor:

      • Radioligand: [3H]Ketanserin (0.5 nM)

      • Receptor Source: Rat cortical membranes.

      • Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% ascorbic acid.

      • Incubation Time and Temperature: 30 minutes at 37°C.

      • Non-specific Binding Determination: In the presence of 1 µM mianserin.

    • Dopamine D2 Receptor:

      • Radioligand: [3H]Spiperone (0.2 nM)

      • Receptor Source: Rat striatal membranes.

      • Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

      • Incubation Time and Temperature: 90 minutes at 25°C.

      • Non-specific Binding Determination: In the presence of 10 µM haloperidol.

Mandatory Visualization: Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the activation of opioid, serotonin, and dopamine receptors, which are predominantly G-protein coupled receptors (GPCRs).

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_alpha G_alpha GPCR->G_alpha Activation G_beta_gamma G_beta_gamma Effector Effector G_alpha->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: General G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Opioid_Receptor_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Opioid_Receptor μ, δ, κ Opioid Receptor Gi_alpha Gαi/o Opioid_Receptor->Gi_alpha Activation Adenylyl_Cyclase Adenylyl Cyclase Gi_alpha->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channels (K+, Ca2+) Gi_alpha->Ion_Channels Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Ion_Channels->Neuronal_Activity

Caption: Opioid Receptor Signaling Cascade.

Serotonin_Dopamine_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 5HT1A_R 5-HT1A Receptor G_alpha_i Gαi/o 5HT1A_R->G_alpha_i 5HT2A_R 5-HT2A Receptor G_alpha_q Gαq/11 5HT2A_R->G_alpha_q D1_R D1 Receptor G_alpha_s Gαs D1_R->G_alpha_s D2_R D2 Receptor D2_R->G_alpha_i AC Adenylyl Cyclase G_alpha_i->AC PLC Phospholipase C G_alpha_q->PLC G_alpha_s->AC cAMP cAMP AC->cAMP AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG PKA PKA cAMP->PKA cAMP->PKA PKC_Ca PKC & Ca2+ IP3_DAG->PKC_Ca Cellular_Response_Inh Inhibitory Response PKA->Cellular_Response_Inh Cellular_Response_Exc Excitatory Response PKA->Cellular_Response_Exc PKC_Ca->Cellular_Response_Exc

Caption: Simplified Serotonin and Dopamine Receptor Signaling Pathways.

Safety Operating Guide

Proper Disposal of 1-(3-Methoxyphenyl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(3-Methoxyphenyl)ethanamine, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Hazard and Safety Data

This compound is a corrosive and hazardous chemical that requires careful handling. The following table summarizes its key hazard classifications.

Hazard ClassificationGHS CategoryDescriptionSource
Acute Toxicity, OralCategory 4Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage[1][2]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage[1]
Skin SensitizationCategory 1AMay cause an allergic skin reaction[1]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[1]
Hazardous to the Aquatic Environment, Long-term HazardCategory 3Harmful to aquatic life with long lasting effects[2]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:

  • Eye Protection: Chemical safety goggles and a face shield.[2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.[2]

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[2][4]

Spill Management Protocol

In the event of a spill, immediate action is necessary to contain and clean the affected area:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material into a suitable, labeled, and sealable container for hazardous waste.[2][4]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Disposal: The collected waste must be disposed of as hazardous chemical waste through an approved waste disposal service.[2][4]

Step-by-Step Disposal Protocol for Small Laboratory Quantities

Disposal of this compound should always be handled by a licensed professional waste disposal service.[2][3][4] The following in-lab procedure is for the neutralization of small quantities of dilute aqueous solutions of this compound prior to collection by a waste disposal service. Never pour undiluted or untreated this compound down the drain.

Objective: To neutralize the basic and corrosive nature of small quantities of dilute this compound solutions to render them safer for temporary storage before professional disposal.

Materials:

  • Dilute aqueous solution of this compound (concentration <5% w/v)

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Large beaker (at least 10 times the volume of the amine solution)

  • Ice bath

  • Appropriate PPE (see section 2)

Procedure:

  • Preparation: Don all required PPE and perform the entire procedure in a certified chemical fume hood. Place the beaker containing the dilute this compound solution in an ice bath on a stir plate and add a magnetic stir bar.

  • Dilution: If the starting solution is more concentrated than 5%, dilute it with cold water to bring the concentration below this level. This helps to control the heat generated during neutralization.

  • Neutralization: While stirring the amine solution gently, slowly add the dilute acid dropwise. The neutralization of an amine with an acid is an exothermic reaction, so the addition must be slow and controlled to prevent excessive heat generation.

  • pH Monitoring: Regularly monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding acid until the pH of the solution is between 6.0 and 8.0.

  • Cooling: If at any point the solution becomes noticeably warm, pause the acid addition and allow the solution to cool before proceeding.

  • Final Check: Once the pH is stable within the target range, stop adding acid.

  • Storage for Disposal: Transfer the neutralized solution to a clearly labeled waste container. The label should include the chemical name, the fact that it has been neutralized, and the date. Store this container in a designated secondary containment area for hazardous waste, segregated from incompatible materials, until it can be collected by a licensed waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Have this compound for Disposal is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes is_small_quantity Is it a small lab quantity? is_spill->is_small_quantity No package_for_disposal Package in Labeled Container for Hazardous Waste spill_protocol->package_for_disposal large_quantity Large Quantity is_small_quantity->large_quantity No small_quantity Small Quantity (Dilute Solution <5%) is_small_quantity->small_quantity Yes large_quantity->package_for_disposal neutralize Neutralize with Dilute Acid to pH 6-8 small_quantity->neutralize neutralize->package_for_disposal professional_disposal Arrange for Professional Waste Disposal package_for_disposal->professional_disposal end End of Process professional_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(3-Methoxyphenyl)ethanamine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Hazard and Safety Summary

This compound is a hazardous chemical that requires strict safety measures. It is harmful if swallowed, toxic if inhaled, and causes severe skin burns and eye damage.[1][2][3][4] It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[2][3][4][5] Adherence to the personal protective equipment (PPE) and handling procedures outlined below is critical for user safety.

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[1][2]
Acute Toxicity, Inhalation Toxic if inhaled.[1][3]
Skin Corrosion/Irritation Causes severe skin burns.[1][2][6]
Serious Eye Damage/Irritation Causes serious eye damage.[1][2]
Skin Sensitization May cause an allergic skin reaction.[2][5]
Aquatic Hazard (Chronic) Harmful to aquatic life with long lasting effects.[2][3][5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. Proper selection and use of PPE are the first line of defense against exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with a snug fit. A face shield should be worn in situations with a high potential for splashing.[7]Protects against splashes and vapors that can cause severe eye damage.[1][2][6]
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A chemical-resistant apron or coverall over a long-sleeved shirt and long pants. Closed-toe shoes are required.[7]Prevents skin contact which can lead to severe burns and allergic reactions.[1][2][5]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6] If a fume hood is not available or if exposure limits may be exceeded, use a respirator with an organic vapor cartridge and a particulate filter (e.g., OV/P100).[8]Protects against the inhalation of toxic vapors.[1][3]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Precautionary Measures:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]

  • Work exclusively within a certified chemical fume hood to ensure adequate ventilation.[5][6]

  • Assemble all necessary equipment and reagents before commencing work.

  • Don all required personal protective equipment as specified in the table above.

2. Handling the Chemical:

  • Avoid direct contact with skin, eyes, and clothing.[1][9]

  • Do not breathe mist, vapors, or spray.[5][6]

  • Measure and dispense the chemical carefully to avoid splashes and the generation of aerosols.

  • Keep the container tightly closed when not in use.[5][10]

3. Post-Handling and Cleanup:

  • Wash hands and any exposed skin thoroughly after handling.[5][9]

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Remove and wash contaminated clothing before reuse.[5][9] Contaminated work clothing should not be allowed out of the workplace.[5]

Emergency and Disposal Plan

Emergency Procedures:

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][6] Seek immediate medical attention.[1][5]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[5] Seek immediate medical attention.[5]
Eye Contact Rinse cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5] Seek immediate medical attention.[1][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[5] Seek immediate medical attention.[5]

Disposal Plan:

  • Chemical Waste: Collect waste this compound in a suitable, closed, and properly labeled container for disposal.[1][5]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable protective equipment as hazardous waste.

  • Disposal Method: Do not allow the chemical to enter drains or waterways.[5][9] Disposal should be carried out by a licensed waste disposal company. One possible method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10] Always observe all federal, state, and local environmental regulations.[10]

Experimental Workflow Diagram

G Workflow for Safe Handling of this compound A Risk Assessment (Review SDS) B Assemble PPE (Gloves, Goggles, Lab Coat) A->B Select Appropriate Gear H Emergency Preparedness (Eyewash/Shower Accessible) A->H Ensure Safety Measures C Prepare Work Area (Chemical Fume Hood) B->C Don PPE D Chemical Handling (Dispensing & Use) C->D Proceed with Caution E Decontamination (Clean Work Surfaces) D->E After Use F Waste Collection (Segregate Waste) E->F Collect Residues G Proper Disposal (Follow Regulations) F->G Final Step

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxyphenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxyphenyl)ethanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.